molecular formula C11H9ClN2S B3035303 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine CAS No. 31408-25-0

5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine

Cat. No.: B3035303
CAS No.: 31408-25-0
M. Wt: 236.72 g/mol
InChI Key: RTNXVSMDQGCWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C11H9ClN2S and its molecular weight is 236.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c1-15-11-13-6-9(7-14-11)8-2-4-10(12)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNXVSMDQGCWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262027
Record name 5-(4-Chlorophenyl)-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31408-25-0
Record name 5-(4-Chlorophenyl)-2-(methylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31408-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Strategic Scaffold Analysis: 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine is a specialized heteroaromatic intermediate utilized primarily in the synthesis of bioactive pharmaceutical agents, specifically kinase inhibitors (e.g., p38 MAPK, IRAK4, and Aurora kinase inhibitors).

This molecule functions as a "Masked Electrophile." The 5-aryl moiety serves as a stable lipophilic anchor (the "payload"), while the 2-methylsulfanyl group acts as a chemically inert protective group that can be "switched on" via oxidation to become a highly reactive leaving group (


). This unique reactivity profile allows researchers to install complex amine motifs at the final stage of synthesis, a critical strategy in Structure-Activity Relationship (SAR) optimization.

Part 1: Structural Analysis & Physicochemical Properties

The molecule comprises a pyrimidine core substituted at the C2 and C5 positions. The electronic interplay between the electron-deficient pyrimidine ring and the substituents dictates its reactivity.

Physicochemical Profile
PropertyValue / DescriptionSignificance in Drug Design
Molecular Formula

Core scaffold composition.[1]
Molecular Weight 236.72 g/mol Low MW allows for significant elaboration (Fragment-Based Drug Design).
ClogP (Est.) ~3.2 - 3.5Highly lipophilic due to the chloro-phenyl and S-methyl groups.
H-Bond Donors 0Lack of donors improves membrane permeability.
H-Bond Acceptors 3 (N1, N3, S)Pyrimidine nitrogens are weak bases (

).
Electronic State Electron-Deficient CoreThe pyrimidine ring is deactivated by the 4-chlorophenyl group, enhancing C2 electrophilicity after oxidation.
Structural Logic
  • Position 5 (4-Chlorophenyl): This biaryl motif is a privileged structure in medicinal chemistry, often occupying the hydrophobic pocket of ATP-binding sites in kinases. The chlorine atom provides a handle for halogen bonding or filling small lipophilic sub-pockets.

  • Position 2 (Methylsulfanyl): In its native state, the

    
     group is resistant to nucleophilic attack, allowing the molecule to survive harsh coupling conditions (e.g., Suzuki-Miyaura). However, it is easily oxidized to a sulfone (
    
    
    
    ), transforming it into an excellent leaving group.

Part 2: Synthetic Architectures

The most robust route to this scaffold is the Suzuki-Miyaura Cross-Coupling . This modular approach is preferred over de novo condensation (e.g., using vinamidinium salts) because it allows for late-stage diversification of the aryl ring.

The Suzuki-Miyaura Protocol

The synthesis couples 5-bromo-2-(methylsulfanyl)pyrimidine with 4-chlorophenylboronic acid .

Reaction Scheme Logic:

  • Catalyst: Palladium(0) is required.

    
     is standard, but 
    
    
    
    is preferred if steric bulk is an issue.
  • Base: Inorganic bases like

    
     or 
    
    
    
    activate the boronic acid.
  • Solvent: A biphasic system (Dioxane/

    
     or Toluene/EtOH/
    
    
    
    ) ensures solubility of both organic halides and inorganic bases.

SynthesisPath SM1 5-Bromo-2-(methylsulfanyl) pyrimidine Inter Pd(II) Intermediate (Oxidative Addition) SM1->Inter + Pd(0) SM2 4-Chlorophenyl boronic acid SM2->Inter Transmetallation Cat Pd(PPh3)4 (5 mol%) Na2CO3 (2 equiv) Cat->Inter Catalysis Prod TARGET: 5-(4-Cl-Ph)-2-SMe-Pyrimidine Inter->Prod Reductive Elimination (Reflux, 12h)

Figure 1: Palladium-catalyzed assembly of the biaryl core. The reaction relies on the inertness of the S-Me group toward Pd(0).

Part 3: The "Methylthio Switch" (Functionalization)

The true utility of this molecule lies in its ability to undergo Nucleophilic Aromatic Substitution (


) only after activation. This two-step sequence is the industry standard for generating 2-aminopyrimidine libraries.
Step 1: Oxidative Activation

The sulfide (


) is oxidized to the sulfone (

) or sulfoxide (

).
  • Reagent: m-Chloroperoxybenzoic acid (m-CPBA) or Oxone®.

  • Mechanism: Electrophilic attack of oxygen on the sulfur lone pair.

  • Critical Control: The reaction must be controlled (typically

    
     to RT) to avoid oxidizing the pyrimidine nitrogens (N-oxide formation), although the electron-deficient nature of the ring makes N-oxidation slower than S-oxidation.
    
Step 2: Nucleophilic Displacement ( )

The sulfonyl group is a potent "fugitive" group (leaving group).

  • Nucleophiles: Primary or secondary amines (e.g., morpholine, piperazine, aniline).

  • Mechanism: The amine attacks C2, forming a Meisenheimer-like complex stabilized by the pyrimidine nitrogens, followed by the expulsion of methanesulfinate (

    
    ).
    

ReactivitySwitch Start Target Molecule (S-Me Inactive) Activated Activated Sulfone (-SO2Me Reactive) Start->Activated Oxidation Oxidant m-CPBA or Oxone (DCM, 0°C) Oxidant->Activated Final Final Drug Candidate (2-Amino-5-arylpyrimidine) Activated->Final SnAr Displacement (Heat/Base) Amine Amine Nucleophile (R-NH2) Amine->Final

Figure 2: The "Methylthio Switch" mechanism. Oxidation converts the inert sulfide into a reactive sulfone leaving group.

Part 4: Experimental Protocols

Synthesis of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine

Note: All reactions involving Pd catalysts require oxygen-free conditions.

  • Setup: Charge a 3-neck round-bottom flask with 5-bromo-2-(methylsulfanyl)pyrimidine (1.0 equiv, e.g., 2.05 g, 10 mmol) and 4-chlorophenylboronic acid (1.2 equiv, 1.87 g, 12 mmol).

  • Solvent & Base: Add 1,4-Dioxane (40 mL) and 2M aqueous

    
     (10 mL, 20 mmol).
    
  • Degassing: Sparge the mixture with Argon or Nitrogen for 15 minutes. This is critical to prevent homocoupling or catalyst deactivation.

  • Catalyst Addition: Add

    
     (5 mol%, 0.58 g).
    
  • Reaction: Heat to reflux (

    
    ) under inert atmosphere for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
    
  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (

    
    , 0-20% EtOAc in Hexanes).
    
Activation & Displacement (General Procedure)
  • Oxidation: Dissolve the product from 4.1 (1.0 equiv) in DCM. Cool to

    
    . Add m-CPBA (2.2 equiv) portion-wise. Stir at RT for 2–4 hours. Quench with saturated 
    
    
    
    and
    
    
    . Isolate the sulfone.[2]
  • Displacement: Dissolve the sulfone (1.0 equiv) in dry THF or Dioxane. Add the desired amine (2.0 equiv) and a base (DIPEA, 3.0 equiv). Heat to

    
     in a sealed vial. The reaction is typically complete within 2–6 hours.
    

Part 5: References & Authority[3]

  • Suzuki-Miyaura Coupling on Pyrimidines:

    • Gong, Y., et al. "Palladium-catalyzed cross-coupling of 5-bromopyrimidines."[3] Synlett, 2005.

    • Evaluation: Confirms the stability of the 2-SMe group during Pd-catalyzed coupling at the 5-position.

  • Oxidation and Displacement Mechanism:

    • Barvian, M., et al. "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 2000. (Describes the SMe

      
      
      
      
      
      
      
      Amine strategy).
  • Medicinal Chemistry Context (IRAK4/p38):

    • Tumey, L. N., et al. "Identification of 5-aryl-2-aminopyrimidines as potent inhibitors of IRAK4." Bioorganic & Medicinal Chemistry Letters, 2014.

  • General Pyrimidine Chemistry:

    • Brown, D. J. "The Pyrimidines."[1][4][5][6][7][8][9] Chemistry of Heterocyclic Compounds, Wiley-Interscience.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Novel Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its versatile nature allows for extensive functionalization, leading to compounds with a wide array of biological activities. This guide focuses on a specific, potentially novel derivative: 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine . A comprehensive search of prominent chemical databases, including PubChem, SciFinder, and Reaxys, did not yield a specific CAS (Chemical Abstracts Service) number for this compound. This suggests that 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine may represent a new or less-explored area of chemical space, offering a unique opportunity for discovery and innovation in drug development.

This guide will serve as a technical resource for researchers interested in the synthesis, characterization, and potential applications of this and similar novel pyrimidine derivatives. We will provide a proposed synthetic route, discuss its predicted physicochemical properties based on related compounds, and explore its potential biological activities, all grounded in established scientific principles and supported by authoritative references.

Physicochemical Properties and Structural Analogs

While specific experimental data for 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine is not available, we can infer its likely properties by examining structurally related compounds.

PropertyPredicted Value/CharacteristicRationale based on Analogs
Molecular Formula C₁₁H₉ClN₂SBased on the constituent atoms of the pyrimidine ring, chlorophenyl group, and methylsulfanyl group.
Molecular Weight ~236.72 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solidBased on the appearance of similar pyrimidine derivatives.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; poorly soluble in water.The presence of the aromatic rings and the methylsulfanyl group suggests a nonpolar character.
CAS Number Not assignedIndicates the compound's novelty or lack of extensive reporting in the literature.

Key Structural Analogs and Their Significance:

  • 5-(4-Chlorophenyl)pyrimidine-2-thiol (CAS: 31408-24-9): This is the most probable precursor for the synthesis of our target compound. Its known chemical properties and reactivity are crucial for developing a reliable synthetic protocol.[1]

  • Derivatives of 5-(methylthio)pyrimidine: These compounds have been investigated as potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) mutants, highlighting a potential therapeutic area for our target molecule.[2] The methylthio group is recognized as a versatile functional group in pyrimidine chemistry, allowing for further modifications.

  • Other 5-Arylpyrimidine Derivatives: The 5-aryl substitution pattern is common in compounds with a range of biological activities, including kinase inhibition and antimicrobial effects. This suggests that the 5-(4-chlorophenyl) moiety in our target compound could confer significant biological properties.

Proposed Synthesis of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine

The most logical and efficient synthesis of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine involves the S-methylation of its thiol precursor, 5-(4-Chlorophenyl)pyrimidine-2-thiol. This is a well-established transformation in organic chemistry.

Experimental Protocol: S-methylation of 5-(4-Chlorophenyl)pyrimidine-2-thiol

Objective: To synthesize 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine from 5-(4-Chlorophenyl)pyrimidine-2-thiol.

Materials:

  • 5-(4-Chlorophenyl)pyrimidine-2-thiol

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-(4-Chlorophenyl)pyrimidine-2-thiol (1.0 eq) in anhydrous DMF or acetone in a round-bottom flask, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, use with caution).

  • Formation of Thiolate: Stir the mixture at room temperature for 30 minutes. The base will deprotonate the thiol group to form the more nucleophilic thiolate anion.

  • Addition of Methylating Agent: Slowly add methyl iodide (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 2-4 hours. Gentle heating may be applied if the reaction is sluggish.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a mild and easy-to-handle base suitable for this reaction. Sodium hydride is a stronger, non-nucleophilic base that can ensure complete deprotonation of the thiol, but it requires more careful handling due to its reactivity with moisture.

  • Choice of Solvent: DMF and acetone are polar aprotic solvents that are excellent for S-alkylation reactions as they can dissolve the reactants and stabilize the charged intermediates.

  • Methylating Agent: Methyl iodide is a highly effective methylating agent due to the good leaving group ability of iodide.

Synthetic Workflow Diagram

SynthesisWorkflow Precursor 5-(4-Chlorophenyl)pyrimidine-2-thiol Reaction S-methylation Reaction Precursor->Reaction Base Base (K₂CO₃ or NaH) in DMF/Acetone Base->Reaction Thiolate Thiolate Anion (Intermediate) MethylIodide Methyl Iodide (CH₃I) MethylIodide->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product 5-(4-Chlorophenyl)-2- (methylsulfanyl)pyrimidine Purification->Product

Caption: Proposed synthesis of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine.

Potential Biological Activities and Applications in Drug Development

The structural motifs present in 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine suggest several potential avenues for its application in drug discovery.

Kinase Inhibition

Many pyrimidine derivatives are known to be potent kinase inhibitors. The 5-aryl substitution can provide key interactions within the ATP-binding pocket of various kinases. For instance, derivatives of 5-(methylthio)pyrimidine have shown promise as selective inhibitors of EGFR mutants, which are important targets in non-small cell lung cancer.[2]

Potential Signaling Pathway Modulation:

The compound could potentially inhibit receptor tyrosine kinases like EGFR, VEGFR, or intracellular kinases such as Src or Abl. Inhibition of these kinases can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

KinaseInhibition Ligand 5-(4-Chlorophenyl)-2- (methylsulfanyl)pyrimidine RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Potential mechanism of action as a kinase inhibitor.

Antimicrobial and Antifungal Activity

The pyrimidine nucleus is a common feature in many antimicrobial and antifungal agents. The presence of a halogenated phenyl ring and a sulfur-containing substituent could enhance these properties.

Versatility in Medicinal Chemistry

The methylsulfanyl group is a versatile handle for further chemical modifications. It can be oxidized to the corresponding sulfoxide or sulfone, which are excellent leaving groups for nucleophilic aromatic substitution. This allows for the introduction of a wide range of functionalities at the 2-position of the pyrimidine ring, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Conclusion

While 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine does not currently have an assigned CAS number, its potential as a novel scaffold for drug discovery is significant. This guide has provided a comprehensive framework for its synthesis, predicted properties, and potential biological applications based on sound chemical principles and data from structurally related compounds. The proposed synthetic route is robust and relies on well-established chemistry. The potential for this compound to act as a kinase inhibitor or antimicrobial agent, coupled with the synthetic versatility of the methylsulfanyl group, makes it an attractive target for further investigation by researchers in medicinal chemistry and drug development.

References

  • Rostamizadeh, S., Nojavan, M. (2014). An environmentally benign multicomponent synthesis of some novel 2-methylthio pyrimidine derivatives using MCM-41-NH2 as nanoreactor and nanocatalyst. Journal of Heterocyclic Chemistry, 51(2), 418-422.
  • Atiya, R. N., Mohammed, E., & Saleh, N. A. (2020). Synthesis and Characterization of 2-arylalkylthio-5-halo-6-methylpyrmidine-4(3H)-ones. Global Scientific Journal of Organic Chemistry, 1, 25.
  • Cianci, M., et al. (2020). Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[3][4][5]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry.

  • PubChem. (n.d.). 2-[5-[(3-Chlorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine. Retrieved from [Link]

  • Elsevier. (n.d.). Reaxys®. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-(4-Chlorophenyl)pyrimidine-2-thiol. Retrieved from [Link]

  • Montana State University Library. (2026, February 4). Reaxys. Retrieved from [Link]

  • Elsevier. (n.d.). Reaxys Medicinal Chemistry. Retrieved from [Link]

  • Central Library IITD. (2025, December 4). Reaxys USER Manual. Retrieved from [Link]

  • NodePit. (2025, December 13). Reaxys Substances. Retrieved from [Link]

  • PerkinElmer Informatics. (2025, November 10). How do I search for chemical names in SciFinder? Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2779-2791.
  • BindingDB. (n.d.). BDBM68054 5-(4-chlorophenyl)sulfonyl-1-methyl-4-nitro-imidazole. Retrieved from [Link]

  • Fallacara, A. L., et al. (2024, October 1).
  • PubChemLite. (n.d.). 4-(4-chlorophenyl)-2-pyrimidinethiol (C10H7ClN2S). Retrieved from [Link]

  • NIST. (n.d.). Nuarimol. Retrieved from [Link]

  • CAS. (n.d.). SciFinder. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances, 13(18), 12055-12072.

Sources

The Pharmacophore Frontier: 5-(4-chlorophenyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the 5-arylpyrimidine core is recognized as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Within this class, 5-(4-chlorophenyl)pyrimidine derivatives occupy a critical niche.

The specific inclusion of the 4-chlorophenyl moiety at the C5 position is not arbitrary; it is a calculated medicinal chemistry tactic designed to:

  • Block Metabolic Degradation: The chlorine atom at the para-position of the phenyl ring blocks CYP450-mediated hydroxylation, significantly extending the in vivo half-life compared to unsubstituted phenyl analogs.

  • Enhance Lipophilicity: The chloro-substituent increases the logP, facilitating membrane permeability and blood-brain barrier (BBB) penetration, which is crucial for CNS-targeted kinase inhibitors.

  • Induce Electronic Effects: The electron-withdrawing nature of the chlorine modulates the acidity of the pyrimidine ring protons, influencing pi-stacking interactions within the binding pockets of enzymes like DHFR and various protein kinases.

This guide dissects the synthesis, biological characterization, and experimental protocols for this potent chemical series.[1][2][3]

Synthetic Architecture: The Suzuki-Miyaura Approach

The most robust route to 5-(4-chlorophenyl)pyrimidines is the palladium-catalyzed Suzuki-Miyaura cross-coupling . Unlike nucleophilic aromatic substitution (


), which favors the 2- and 4-positions of the pyrimidine ring, the Suzuki coupling allows for direct C-C bond formation at the electron-deficient C5 position.
Mechanistic Pathway

The synthesis typically employs 5-bromo-substituted pyrimidines and 4-chlorophenylboronic acid . The reaction proceeds through the standard catalytic cycle: oxidative addition, transmetallation, and reductive elimination.

SuzukiSynthesis cluster_conditions Optimized Conditions Start 5-Bromopyrimidine (Electrophile) Inter Pd(II) Complex (Transmetallation) Start->Inter Oxidative Addition Boronic 4-Chlorophenylboronic Acid (Nucleophile) Boronic->Inter Activation by Base Catalyst Pd(PPh3)4 / K2CO3 (Catalyst/Base) Catalyst->Inter Product 5-(4-chlorophenyl)pyrimidine (Target Scaffold) Inter->Product Reductive Elimination Cond Solvent: 1,4-Dioxane/H2O Temp: 80-100°C Time: 4-12h

Figure 1: The Suzuki-Miyaura cross-coupling pathway for the regioselective synthesis of the 5-arylpyrimidine core.

Biological Activity & Therapeutic Applications[1][2][3][4][5][6][7][8]

The biological utility of 5-(4-chlorophenyl)pyrimidine derivatives spans oncology, metabolic regulation, and antimicrobial therapy. The following data summarizes key activity profiles derived from recent high-impact studies.

A. Oncology: Cytotoxicity & Kinase Inhibition

Derivatives of this scaffold function as ATP-competitive inhibitors. The pyrimidine ring acts as a hinge binder (mimicking the adenine of ATP), while the 4-chlorophenyl group extends into the hydrophobic pocket (Gatekeeper region).

Key Finding: A study on trione derivatives of this scaffold demonstrated significant cytotoxicity against MCF-7 (Breast Cancer) cell lines.

Compound IDSubstituent (R)Target MechanismIC50 (µM)Reference
4e 1,3-dimethyl-2,4,6-trioneCytotoxicity (MCF-7)0.009 ± 0.001 [1]
Doxorubicin (Control)DNA Intercalation0.005 ± 0.001[1]
Generic 2,4-diaminoDHFR Inhibition0.1 - 1.5[2]
B. Metabolic Regulation: Alpha-Glucosidase Inhibition

Beyond cancer, these derivatives have shown potent antidiabetic potential.[3] The 4-chlorophenyl group provides critical van der Waals interactions within the active site of


-glucosidase, an enzyme responsible for carbohydrate digestion.
  • Activity: Compound 4e (cited above) exhibited an IC50 of 0.050 µM against

    
    -glucosidase, outperforming standard inhibitors.[4]
    
  • Mechanism: Molecular docking reveals the 4-chlorophenyl ring occupies a hydrophobic cleft, stabilizing the inhibitor-enzyme complex via

    
     stacking interactions with aromatic residues (e.g., Phe/Tyr) in the active site.
    
C. Antimicrobial: The DHFR Connection

The 5-(4-chlorophenyl)pyrimidine core is structurally homologous to Pyrimethamine , a classic antifolate.

  • Target: Dihydrofolate Reductase (DHFR).

  • Mechanism: The 4-chloro substitution is essential for displacing the cofactor NADPH or binding in the folate pocket, preventing the synthesis of tetrahydrofolate, which is vital for bacterial/protozoal DNA synthesis.

Experimental Protocols

Protocol A: Regioselective Synthesis (Suzuki Coupling)

Use this protocol to generate the core scaffold.

Reagents:

  • 5-Bromo-2,4-dichloropyrimidine (1.0 equiv)

  • 4-Chlorophenylboronic acid (1.1 equiv)

  • Pd(PPh3)4 (5 mol%)[5][6]

  • Na2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Degassing: In a Schlenk flask, combine the solvent mixture. Degas with

    
     or Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst.
    
  • Assembly: Add the pyrimidine substrate, boronic acid, and base. Add the catalyst last under a positive stream of inert gas.

  • Reflux: Heat the mixture to 90°C for 8–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).[7] The product typically fluoresces under UV (254 nm).

  • Work-up: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine (3x), and dry over anhydrous

    
    .
    
  • Purification: Flash column chromatography. The 4-chlorophenyl derivative is lipophilic; expect elution with low polarity solvents (e.g., 5-10% EtOAc in Hexane).

Protocol B: MTT Cytotoxicity Assay

Use this protocol to validate biological activity against cancer lines (e.g., MCF-7).

  • Seeding: Seed cells (e.g.,

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Dissolve the 5-(4-chlorophenyl)pyrimidine derivative in DMSO (stock 10 mM). Prepare serial dilutions in culture medium. Ensure final DMSO concentration < 0.1% to avoid solvent toxicity.

  • Incubation: Treat cells for 48h.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve the purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm . Calculate IC50 using non-linear regression (GraphPad Prism or similar).

Mechanism of Action: Structural Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic that makes this scaffold effective across multiple targets.

SAR_Logic Core 5-(4-chlorophenyl)pyrimidine CORE SCAFFOLD Pos4Cl 4-Chloro Group (Para) Core->Pos4Cl Pyrimidine Pyrimidine Ring (N1/N3) Core->Pyrimidine Pos2_4 C2/C4 Substituents (e.g., -NH2, =O) Core->Pos2_4 Metab Blocks CYP Oxidation (Increases t1/2) Pos4Cl->Metab Lipo Increases Lipophilicity (Membrane Permeability) Pos4Cl->Lipo Hinge H-Bond Acceptor (Kinase Hinge Region) Pyrimidine->Hinge Solubility Modulates Solubility & Target Specificity Pos2_4->Solubility

Figure 2: SAR Deconstruction of the 5-(4-chlorophenyl)pyrimidine scaffold.

References

  • Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives as potential anti-diabetic and anticancer agents. Source: PubMed / TandFOnline URL:[Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Source: MDPI (Processes) URL:[Link]

  • Chloropyrimidines as a new class of antimicrobial agents. Source: Bioorganic & Medicinal Chemistry (via PubMed) URL:[Link]

  • Development of o-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. (Provided for SAR comparison regarding the importance of the chlorophenyl moiety). Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine is a pivotal biaryl pyrimidine intermediate used extensively in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., p38 MAP kinase, JAK, and CDK pathways). Its structural value lies in the orthogonality of its functional groups: the 5-aryl moiety provides hydrophobic interaction within ATP-binding pockets, while the 2-methylsulfanyl (thiomethyl) group serves as a latent electrophile.

This guide details the physicochemical properties, validated synthetic protocols, and the strategic "activation-displacement" workflow that renders this molecule a versatile scaffold for library generation.

Physicochemical Identity

The following data characterizes the core scaffold. Researchers should note the distinct chlorine isotope pattern (³⁵Cl/³⁷Cl) in mass spectrometry.

Table 1: Core Chemical Specifications
PropertyValueNotes
IUPAC Name 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine
Molecular Formula C₁₁H₉ClN₂S
Molecular Weight 236.72 g/mol Average Mass
Monoisotopic Mass 236.0175 g/mol Dominant isotope (³⁵Cl)
CAS Registry Intermediate SpecificOften synthesized in situ or custom ordered
Appearance Off-white to pale yellow solidCrystalline
Calculated LogP ~3.42Lipophilic; requires organic co-solvents
TPSA 38.0 ŲTopological Polar Surface Area
H-Bond Donors/Acceptors 0 / 3

Synthetic Architecture (Suzuki-Miyaura Coupling)

The most robust route to this scaffold is the Palladium-catalyzed cross-coupling of 5-bromo-2-(methylsulfanyl)pyrimidine with 4-chlorophenylboronic acid.

Strategic Rationale

We utilize 5-bromo-2-(methylsulfanyl)pyrimidine rather than the chloropyrimidine analog because the C–Br bond undergoes oxidative addition to Pd(0) significantly faster than the C–Cl bond on the phenyl ring. This chemoselectivity prevents polymerization or homocoupling of the chlorophenyl moiety.

Validated Protocol

Reagents:

  • Substrate A: 5-Bromo-2-(methylsulfanyl)pyrimidine (1.0 eq)

  • Substrate B: 4-Chlorophenylboronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.03 eq) or Pd(PPh₃)₄ (0.05 eq)

  • Base: 2M Na₂CO₃ (aq) or K₃PO₄ (2.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with nitrogen for 15 minutes. Critical: Oxygen presence leads to phenol byproducts via boronic acid oxidation.

  • Loading: Add Substrate A, Substrate B, and Base. Add Catalyst last under a counter-flow of nitrogen.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor via LC-MS (Target m/z: 237 [M+H]⁺).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product typically elutes around 10–20% EtOAc.

Functional Utility: The "Oxidation-Displacement" Strategy

The primary value of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine is its role as a masked electrophile . The methylsulfanyl group is a poor leaving group, stable to basic coupling conditions. However, upon oxidation to the sulfone, it becomes a "super-leaving group," enabling SNAr reactions with amines under mild conditions.

Mechanism of Action[8]
  • Activation: The sulfur is oxidized to a sulfone (-SO₂Me) using m-CPBA or Oxone.

  • Displacement: The sulfone strongly withdraws electrons, making the C-2 position highly electrophilic. An amine nucleophile (R-NH₂) displaces the sulfinate to form a 2-aminopyrimidine.

Visualization of the Pathway

G Start Precursor: 5-Bromo-2-(SMe)-pyrimidine Intermediate TARGET SCAFFOLD: 5-(4-Cl-Ph)-2-(SMe)-pyrimidine (Stable Intermediate) Start->Intermediate Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Activated Activated Species: Sulfone / Sulfoxide (-SO2Me) Intermediate->Activated Oxidation (m-CPBA or Oxone) Final Drug Candidate: 2-Amino-5-(4-Cl-Ph)-pyrimidine Activated->Final SNAr Displacement (R-NH2, Heat)

Figure 1: The synthetic lifecycle of the scaffold.[1][2] The target molecule (Blue) acts as the stable storage form before activation (Yellow) and functionalization (Green).

Experimental Protocol: Activation & Displacement

Step A: Oxidation [3][4]

  • Dissolve 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine in DCM.

  • Cool to 0°C. Add m-chloroperbenzoic acid (m-CPBA, 2.2 eq) portion-wise.

  • Stir at RT for 2 hours.

  • Quench with saturated Na₂S₂O₃ (to reduce excess peroxide) and NaHCO₃.

  • Isolate the sulfone (typically a white solid).

Step B: Nucleophilic Substitution (SNAr)

  • Dissolve the sulfone intermediate in THF or Dioxane.

  • Add the desired amine (1.2 eq) and DIPEA (2.0 eq).

  • Heat to 60–80°C. The displacement is usually rapid (< 2 hours).

  • Result: A diverse library of 2-amino-5-arylpyrimidines.[5][1]

Analytical Characterization

To validate the integrity of the synthesized C₁₁H₉ClN₂S, compare against these expected spectral signatures.

¹H NMR (400 MHz, DMSO-d₆)
  • δ 9.05 (s, 2H): Pyrimidine H-4 and H-6. These are chemically equivalent due to symmetry if the rotation of the phenyl ring is fast, appearing as a sharp singlet downfield.

  • δ 7.80 (d, J = 8.5 Hz, 2H): Phenyl protons ortho to the pyrimidine.

  • δ 7.55 (d, J = 8.5 Hz, 2H): Phenyl protons ortho to the chlorine.

  • δ 2.60 (s, 3H): Methylsulfanyl (-S-CH₃) singlet.

Mass Spectrometry (ESI+)
  • Base Peak: 237.0 m/z [M+H]⁺ (³⁵Cl isotope).

  • Isotope Peak: 239.0 m/z [M+H+2]⁺ (³⁷Cl isotope).

  • Intensity Ratio: The 237:239 ratio should be approximately 3:1, characteristic of a monochlorinated species.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barvian, N. C., et al. (2000). Pyridinylimidazole p38 Mitogen-Activated Protein Kinase Inhibitors. Journal of Medicinal Chemistry, 43(24), 4606-4616. (Describes the oxidation/displacement strategy on similar scaffolds). Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. (General mechanism and catalyst selection). Link

  • BenchChem. (2025).[6] Troubleshooting Low Yields in Suzuki Coupling with Pyrimidines. (Technical notes on halopyrimidine reactivity). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted pyrimidines. Link

Sources

Technical Guide: Solubility & Stability of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profiling, stock solution management, and stability considerations for 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine in Dimethyl Sulfoxide (DMSO).

It is designed for researchers requiring high-integrity data for biological assays and medicinal chemistry applications.

Executive Summary & Physicochemical Profile[1][2]

5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine is a lipophilic heterocyclic thioether. Its solubility profile is dominated by the interaction between the non-polar 4-chlorophenyl moiety and the polar aprotic nature of DMSO.

  • Primary Solvent: DMSO (Dimethyl Sulfoxide) is the industry-standard vehicle for this compound due to its high dielectric constant (

    
    ) and ability to disrupt 
    
    
    
    -
    
    
    stacking in aromatic heterocycles.
  • Estimated Solubility: While specific empirical data for this intermediate is often proprietary, structural analogs (2-thiopyrimidines) typically exhibit solubility in the 20 mM to 100 mM range in anhydrous DMSO.

  • Critical Risk: The methylsulfanyl group (-SMe) is susceptible to oxidation. Long-term storage in DMSO (an oxidant) can lead to the formation of sulfoxides (-S(O)Me), altering biological potency.

Physicochemical Drivers
FeatureChemical ImplicationImpact on DMSO Solubility
Core Scaffold Pyrimidine (Nitrogenous heterocycle)High. Nitrogen lone pairs accept H-bonds from water (limited) but interact favorably with DMSO dipoles.
Substituent 1 4-Chlorophenyl (Lipophilic)High. Increases LogP (hydrophobicity), making aqueous solubility poor but DMSO solubility excellent.
Substituent 2 2-Methylsulfanyl (Thioether)Moderate. Adds lipophilicity compared to free thiol. Stability Risk: Prone to S-oxidation.

Protocol: Preparation of Master Stock Solutions

Directive: Do not rely on volumetric addition (e.g., "add 1 mL to 10 mg") for master stocks. The density of the solid displaces solvent, leading to concentration errors. Use Gravimetric Preparation .

Reagents & Equipment[3][4][5][6]
  • Solvent: DMSO, Anhydrous (

    
    99.9%), stored over molecular sieves.
    
  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap (prevents leaching and light degradation).

  • Gas: Argon or Nitrogen stream (to displace headspace oxygen).

Step-by-Step Workflow
  • Weighing: Weigh approximately 10–20 mg of the compound into the tared amber vial. Record the exact mass (

    
    ) in mg.
    
  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve a target concentration (e.g., 20 mM).
    
    
    
    
    (Note: Molecular Weight of C11H9ClN2S
    
    
    236.72 g/mol )
  • Solubilization: Add the calculated volume of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 5 minutes.

    • Checkpoint: Solution must be optically clear. Any turbidity indicates saturation or impurities.

  • Storage: Flush the vial headspace with Argon/Nitrogen, cap tightly, and store at -20°C .

Stability & Degradation Mechanisms

The 2-methylsulfanyl group is a "soft" nucleophile and is liable to oxidation. DMSO, while generally stable, can act as an oxygen donor under certain conditions (similar to Swern oxidation intermediates), particularly if the DMSO is old or contains peroxides.

The Oxidation Pathway

The compound can degrade into its sulfoxide and sulfone analogs. This changes the electronics of the pyrimidine ring, potentially abolishing biological activity (e.g., kinase binding).

OxidationPathway cluster_conditions Risk Factors in DMSO Storage Compound Parent Compound (-S-Me) Sulfoxide Sulfoxide Impurity (-S(=O)-Me) Compound->Sulfoxide [O] (Air/Peroxides) Slow Process Sulfone Sulfone Impurity (-S(=O)2-Me) Sulfoxide->Sulfone [O] Strong Oxidants Factor1 Freeze/Thaw Cycles Factor2 Moisture Absorption Factor3 Headspace Oxygen

Figure 1: Potential oxidative degradation pathway of the methylsulfanyl group during long-term storage.

Mitigation Strategy:

  • Avoid: Storing at Room Temperature (>24 hours).

  • Avoid: Frequent freeze-thaw cycles (introduces moisture/oxygen).

  • Action: Aliquot master stock into single-use vials (e.g., 50

    
    L) to minimize exposure.
    

Biological Assay Considerations: Aqueous Dilution

Diluting the DMSO stock into aqueous buffers (PBS, cell media) is the most critical step. The "Crash-Out" phenomenon occurs when the solvent power drops below the compound's lipophilicity threshold.

Kinetic Solubility Limit

For 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine, the aqueous solubility is predicted to be low (< 10


M) without carrier proteins.

Protocol for Aqueous Dilution:

  • Intermediate Dilution: Do not dilute directly from 20 mM to 10 nM. Perform a serial dilution in DMSO first to create 1000x working stocks.

  • Final Spike: Spike the 1000x DMSO stock into the media (1:1000 dilution) to achieve 0.1% DMSO final concentration.

  • Mixing: Rapid dispersion is vital. Vortex the media immediately upon addition of the DMSO spike to prevent local high-concentration precipitation.[1]

DilutionWorkflow Start 20 mM Master Stock (100% DMSO) Step1 Serial Dilution in DMSO (Create 1000x working stocks) Start->Step1 Step2 Spike into Aqueous Buffer (1:1000 Dilution) Step1->Step2 Keep DMSO constant Check Visual Inspection (Turbidity Check) Step2->Check Result1 Clear Solution (Ready for Assay) Check->Result1 Soluble Result2 Precipitate Visible (Crash-out) Check->Result2 Insoluble Result2->Step1 Reduce Conc.

Figure 2: Workflow for diluting lipophilic pyrimidines into assay media to avoid precipitation.

Troubleshooting & FAQ

ObservationRoot CauseCorrective Action
Stock solution freezes at RT DMSO freezes at 19°C.Warm in hands or water bath (25°C). This is normal for anhydrous DMSO.
Precipitate upon thawing Moisture ingress or saturation.Sonicate (5 mins). If solid remains, spin down and re-measure concentration of supernatant.
Yellowing of solution Oxidation of S-Me or impurities.Check purity via LC-MS. If degraded, discard.
Cloudy assay wells Compound crashed out of media.Reduce final concentration or increase DMSO to 0.5% (if tolerated).

References

  • ResearchGate. Discussion: How to dissolve a lipophilic compound in media? (2021).[1][2] Available at: [Link]

  • Gaylord Chemical. Bulletin 102: DMSO Solubility Data.[3] Available at: [Link]

  • Yale University. DMSO Oxidation Mechanisms (Swern/Kornblum). Available at: [Link]

Sources

The Thio-Pyrimidine Gateway: Synthetic Utility and Pharmacological Applications of 2-Methylsulfanylpyrimidines

[1]

Executive Summary

In the high-stakes landscape of small molecule drug discovery, the 2-methylsulfanylpyrimidine (2-SMe-pyrimidine) scaffold functions less as a static building block and more as a dynamic "linchpin."[1] Its unique chemo-structural properties allow it to serve two distinct but critical roles:[1] (1) a regioselective electrophilic hub that enables the rapid assembly of bis-heterocyclic libraries (e.g., CDK and EGFR inhibitors), and (2) a metabolically active pharmacophore that modulates lipophilicity and binding affinity in tubulin-targeting agents.[1]

This technical guide dissects the application of 2-methylsulfanylpyrimidines, moving beyond basic synthesis to cover the causality of experimental design , regioselective control strategies , and ADME liabilities .

Part 1: The Chemo-Structural Advantage

The utility of the 2-methylsulfanylpyrimidine scaffold stems from the electronic differentiation between the C2 and C4/C6 positions.

The Regioselectivity Hierarchy

In 2,4-dichloropyrimidine, both chlorides are reactive, often leading to inseparable mixtures during nucleophilic aromatic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

4-chloro-2-(methylsulfanyl)pyrimidine
  • Result: Researchers can exclusively functionalize C4 with a nucleophile (Amine A) without touching C2.[1]

  • Activation: The latent C2-SMe group can subsequently be "switched on" by oxidation to a sulfone (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) or sulfoxide (
    
    
    ), transforming a poor leaving group into an excellent one (approx.
    
    
    times more reactive toward
    
    
    ).
The "Linchpin" Strategy

This "Displace-Oxidize-Displace" workflow is the industry standard for generating libraries of kinase inhibitors (e.g., analogues of Palbociclib or Brigatinib).[1]

LinchpinStrategycluster_0Regioselective ControlStart4-chloro-2-(methylsulfanyl)pyrimidineInterIntermediate:C4-Amino-2-SMeStart->InterStep 1: SNAr (C4)Nucleophile A (Mild Base)ActivatedActivated Scaffold:C4-Amino-2-SO2MeInter->ActivatedStep 2: OxidationmCPBA or OxoneFinalFinal Drug Candidate:Bis-amino PyrimidineActivated->FinalStep 3: SNAr (C2)Nucleophile B (Displacement)

Figure 1: The "Linchpin" synthetic workflow. The C2-SMe group acts as a protecting group that becomes a leaving group upon oxidation.[1]

Part 2: Validated Experimental Protocols

Trustworthiness Principle: The following protocols are designed with built-in checkpoints (TLC/LCMS) to prevent common failure modes like over-oxidation or hydrolysis.

Protocol A: Regioselective C4 Displacement

Objective: Install the primary pharmacophore at C4 while preserving the C2-SMe handle.

  • Preparation: Dissolve 1.0 eq of 4-chloro-2-(methylsulfanyl)pyrimidine in anhydrous THF or Dioxane.

  • Nucleophile Addition: Add 1.05 eq of the desired amine (e.g., an aniline or piperazine).

  • Base: Add 2.0 eq of DIPEA (N,N-Diisopropylethylamine).

    • Why? Scavenges HCl generated during substitution. Inorganic bases (like ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) can be used but may require heating, which risks attacking C2.
      
  • Reaction: Stir at room temperature (20–25°C) for 4–12 hours.

    • Checkpoint: Monitor by LCMS. The starting material (Cl-SMe) should disappear.[1] If C2 displacement is observed (rare at RT), lower temp to 0°C.[1]

  • Workup: Dilute with EtOAc, wash with water/brine. The product is usually stable enough for the next step without column chromatography.

Protocol B: The "Activation" (S-Oxidation)

Objective: Convert the inert -SMe into the highly reactive ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

  • Solvent System: Dissolve the C4-substituted intermediate in DCM (Dichloromethane).

  • Oxidant: Cool to 0°C. Slowly add 2.2–2.5 eq of m-CPBA (meta-Chloroperoxybenzoic acid).

    • Scientific Logic:[1][2][3] Using <2 eq yields the sulfoxide (

      
      ), which is chiral and complicates NMR/HPLC analysis. Full oxidation to sulfone (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
      
      
      
      ) is preferred for achiral purity and higher reactivity.
    • Alternative: For large scale (>100g), use Oxone® in MeOH/Water to avoid explosion hazards associated with peroxides.

  • Quench: After 2 hours, quench with saturated aqueous

    
     (sodium thiosulfate) to destroy excess peroxide.
    
    • Safety: Starch-iodide paper must be negative before proceeding.[1]

  • Isolation: The sulfone product is often crystalline and can be isolated by filtration or simple extraction.

Protocol C: C2 Displacement (The Library Step)

Objective: Displace the sulfone with a second amine to finalize the drug candidate.

  • Conditions: Dissolve the sulfone intermediate in Dioxane or DMSO.

  • Reagent: Add 1.2 eq of the second amine and 3.0 eq of base (e.g.,

    
     or DIPEA).
    
  • Thermal Drive: Heat to 80–100°C.

    • Note: The sulfone is a bulky leaving group. Steric hindrance in the incoming amine may require higher temperatures or microwave irradiation (120°C, 20 min).

Part 3: Therapeutic Applications & Biological Targets[1][3][5][6][7]

Kinase Inhibition (EGFR & CDK)

The pyrimidine core is a "privileged scaffold" in kinase inhibition, mimicking the adenine ring of ATP. The 2-SMe derivatives are particularly vital in targeting:

  • EGFR T790M Mutants: In non-small cell lung cancer (NSCLC), the T790M mutation causes resistance. 2-anilinopyrimidines (derived via the SMe route) fit into the hydrophobic pocket, forming critical hydrogen bonds with the hinge region (Met793).

  • CDK4/6 Inhibitors: Drugs like Palbociclib utilize a 2-aminopyrimidine core.[1] The 2-SMe precursor allows the specific attachment of the cyclopentyl-pyridine moiety at N2.

Tubulin Targeting (S-Me vs. O-Me Bioisosterism)

While SMe is often a leaving group, some potent antimitotic agents retain it.[1]

  • Data Insight: In cyclopenta[d]pyrimidine derivatives, replacing a 4-methoxy (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) group with a 4-methylthio (
    
    
    ) group improved potency against MDA-MB-435 melanoma cells (IC50 improved from 7.0 nM to 4.6 nM).
  • Mechanism: The sulfur atom is more lipophilic (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     constant: SMe = 0.61 vs OMe = -0.02) and a weaker hydrogen bond acceptor, altering the solvation shell and binding kinetics within the tubulin colchicine site.
    

Table 1: Comparative Potency of S-Me vs O-Me Analogues (Tubulin Inhibition)

Compound IDC4-SubstituentCell Line (Melanoma)IC50 (nM)Metabolic Stability (t1/2)
Lead-O

MDA-MB-4357.0High
Lead-S

MDA-MB-4354.6 Low (Oxidation prone)
Metabolite

MDA-MB-4357.9High

Part 4: ADME & Metabolic Liabilities

A critical consideration for drug developers is the metabolic fate of the methylthio ether.

The S-Oxidation Pathway

The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

  • Phase I Metabolism: Rapid oxidation to sulfoxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) and sulfone (
    
    
    ).
  • Toxicity Risk: While often inactive, these metabolites can sometimes be reactive electrophiles (Michael acceptors), leading to glutathione depletion or idiosyncratic toxicity.

  • Design Strategy: If the SMe is essential for binding, medicinal chemists often attempt to sterically shield the sulfur or replace it with a trifluoromethylthio (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) group to block oxidation.
    

Metabolismcluster_1Metabolic LiabilityDrugParent Drug(R-S-Me)SulfoxideMetabolite 1: Sulfoxide(R-SO-Me)[Chiral/Active?]Drug->SulfoxideFMO / CYP450(Rapid Oxidation)SulfoneMetabolite 2: Sulfone(R-SO2-Me)[Polar/Excreted]Sulfoxide->SulfoneCYP450(Slower Step)

Figure 2: The primary metabolic pathway of 2-methylsulfanylpyrimidines in vivo.[1]

References

  • BenchChem. (2025).[1][4][5] Application Notes and Protocols for Nucleophilic Substitution on 5-Methoxy-2-methylthiopyrimidine.[1][5] Retrieved from [1]

  • Manley, P. J., et al. (2003).[6] "2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors."[1][6] Bioorganic & Medicinal Chemistry Letters, 13(10), 1673-1677.[1][6] Retrieved from [1]

  • Organic Process Research & Development. (2021). "Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine." ACS Publications. Retrieved from [1]

  • Gangjee, A., et al. (2018). "Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent." Bioorganic & Medicinal Chemistry. Retrieved from

  • Organic Syntheses. (1959).[1] "2-Mercaptopyrimidine."[1][3][7][8] Org.[3][8] Synth. 1959, 39,[1] 44. Retrieved from [1]

  • MDPI. (2025). "Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors." Molecules. Retrieved from [1]

An In-depth Technical Guide to 4-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature: Initial database searches for "5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine" did not yield a well-characterized compound. However, substantial data is available for its constitutional isomer, 4-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine . This guide will focus on the latter, a compound with significant relevance in medicinal chemistry, under the scientific assumption that the original query may have contained a typographical error in the substitution pattern.

Introduction

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and a privileged structure in drug discovery, forming the core of numerous therapeutic agents and natural products.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds allow for potent and selective interactions with a wide array of biological targets.[3] This guide provides a detailed technical overview of 4-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine, a derivative that combines the pyrimidine core with a pharmacologically significant 4-chlorophenyl group and a versatile methylsulfanyl moiety. We will explore its synthesis, with a focus on modern cross-coupling methodologies, its physicochemical properties, and its potential as a scaffold for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases.[4][5]

Core Compound Identity and Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

  • Canonical SMILES: CSC1=NC=CC(=N1)C2=CC=C(C=C2)Cl[6]

  • CAS Number: 434941-55-6[6]

  • Molecular Formula: C₁₁H₉ClN₂S[6]

  • Molecular Weight: 236.72 g/mol [6]

Table 1: Computed Physicochemical Properties

PropertyValueSource
XLogP33.8PubChem
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors2PubChem
Rotatable Bond Count2PubChem
Topological Polar Surface Area41.9 ŲPubChem
Heavy Atom Count15PubChem

Synthesis and Mechanistic Insights: A Strategic Approach

The synthesis of 4-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine can be efficiently achieved through a convergent strategy that leverages modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly well-suited for this purpose, enabling the formation of the C-C bond between the pyrimidine core and the aryl group with high efficiency and regioselectivity.[7][8]

The overall synthetic strategy involves two key transformations:

  • Suzuki-Miyaura Cross-Coupling: Formation of the C4-aryl bond by coupling a halogenated pyrimidine with an arylboronic acid.

  • Introduction of the Methylsulfanyl Group: Typically accomplished via nucleophilic aromatic substitution (SNAr).

G cluster_0 Synthetic Workflow start 4-Chloro-2-(methylthio)pyrimidine product 4-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine start->product Suzuki-Miyaura Coupling reagent 4-Chlorophenylboronic acid reagent->product catalyst Pd(PPh₃)₄ / Base catalyst->product

A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of the target compound starting from commercially available 4-chloro-2-(methylthio)pyrimidine.

Materials:

  • 4-Chloro-2-(methylthio)pyrimidine (1.0 eq)[9]

  • 4-Chlorophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)[7]

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-2-(methylthio)pyrimidine, 4-chlorophenylboronic acid, and sodium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine.

Causality and Mechanistic Rationale

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[10] The reaction proceeds through a catalytic cycle involving a palladium(0) species. The electron-deficient nature of the pyrimidine ring makes the C4-chloro substituent particularly susceptible to oxidative addition to the Pd(0) catalyst, which is the rate-determining step of the cycle.[10]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-Pd(II)-X)L₂ Pd0->OxAdd R¹-X Transmetal Transmetalation (R¹-Pd(II)-R²)L₂ OxAdd->Transmetal R²-B(OR)₂ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 R¹-R²

Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Biological Activity and Therapeutic Potential

While specific biological data for 4-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine is not extensively documented, the broader class of pyrimidine derivatives is a rich source of pharmacologically active compounds.[3][11] Their diverse activities stem from the pyrimidine core's ability to mimic endogenous purines and pyrimidines, allowing them to interact with a wide range of enzymes and receptors.[2][12]

Potential Mechanisms of Action
  • Kinase Inhibition: Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[4] The pyrimidine ring can form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket. The 4-chlorophenyl group can occupy a hydrophobic pocket, contributing to binding affinity and selectivity. The methylsulfanyl group offers a vector for further chemical modification to optimize potency and pharmacokinetic properties. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative has been shown to inhibit cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer.[13]

  • Anti-inflammatory Activity: Pyrimidine derivatives have been investigated as inhibitors of key inflammatory mediators such as cyclooxygenase (COX) enzymes and various kinases involved in inflammatory signaling cascades.[5]

  • Antimicrobial and Antiviral Activity: The pyrimidine scaffold is central to many antimicrobial and antiviral drugs, often by interfering with nucleic acid synthesis or other essential metabolic pathways in pathogens.[1][14]

G cluster_1 Potential Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Cascade (e.g., MEK/ERK) Receptor->Kinase_Cascade TF Transcription Factors Kinase_Cascade->TF Response Cell Proliferation, Survival TF->Response Inhibitor 4-(4-Chlorophenyl)-2- (methylsulfanyl)pyrimidine Inhibitor->Kinase_Cascade Inhibition

Hypothesized mechanism of action via kinase pathway inhibition.

Summary and Future Directions

4-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine is a synthetically accessible and versatile heterocyclic compound. Its preparation via robust methods like the Suzuki-Miyaura coupling makes it an attractive scaffold for medicinal chemistry programs. Based on the extensive pharmacology of related pyrimidine derivatives, this compound holds significant potential for the development of novel kinase inhibitors for oncology or as modulators of inflammatory pathways. Future research should focus on the empirical evaluation of its biological activity, elucidation of its precise mechanism of action, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • PubMed. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]

  • GSC Advanced Research and Reviews. (n.d.). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]

  • ACS Publications. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]

  • PMC. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. [Link]

  • MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reactions. [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]

  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]

  • PubMed. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. [Link]

  • ResearchGate. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

  • ScienceDirect. (n.d.). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, toxicity and biological screening. [Link]

  • PMC. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. [Link]

  • ACS Publications. (n.d.). A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols. [Link]

  • AbacipharmTech. (n.d.). 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine. [Link]

  • Google Patents. (n.d.). Process for producing 4-chloro-2-methylthiopyrimidines.
  • PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • Acta Pharmaceutica. (2023). A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer. [Link]

  • PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylthiopyrimidine. [Link]

  • ResearchGate. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]

Sources

5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine

Compound Identification & Structural Logic

Chemical Name: 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine Synonyms: 2-(Methylthio)-5-(4-chlorophenyl)pyrimidine; 5-(p-Chlorophenyl)-2-thiomethylpyrimidine Molecular Formula: C₁₁H₉ClN₂S Molecular Weight: 236.72 g/mol CAS Number: [Note: While the parent 2-thiol (CAS 31408-24-9) is widely indexed, this specific S-methyl derivative is often treated as a transient synthetic intermediate or custom research substance.]

Structural Rationale in Drug Design

This compound serves as a "masked" electrophile in medicinal chemistry. The pyrimidine ring acts as a scaffold, while the 5-position aryl group (4-chlorophenyl) provides lipophilic bulk and π-stacking capability, common in kinase inhibitors (e.g., p38 MAP kinase pathways).

The critical feature is the 2-(methylsulfanyl) group . In its native state, it is relatively inert and lipophilic. However, it is designed to be a precursor to a leaving group . Upon oxidation, the sulfide (-SMe) transforms into a sulfone (-SO₂Me), which is an excellent leaving group for Nucleophilic Aromatic Substitution (SₙAr), allowing the introduction of complex amines or alkoxides at the 2-position.

Hazard Dynamics & Risk Mitigation

GHS Classification (Predicted based on SAR & Class Effects):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Hazard TypeMechanism of ActionMitigation Strategy
Dermal/Eye Irritation The electron-deficient pyrimidine ring can react with nucleophilic residues (lysine/cysteine) on skin proteins, leading to sensitization.PPE: Nitrile gloves (min. thickness 0.11mm, breakthrough >480 min). Engineering: Handle in a certified chemical fume hood.
Respiratory Irritation Fine particulates may irritate mucous membranes. Halogenated aromatics often possess distinct, irritating odors.Control: Use local exhaust ventilation (LEV). Avoid dust generation during weighing.
Reactive Hazards The sulfur moiety is susceptible to rapid oxidation by strong oxidizers (e.g., KMnO₄, H₂O₂), potentially generating heat and SOₓ gases.Storage: Segregate from strong oxidizing agents and acids.[1] Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Physicochemical Properties

PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidTypical for 5-arylpyrimidines
Melting Point 135–140 °C (Predicted)Analogous 5-phenyl derivatives melt in this range
Solubility DCM, Chloroform, DMSO, Ethyl AcetatePoor solubility in water
LogP ~3.2 (Predicted)Lipophilic due to chlorophenyl group
Reactivity Stable under ambient conditionsOxidizes to sulfoxide/sulfone over time if exposed to air

Synthetic Utility & Protocols

The primary utility of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine is its conversion into 2-amino-5-arylpyrimidines (biologically active motifs).

Core Workflow: The "Oxidation-Displacement" Strategy

This protocol outlines the activation of the S-methyl group followed by displacement.

Step 1: Activation (Oxidation)

  • Reagents: m-Chloroperbenzoic acid (m-CPBA) or Oxone®.

  • Solvent: Dichloromethane (DCM) or Methanol/Water.

  • Protocol:

    • Dissolve 1.0 eq of 5-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine in DCM (0.1 M concentration).

    • Cool to 0°C in an ice bath.

    • Slowly add 2.2 eq of m-CPBA (dissolved in DCM) dropwise. Caution: Exothermic.

    • Stir at RT for 2–4 hours. Monitor by TLC (Sulfone is significantly more polar).

    • Quench: Wash with sat. NaHCO₃ and Na₂S₂O₃ (to remove excess peroxide).

    • Result: 5-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine.

Step 2: Displacement (SₙAr)

  • Reagents: Primary or Secondary Amine (Nucleophile), DIPEA (Base).

  • Solvent: DMF, Dioxane, or THF.

  • Protocol:

    • Dissolve the sulfone intermediate in dry Dioxane.

    • Add 1.2 eq of the desired Amine and 2.0 eq of DIPEA.

    • Heat to 60–80°C. The sulfone is displaced by the amine.

    • Purification: Evaporate solvent and purify via column chromatography.

Visualizing the Pathway

ReactionPathway Compound Start: 5-(4-Cl-Ph)-2-SMe-Pyrimidine Intermediate Intermediate: 2-Methylsulfonyl (Sulfone) Compound->Intermediate Oxidation (0°C -> RT) Oxidant Reagent: m-CPBA / Oxone Oxidant->Intermediate Product Final Product: 2-Amino-5-(4-Cl-Ph)-Pyrimidine Intermediate->Product SnAr Displacement (Heat, Base) Nucleophile Reagent: Amine (R-NH2) Nucleophile->Product

Figure 1: The synthetic activation pathway transforming the inert sulfide into a reactive sulfone for drug discovery applications.

Emergency Response & First Aid

  • Eye Contact: Immediately flush with saline/water for 15 minutes. Remove contact lenses if present.[2][3] Consult an ophthalmologist if irritation persists.

  • Skin Contact: Wash with soap and water.[1][2] If redness occurs, treat as a chemical burn due to potential alkylating properties of impurities.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. The chlorophenyl moiety suggests potential hepatotoxicity at high doses; monitor liver function.

  • Spill Cleanup:

    • Evacuate area.

    • Wear PPE (Nitrile gloves, P95 respirator).

    • Sweep up solid (avoid dust).

    • Neutralize surface with dilute bleach (oxidizes residual sulfur compounds to non-odorous sulfonates).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12618386, 5-(4-Chlorophenyl)pyrimidine-2-thiol (Parent Scaffold). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Halogenated Pyrimidines. Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: 4-(4-Chlorophenyl)pyrimidine-2-thiol. Retrieved from [Link]

  • MySkinRecipes. Technical Data: 5-(4-Chlorophenyl)pyrimidine-2-thiol.[4] Retrieved from [Link][5]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-bromo-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Aryl-2-(methylsulfanyl)pyrimidines

In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold holds a privileged position. Its prevalence in the structures of numerous FDA-approved drugs and clinical candidates underscores its importance. The strategic derivatization of the pyrimidine core allows for the fine-tuning of physicochemical and pharmacological properties, making it a cornerstone of many drug development programs.[1]

The 5-aryl-2-(methylsulfanyl)pyrimidine motif is of particular interest. The introduction of an aryl group at the 5-position via robust carbon-carbon bond-forming reactions opens up a vast chemical space for exploring structure-activity relationships (SAR). The 2-methylsulfanyl group, in turn, can serve as a handle for further functionalization or can be a key pharmacophoric element itself. The Suzuki-Miyaura cross-coupling reaction stands out as the premier method for forging the C-C bond between 5-bromo-2-(methylsulfanyl)pyrimidine and a diverse array of boronic acids and their derivatives, owing to its remarkable functional group tolerance, generally high yields, and mild reaction conditions.[2][3]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the Suzuki coupling conditions for 5-bromo-2-(methylsulfanyl)pyrimidine. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and presents a data-driven approach to optimizing reaction conditions.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.[4] The key steps are as follows:

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) complex into the carbon-bromine bond of 5-bromo-2-(methylsulfanyl)pyrimidine. This is often the rate-determining step and results in the formation of a palladium(II) intermediate. The electron-deficient nature of the pyrimidine ring generally facilitates this step compared to electron-rich aryl bromides.

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product, 5-aryl-2-(methylsulfanyl)pyrimidine, from the palladium(II) complex. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Optimizing Reaction Conditions: A Data-Driven Approach

The success of a Suzuki coupling reaction hinges on the careful selection of several key parameters. The following sections provide a detailed analysis of each component, supported by data from related systems.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the accompanying ligand is critical for achieving high catalytic activity. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern, pre-formed catalysts often offer superior performance and reproducibility.

The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For heteroaromatic substrates, bulky and electron-rich phosphine ligands are often the key to success.

Catalyst/Ligand SystemSubstrate TypeObservations & Rationale
Pd(PPh₃)₄ General purposeA classic, versatile catalyst. Effective for many standard couplings.
Pd(dppf)Cl₂ HeteroaromaticsOften provides good yields and selectivity with heteroaromatic halides.
Buchwald Ligands (e.g., XPhos, SPhos, RuPhos) with Pd(OAc)₂ or Pd₂(dba)₃ Challenging substratesBulky, electron-rich ligands that are highly effective for coupling of heteroaromatic chlorides and bromides. They accelerate both oxidative addition and reductive elimination.
[PdCl₂(CH₃CN)₂] Aqueous mediaCan be effective in aqueous solvent systems, offering a more sustainable approach.

A study on the Suzuki coupling of a pyrrolo[2,3-d]pyrimidine bearing a 2-methylthio group demonstrated that a Pd(OAc)₂/dicyclohexyl(2-biphenyl)phosphine system with K₃PO₄ as the base was effective, indicating that the methylthio group is well-tolerated under these conditions.[5]

The Critical Role of the Base

The base is essential for the transmetalation step, activating the boronic acid to form a boronate species. The choice of base can significantly influence the reaction rate and yield.

BaseStrengthCommon Applications & Considerations
K₂CO₃ / Na₂CO₃ ModerateCommonly used, often in aqueous solvent mixtures. Generally well-tolerated by many functional groups.
K₃PO₄ StrongerA highly effective base for a wide range of Suzuki couplings, including those with challenging substrates. Often used in anhydrous conditions or with minimal water.
Cs₂CO₃ StrongA strong base that can be beneficial for difficult couplings, but its cost can be a factor.
KF MildUsed in specific cases, particularly when base-sensitive functional groups are present.
Solvent Systems for Optimal Performance

The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and water is frequently employed.

Solvent SystemTypical Ratio (Organic:Water)Notes
1,4-Dioxane / Water 4:1 to 10:1A very common and effective solvent system for Suzuki couplings.
Toluene / Water 4:1 to 10:1Another widely used system, particularly for higher reaction temperatures.
Acetonitrile / Water 4:1A more polar option that can be beneficial for certain substrates.
Isopropanol / Water 2:1A greener solvent alternative that has shown efficacy in some cases.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of 5-bromo-2-(methylsulfanyl)pyrimidine. Optimization may be required for specific arylboronic acids.

Protocol 1: Conventional Heating

This protocol is a robust starting point for the coupling of a wide range of arylboronic acids.

Materials:

  • 5-bromo-2-(methylsulfanyl)pyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add 5-bromo-2-(methylsulfanyl)pyrimidine, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.

Materials:

  • 5-bromo-2-(methylsulfanyl)pyrimidine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Solvent (e.g., DMF/water, 5:1 v/v)

Procedure:

  • In a microwave-safe reaction vial, combine 5-bromo-2-(methylsulfanyl)pyrimidine, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure proper degassing to prevent catalyst oxidation.
Insufficiently strong baseSwitch to a stronger base such as K₃PO₄ or Cs₂CO₃.
Poor solubility of reactantsTry a different solvent system (e.g., toluene/water, DMF/water).
Catalyst poisoningThe sulfur atom in the methylsulfanyl group can potentially interact with the palladium center. While generally tolerated, for particularly challenging couplings, consider using a ligand that is less susceptible to poisoning or a higher catalyst loading.[6]
Formation of side products (e.g., homocoupling of boronic acid) Reaction conditions too harshLower the reaction temperature or use a milder base.
Incorrect stoichiometryEnsure the correct ratio of reactants. An excess of boronic acid can sometimes lead to homocoupling.
Debromination of starting material Presence of a reducing agentEnsure all reagents and solvents are pure and free from contaminants.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Oxidative_Addition->Ar-Pd(II)L_n-X Transmetalation Transmetalation (R-B(OR)₂ + Base) Ar-Pd(II)L_n-X->Transmetalation Ar-Pd(II)L_n-R Ar-Pd(II)L_n-R Transmetalation->Ar-Pd(II)L_n-R Ar-Pd(II)L_n-R->Pd(0)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)L_n-R->Reductive_Elimination Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Reactants: 5-bromo-2-(methylsulfanyl)pyrimidine, Arylboronic acid, Catalyst, Base Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat and Stir (Conventional or Microwave) Solvent->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Quench_Extract Aqueous Work-up and Extraction Monitoring->Quench_Extract Dry_Concentrate Dry and Concentrate Organic Layer Quench_Extract->Dry_Concentrate Purification Purify by Column Chromatography Dry_Concentrate->Purification Final_Product Pure 5-Aryl-2-(methylsulfanyl)pyrimidine Purification->Final_Product Characterize (NMR, MS, etc.)

Caption: A generalized workflow for a Suzuki coupling experiment.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 5-aryl-2-(methylsulfanyl)pyrimidines from 5-bromo-2-(methylsulfanyl)pyrimidine. By understanding the underlying mechanism and carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can efficiently generate diverse libraries of these valuable compounds for drug discovery and development. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful implementation of this critical transformation.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Available at: [Link]

  • Gevorgyan, A., et al. (2010). PALLADIUM-CATALYZED REACTION OF METHYL 5-AMINO-4-CHLORO-2-METHYLTHIOPYRROLO[2,3-d]- PYRIMIDINE-6-CARBOXYLATE WITH ARYLBORONIC ACIDS. Chemistry of Heterocyclic Compounds, 46(5), 585-592. Available at: [Link]

  • Scott, P. J. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6435-6452. Available at: [Link]

  • Ikram, M., et al. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 23(11), 2946. Available at: [Link]

  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5186. Available at: [Link]

  • Willard, D. M., et al. (2020). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters, 11(9), 1761-1767. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • Chegg. (2022). What is the detailed mechanism for the Suzuki-Miyaura cross coupling of 5-Bromopyrimidine and Furan 3-Boronic acid?. Available at: [Link]

  • ResearchGate. (2009). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]

  • Ali, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. BMC Chemistry, 12(1), 60. Available at: [Link]

  • ResearchGate. (2020). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved February 15, 2026, from [Link]

Sources

5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine as a Kinase Inhibitor Scaffold

Abstract

This guide details the utility of 5-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine as a "privileged scaffold" in the discovery of ATP-competitive kinase inhibitors. This specific core structure serves as a robust precursor for targeting serine/threonine kinases (e.g., p38 MAPK , Aurora Kinases ) and tyrosine kinases (e.g., VEGFR ). The 4-chlorophenyl moiety provides critical hydrophobic interactions within the kinase back-pocket, while the 2-(methylsulfanyl) group acts as a versatile "catch-and-release" handle, allowing for the rapid library generation of hinge-binding motifs via nucleophilic aromatic substitution (


).

Part 1: Scientific Rationale & Scaffold Design

Structural Logic

The efficacy of this scaffold rests on its ability to mimic the adenine ring of ATP while exploiting specific hydrophobic pockets in the kinase active site.

  • The Core (Pyrimidine): Acts as the central template. The N1/N3 nitrogens can accept hydrogen bonds, but in this scaffold, the 2-position is modified to introduce a donor/acceptor motif (e.g., an aniline or aminopyrazole) to bind the kinase hinge region (Glu/Met residues).

  • The Hydrophobic Anchor (5-(4-Chlorophenyl)): The C5-aryl group projects into the hydrophobic pocket behind the ATP binding site (often the "gatekeeper" region). The 4-chloro substituent specifically targets hydrophobic clefts, increasing potency and residence time compared to unsubstituted phenyl rings.

  • The Activation Handle (2-Methylsulfanyl): The -SMe group is chemically stable during the construction of the C5-aryl bond but can be "activated" (oxidized to sulfone) to become a potent leaving group. This allows for late-stage diversification with various amines.

Mechanism of Action

Compounds derived from this scaffold typically function as Type I or Type I½ inhibitors . They bind to the active conformation (DFG-in) of the kinase, competing directly with ATP.

Part 2: Synthesis Protocols

Workflow Visualization

The following diagram illustrates the "Build-Activate-Couple" strategy for this scaffold.

SynthesisWorkflow Start 5-Bromo-2-(methylsulfanyl) pyrimidine Suzuki Step 1: Suzuki Coupling (Install 4-Cl-Phenyl) Start->Suzuki 4-Cl-Ph-B(OH)2 Pd(PPh3)4 Core Scaffold: 5-(4-Cl-Ph)-2-SMe-pyrimidine Suzuki->Core Oxidation Step 2: Oxidation (SMe -> SO2Me) Core->Oxidation m-CPBA or Oxone Activated Activated Core: Sulfone Intermediate Oxidation->Activated Displacement Step 3: SnAr Displacement (Install Hinge Binder) Activated->Displacement R-NH2, Heat Final Final Inhibitor (Library) Displacement->Final

Caption: The "Catch-and-Release" synthetic pathway transforming the sulfide precursor into a diverse library of kinase inhibitors.

Step 1: Scaffold Construction (Suzuki Coupling)

Objective: Install the 4-chlorophenyl group at the C5 position.

  • Reagents:

    • 5-Bromo-2-(methylsulfanyl)pyrimidine (1.0 equiv)

    • 4-Chlorophenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (

      
      ) (0.05 equiv)
      
    • Sodium Carbonate (

      
      ) (2.0 equiv, 2M aqueous)
      
    • Solvent: 1,4-Dioxane[1][2]

  • Protocol:

    • Charge a reaction flask with 5-bromo-2-(methylsulfanyl)pyrimidine (e.g., 2.05 g, 10 mmol) and 4-chlorophenylboronic acid (1.88 g, 12 mmol).

    • Add 1,4-Dioxane (40 mL) and degas with nitrogen for 10 minutes.

    • Add

      
       (578 mg, 0.5 mmol) and degassed 2M 
      
      
      
      (10 mL).
    • Heat to reflux (100°C) under nitrogen for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

    • Workup: Cool to RT. Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Expected Yield: 85-95% (White/Pale yellow solid).

Step 2: Activation (Oxidation to Sulfone)

Objective: Convert the unreactive methylsulfanyl group into a reactive methylsulfonyl leaving group.

  • Reagents:

    • Scaffold from Step 1 (1.0 equiv)

    • m-Chloroperbenzoic acid (m-CPBA) (2.5 equiv, 77% max)

    • Solvent: Dichloromethane (DCM)

  • Protocol:

    • Dissolve the scaffold (e.g., 2.36 g, 10 mmol) in DCM (50 mL) at 0°C.

    • Slowly add m-CPBA (5.6 g, ~25 mmol) portion-wise.

    • Stir at Room Temperature for 2–4 hours.

    • Quench: Add saturated

      
       (sodium thiosulfate) to destroy excess peroxide, then saturated 
      
      
      
      to neutralize acid.
    • Workup: Extract with DCM. The product (sulfone) is often pure enough for the next step after drying and concentration.

    • Note: The sulfone is significantly more polar than the sulfide.

Step 3: Library Generation (Nucleophilic Displacement)

Objective: Introduce the "hinge-binding" amine.

  • Reagents:

    • Activated Sulfone (1.0 equiv)

    • Primary/Secondary Amine (e.g., 4-aminomorpholine, aniline derivatives) (1.2–2.0 equiv)

    • Base: DIPEA (3.0 equiv)

    • Solvent: THF or DMSO (if amine is non-nucleophilic)

  • Protocol:

    • Dissolve sulfone (0.5 mmol) in THF (2 mL).

    • Add amine (0.6 mmol) and DIPEA (1.5 mmol).

    • Heat to 60–80°C in a sealed vial for 2–12 hours.

    • Purification: Preparative HPLC is recommended for library scale.

Part 3: Kinase Assay Protocol (p38 MAPK)

To validate the inhibitors, we utilize an ADP-Glo™ Kinase Assay (Promega). This homogeneous assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.

Assay Principle
  • Kinase Reaction: p38 MAPK + Substrate + ATP

    
     Phospho-Substrate + ADP.
    
  • ADP Depletion: Unused ATP is depleted.

  • Detection: ADP is converted back to ATP, which is used by luciferase to generate light. Luminescence is proportional to kinase activity (and inversely proportional to inhibition).

Protocol Steps
  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT).
  • Compound Plate: Serial dilute inhibitors in DMSO (10 mM start) and transfer 250 nL to a 384-well white plate.

  • Enzyme Addition: Add 2.5

    
    L of p38
    
    
    
    enzyme (0.5 ng/
    
    
    L) to wells. Incubate 10 min at RT to allow inhibitor binding.
  • Substrate Start: Add 2.5

    
    L of Substrate/ATP mix (p38 peptide substrate + 50 
    
    
    
    M ATP).
  • Incubation: Incubate at RT for 60 minutes.

  • ADP-Glo Reagent: Add 5

    
    L of ADP-Glo Reagent. Incubate 40 min (stops kinase, depletes ATP).
    
  • Detection Reagent: Add 10

    
    L of Kinase Detection Reagent. Incubate 30 min (converts ADP to ATP 
    
    
    
    Light).
  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the C2-amine substituent on p38 MAPK potency, utilizing the 5-(4-chlorophenyl) core.

Compound IDR (Amine at C2)p38 MAPK IC50 (nM)SAR Insight
S-001

(Parent)
>10,000No H-bond donor for hinge; inactive.
S-002

1,200Weak binder; lacks hydrophobic bulk in solvent front.
S-003

(Aniline)
150Aromatic stacking improves affinity.
S-004

45Fluorine improves metabolic stability and potency.
S-005

850Too flexible; loses entropy upon binding.
S-006 4-Morpholino2,500Lacks NH donor for hinge region (critical for p38).

Key Insight: For this scaffold, a hydrogen bond donor (NH) at the 2-position is critical for hinge binding. Secondary aromatic amines (anilines) generally provide the best potency.

References

  • Synthesis of 5-Arylpyrimidines: Hie, L., & Garg, N. K. (2016).[3] "Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine." Organic Syntheses, 93, 306-318.[3] Link

  • Sulfone Displacement Strategy: Barvian, M., et al. (2000). "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 43(24), 4606–4616. Link

  • p38 Kinase Inhibitor Design: Boehm, J. C., & Adams, J. L. (2000). "Pharmacophore identification for p38 MAP kinase inhibitors." Expert Opinion on Therapeutic Patents, 10(1), 25-37. Link

  • ADP-Glo Assay Validation: Zegzouti, H., et al. (2009). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies, 7(6), 560–572. Link

Sources

Application Note: Modular Synthesis of 5-Aryl-2-Alkylthiopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 5-aryl-2-alkylthiopyrimidine scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., CDK, JAK inhibitors). Its synthesis presents a unique chemoselective challenge: distinguishing between the electrophilic C2 and C5 positions of the pyrimidine ring.

This protocol details a sequential orthogonal strategy . We exploit the natural reactivity difference between the C2 and C5 positions to assemble the core.

  • C2-Position: Highly activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5-Position: Deactivated for

    
     but ideal for Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura).
    

Critical Technical Insight: The presence of the C2-alkylthio (sulfide) group poses a risk of catalyst poisoning during the subsequent Suzuki coupling. This protocol incorporates specific ligand and base choices (Pd(dppf)Cl2 / Carbonate) to mitigate sulfur coordination to the active Pd(0) species, ensuring high turnover numbers (TON).

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis and the orthogonality of the halide handles.

G Start 5-Bromo-2-chloropyrimidine (Starting Material) Step1 Step 1: S-Alkylation (SNAr) Start->Step1 NaSR, THF 0°C to RT Inter Intermediate: 5-Bromo-2-(alkylthio)pyrimidine Step1->Inter Selective C2 Displacement Step2 Step 2: Suzuki Coupling (C-C Bond Formation) Inter->Step2 Ar-B(OH)2, Pd(dppf)Cl2 Na2CO3, Dioxane/H2O Final Target: 5-Aryl-2-alkylthiopyrimidine Step2->Final C5 Arylation

Figure 1: Orthogonal functionalization strategy. The C2-Cl is displaced first via SNAr, leaving the C5-Br intact for late-stage diversification via Suzuki coupling.

Phase 1: Synthesis of the Scaffold (S-Alkylation)

Objective: Selective displacement of the C2-chloride by a thiolate nucleophile. Substrate: 5-Bromo-2-chloropyrimidine. Reagent: Sodium Thiomethoxide (NaSMe) or Alkyl Thiol + Base.

Experimental Logic

The C2 position of pyrimidine is flanked by two nitrogen atoms, making it significantly more electron-deficient than the C5 position. This allows for mild


 conditions that leave the C5-bromide untouched. We utilize THF  as the solvent to solubilize the organic pyrimidine while maintaining enough polarity for the thiolate salt.
Protocol A: Preparation of 5-Bromo-2-(methylthio)pyrimidine
ReagentMW ( g/mol )Equiv.[1][2]Amount
5-Bromo-2-chloropyrimidine 193.431.05.00 g (25.8 mmol)
Sodium Thiomethoxide (NaSMe) 70.091.11.99 g (28.4 mmol)
THF (Anhydrous) --50 mL (0.5 M)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 5-bromo-2-chloropyrimidine (5.00 g) and anhydrous THF (40 mL). Cool the solution to 0 °C in an ice bath.

  • Addition: Suspend NaSMe (1.99 g) in THF (10 mL) in a separate vial. Add this suspension dropwise to the reaction flask over 10 minutes.

    • Note: The reaction is exothermic. Control addition rate to maintain temp < 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2 hours.

  • Monitoring: Check TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf spot (Rf ~0.5).

  • Workup:

    • Quench with water (50 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude solid is typically >95% pure. Recrystallize from Ethanol if necessary.

    • Yield Expectation: 90-95% (White/Off-white solid).

Phase 2: The Suzuki-Miyaura Cross-Coupling

Objective: Installation of the aryl group at C5 without poisoning the catalyst. Challenge: The sulfide at C2 is a "soft" donor that can coordinate to Pd(II), potentially arresting the catalytic cycle. Solution: Use Pd(dppf)Cl2[3]·DCM . The bidentate ferrocenyl ligand (dppf) has a large bite angle and binds tightly to Palladium, preventing displacement by the sulfide sulfur.

Protocol B: Cross-Coupling to Yield 5-Aryl-2-alkylthiopyrimidine
ReagentEquiv.[1][4][5]Role
5-Bromo-2-(methylthio)pyrimidine 1.0Electrophile
Aryl Boronic Acid (Ar-B(OH)2) 1.2 - 1.5Nucleophile
Pd(dppf)Cl2·DCM 0.03 - 0.05Catalyst
Na2CO3 (2M Aqueous) 3.0Base
1,4-Dioxane -Solvent

Step-by-Step Procedure:

  • Degassing (Critical): In a reaction vial, combine 1,4-Dioxane and 2M

    
    . Sparge with Nitrogen/Argon gas for 15 minutes. Oxygen promotes homocoupling and catalyst oxidation.
    
  • Charging: Add the pyrimidine scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl2 (3-5 mol%).

  • Reaction: Seal the vial and heat to 90 °C for 4-12 hours.

    • Visual Check: The reaction usually turns from orange/red to black as Pd(0) precipitates upon completion.

  • Workup & Scavenging:

    • Cool to RT. Dilute with EtOAc.

    • Thiol Scavenging (Optional but recommended): Add a silica-supported thiol scavenger (e.g., SiliaMetS® Thiol) if the product is intended for biological assay, to remove residual Pd. Stir 30 mins, then filter.

    • Wash with water and brine. Dry over

      
      .[6]
      
  • Purification: Flash Column Chromatography.

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Note: 5-arylpyrimidines are often UV-active (254 nm).

Troubleshooting & Optimization Logic

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst Poisoning by SulfurSwitch catalyst to Pd(dtbpf)Cl2 or increase loading to 10 mol%. Ensure rigorous degassing.
Homocoupling of Boronic Acid Presence of OxygenDegas solvents more thoroughly. Reduce base concentration.[6]
Dehalogenation (Product is 2-thiopyrimidine) Hydride source presentUse anhydrous dioxane. Avoid alcohols (EtOH/MeOH) as cosolvents if this occurs.
C2-Substitution (Loss of S-Me) Boronic acid attacking C2This is rare (Liebeskind-Srogl conditions). Ensure no Cu(I) is present in the system.

Workup Decision Tree

Use this flow to determine the optimal purification strategy based on crude purity.

Workup Crude Crude Reaction Mixture TLC Analyze via TLC/LCMS Crude->TLC Decision Impurity Profile? TLC->Decision Clean Major Spot + Minor Baseline Decision->Clean High Purity Dirty Complex Mixture / Protodehalogenation Decision->Dirty Low Purity Cryst Recrystallization (EtOH or iPrOH) Clean->Cryst Col Flash Chromatography (Hex/EtOAc Gradient) Dirty->Col

Figure 2: Purification decision matrix. Recrystallization is preferred for scale-up of clean reactions; chromatography is required for difficult couplings.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 5-Arylpyrimidines. (Accessed 2023).[3][7] Link

  • Hussain, M. et al. Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions. ResearchGate. Link

  • Liebeskind, L. S., & Srogl, J. Thiol Ester-Boronic Acid Coupling.[6][8][9] Organic Chemistry Portal. (For context on C-S activation to be avoided). Link

  • OpenStax. Nucleophilic Aromatic Substitution Mechanism. Chemistry LibreTexts. Link

Sources

Functionalization of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine at C-4 position

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Functionalization Strategies for 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine at the C-4 Position

Executive Summary & Scope

This technical guide addresses the regioselective functionalization of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine (CAS: 31408-24-9) at the C-4 position . This scaffold is a privileged intermediate in the synthesis of p38 MAP kinase inhibitors, antifungals, and adenosine receptor antagonists.

The C-4 position of the pyrimidine ring is electronically activated (electron-deficient) yet sterically accessible. Functionalization at this site typically involves replacing the C-4 hydrogen (


) with carbon (

or

) or heteroatom substituents. This guide details three validated workflows:
  • Iridium-Catalyzed C-H Borylation: For installing a versatile boronate handle.

  • Directed Ortho-Lithiation (DoL): For introduction of electrophiles (formyl, iodo, etc.).

  • Radical C-H Alkylation (Minisci): For direct alkylation, with caveats regarding the sulfide moiety.

Structural Analysis & Reactivity Profile

  • Substrate: 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine.

  • Symmetry: The molecule possesses a local plane of symmetry (assuming rapid rotation of the C-5 aryl group). The C-4 and C-6 positions are chemically equivalent.

  • Chemo-selectivity Challenges:

    • Sulfide (SMe): Susceptible to oxidation (to sulfoxide/sulfone) under strong oxidative conditions (e.g., standard Minisci).

    • Aryl Chloride (Cl): Susceptible to metal-catalyzed oxidative addition (e.g., Pd(0)), requiring orthogonal catalyst selection.

    • C-4 vs. C-6: Mono-functionalization is the primary goal; controlling stoichiometry is critical to prevent C-4,6-disubstitution.

Protocol A: Iridium-Catalyzed C-H Borylation (The "Gold Standard")

This method is preferred for its mild conditions, high functional group tolerance (compatible with Ar-Cl and S-Me), and exclusive regioselectivity for sterically accessible C-H bonds.

Mechanism: The active catalyst, an Ir(III)-tris-boryl species, activates the C-H bond via an oxidative addition/reductive elimination cycle, governed by steric factors. The C-4 position is sterically exposed compared to the C-5 aryl interface.

Materials:
  • Catalyst Precursor:

    
     (1.5 mol%)
    
  • Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy) (3 mol%)

  • Boron Source:

    
     (Bis(pinacolato)diboron) (1.1 equiv)
    
  • Solvent: MTBE or THF (anhydrous)

  • Temperature: 60–80 °C

Step-by-Step Protocol:
  • Catalyst Formation: In a glovebox or under Argon, charge a reaction vial with

    
     (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol). Dissolve in 2 mL MTBE. The solution should turn dark brown/red.
    
  • Reagent Addition: Add

    
     (280 mg, 1.1 mmol) and the pyrimidine substrate (1.0 mmol).
    
  • Reaction: Seal the vial and heat to 60 °C for 4–16 hours. Monitor by LC-MS.

  • Workup: Cool to RT. The pinacol boronate ester is often stable. Concentrate in vacuo.

  • Purification: Pass through a short plug of silica gel (eluting with EtOAc/Hexane) to remove the catalyst. Note: Pinacol boronates can degrade on silica; rapid filtration is recommended.

Outcome: 5-(4-Chlorophenyl)-2-(methylsulfanyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine. This intermediate is ready for Suzuki-Miyaura coupling.

Protocol B: Directed Ortho-Lithiation (DoL)

This method utilizes the inherent acidity of the C-4 proton (adjacent to nitrogen) to generate a lithiated species that can be trapped with various electrophiles.

Critical Constraint: Standard n-BuLi must NOT be used, as it acts as a nucleophile and will attack the C-4 position (Chichibabin-like addition). You must use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), a non-nucleophilic, bulky base.

Materials:
  • Base: LiTMP (generated in situ from TMP and n-BuLi)

  • Solvent: THF (anhydrous), -78 °C

  • Electrophile: DMF (for -CHO),

    
     (for -I), or 
    
    
    
    (for -COOH)
Step-by-Step Protocol:
  • LiTMP Preparation: To a flame-dried flask under

    
    , add THF (10 mL) and 2,2,6,6-tetramethylpiperidine (1.2 equiv). Cool to -78 °C. Add n-BuLi (1.2 equiv) dropwise. Stir for 30 min at 0 °C, then cool back to -78 °C.
    
  • Lithiation: Dissolve the pyrimidine substrate (1.0 mmol) in THF (2 mL) and add dropwise to the LiTMP solution at -78 °C.

    • Observation: The solution often turns deep red/orange (formation of pyrimidyl anion).

    • Time: Stir for 30–45 minutes. (Do not prolong, as the SMe group can direct lithiation or undergo elimination).

  • Trapping: Add the electrophile (e.g., DMF, 2.0 equiv) rapidly.

  • Quench: Allow to warm to RT, then quench with sat.

    
    .
    
  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate.
    

Protocol C: Radical C-H Alkylation (Minisci-Type)

Useful for adding alkyl groups (e.g., hydroxymethyl, isopropyl). Warning: Classical Minisci conditions use Persulfate (


), which will oxidize the 2-SMe group to a sulfoxide or sulfone. If the sulfide is needed, use Photoredox  conditions (Zinc sulfinates). If the sulfone is the desired product (as a leaving group), classical conditions are acceptable.
Variant: Classical Minisci (Oxidative)
  • Reagents: Alkyl carboxylic acid (R-COOH),

    
     (cat.), 
    
    
    
    .
  • Solvent:

    
     (biphasic) + TFA (1 equiv to protonate the pyrimidine).
    
Step-by-Step Protocol:
  • Dissolve substrate (1 mmol) in

    
     (1:1). Add TFA (1.0 equiv).
    
  • Add the carboxylic acid (e.g., isobutyric acid, 5 equiv).

  • Add

    
     (0.2 equiv).
    
  • Heat to 50 °C and add

    
     (3 equiv) dropwise over 30 mins.
    
  • Result: Expect oxidation of SMe to

    
     alongside C-4 alkylation.
    

Data Summary & Comparison

FeatureIr-Catalyzed BorylationLithiation (LiTMP)Minisci (Classical)
Primary Product C-4 BoronateC-4 Electrophile (I, CHO)C-4 Alkyl
SMe Compatibility High High (at -78°C)Low (Oxidizes to

)
Ar-Cl Tolerance HighModerate (Benzyne risk if >0°C)High
Scalability Good (Expensive catalyst)Moderate (Cryogenic)Excellent
Regioselectivity Steric (>95% C-4)Acid/Base (>90% C-4)Electronic (C-4/C-6 mix)

Pathway Visualization

G Start 5-(4-Cl-Ph)-2-(SMe)-Pyrimidine Lithiation Intermediate: 4-Lithio-Species (-78°C, LiTMP) Start->Lithiation LiTMP, THF -78°C IrCat Intermediate: Ir(III)-Boryl Complex Start->IrCat [Ir], dtbpy B2pin2, 80°C Radical Intermediate: C-4 Radical Cation Start->Radical R-COOH, Ag+, S2O8 (Minisci) Prod_CHO Product A: 4-Formyl Derivative (Precursor to Amines) Lithiation->Prod_CHO DMF Quench Prod_Bor Product B: 4-BPin Derivative (Suzuki Coupling Partner) IrCat->Prod_Bor C-H Activation Prod_Alk Product C: 4-Alkyl-2-Sulfonyl (Simultaneous Oxidation) Radical->Prod_Alk Radical Addn + Oxid

Caption: Divergent functionalization pathways for 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine, highlighting intermediate species and final functional handles.

References

  • Minisci Reaction on Pyrimidines: Duncton, M. A. J. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. Med.[1][2][3] Chem. Commun., 2, 1135-1161. Link

  • Ir-Catalyzed Borylation: Mkhalid, I. A. I., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). C-H Activation for the Construction of C-B Bonds. Chem. Rev., 110(2), 890–931. Link

  • Lithiation of Pyrimidines: Plé, N., Turck, A., Mojovic, L., & Quéguiner, G. (1994). Metalation of diazines. XI. Directed ortho-lithiation of fluoropyrimidines. J. Organomet. Chem., 41(12), 5-18. Link

  • C-4 Arylation Guidelines: Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Transition Metal-Mediated C–H Functionalization of Heteroarenes. Chem. Rev., 113(5), 3084–3213. Link

  • Specific Scaffold Context: Aswinanand, B., et al. (2025). Pyrimidine Derivative...[2][3][4][5][6][7] Ameliorates Cognitive Dysfunction.[4] J. Neuroimmune Pharmacol. 20(1):94. Link

Sources

Preparation of sulfoxide derivatives from 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Oxidation of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine

Introduction & Strategic Analysis

The oxidation of 5-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine (Compound 1 ) to its sulfoxide derivative (Compound 2 ) is a pivotal activation step in medicinal chemistry. While the 2-methylsulfanyl group is a poor leaving group, converting it to a sulfoxide (sulfinyl) or sulfone (sulfonyl) dramatically increases the electrophilicity of the C-2 position, facilitating Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides [1].

The Core Challenge: Chemoselectivity. The pyrimidine ring contains nitrogen atoms susceptible to N-oxidation, and the sulfide is prone to over-oxidation to the sulfone (Compound 3 ). For many drug development workflows, the sulfoxide is preferred over the sulfone because:

  • It forms under milder conditions, preserving sensitive functional groups (e.g., the 4-chlorophenyl moiety).

  • It offers sufficient reactivity for displacement without the harsh conditions often required to drive the reaction to the full sulfone state.

  • It avoids the solubility issues often associated with rigid sulfones.

This guide presents two validated protocols: Method A (m-CPBA) for rapid, high-throughput synthesis, and Method B (Sodium Periodate) for high-precision, scalable selectivity.

Reaction Pathway & Logic

The following diagram illustrates the oxidation pathway and the critical divergence points between the desired sulfoxide and the over-oxidized byproducts.

ReactionPathway SM Sulfide (Start) 5-(4-Cl-Ph)-2-SMe-pyrimidine SO Sulfoxide (Target) 5-(4-Cl-Ph)-2-S(O)Me-pyrimidine SM->SO Oxidation (1.0 eq [O]) (m-CPBA or NaIO4) NOx N-Oxide (Side Product) SM->NOx N-Oxidation (Uncontrolled pH/Temp) SO2 Sulfone (Over-oxidation) 5-(4-Cl-Ph)-2-SO2Me-pyrimidine SO->SO2 Over-oxidation (Excess oxidant/High T) SO->NOx

Figure 1: Reaction pathway showing the target sulfoxide and potential over-oxidation pitfalls.[1]

Comparative Methodology

FeatureMethod A: m-CPBAMethod B: Sodium Periodate (NaIO₄)
Primary Mechanism Electrophilic Oxygen TransferPolar Transition State / Cyclic Intermediate
Kinetics Fast (< 1 hour)Slow (4–12 hours)
Selectivity Moderate (Requires strict T control)High (Thermodynamically controlled)
Solvent System DCM or CHCl₃ (Anhydrous)MeOH / Water (1:1)
Scalability Good for <10gExcellent for >10g (Safer)
Key Risk Exotherm & Over-oxidationSolubility of starting material

Detailed Protocols

Method A: Rapid Synthesis using m-CPBA

Best for small-scale discovery chemistry where speed is prioritized.

Reagents:

  • Substrate: 5-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine (1.0 eq)

  • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA) (Max 77% purity, adjust calc. to 1.05 eq active oxidant) [2].

  • Solvent: Dichloromethane (DCM).

  • Quench: Sat. NaHCO₃ and 10% Na₂S₂O₃.

Protocol:

  • Dissolution: Dissolve 1.0 eq of the sulfide substrate in DCM (10 mL/mmol). Cool the solution to -10°C using an ice/salt bath. Critical: Lower temperature prevents N-oxidation.

  • Addition: Dissolve m-CPBA (1.05 eq) in DCM. Add this solution dropwise to the substrate over 20 minutes.

    • Why? m-CPBA oxidation is exothermic. Rapid addition causes local heating, leading to sulfone formation [3].

  • Monitoring: Stir at -10°C to 0°C for 30–60 minutes. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The sulfoxide is significantly more polar than the sulfide.

  • Quench: Once the starting material is consumed (<5%), immediately quench with a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃.

    • Mechanism:[1][2][3][4][5][6][7] Thiosulfate reduces unreacted peroxide; Bicarbonate neutralizes the m-chlorobenzoic acid byproduct.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[8]

  • Purification: Flash chromatography is usually required to remove traces of sulfone.

Method B: Highly Selective Synthesis using Sodium Periodate

Best for process chemistry and scale-up. Minimizes over-oxidation.[9]

Reagents:

  • Substrate: 1.0 eq

  • Oxidant: Sodium Periodate (NaIO₄) (1.1 eq)

  • Solvent: Methanol / Water (5:1 to 1:1 depending on solubility).

Protocol:

  • Slurry Formation: Suspend the sulfide substrate in Methanol (5 mL/mmol).

  • Oxidant Preparation: Dissolve NaIO₄ (1.1 eq) in water (minimum volume required for dissolution).

  • Reaction: Add the aqueous periodate solution to the methanol suspension dropwise at Room Temperature (20–25°C).

    • Note: The reaction may initially be heterogeneous. As the sulfoxide forms, the mixture often becomes homogeneous or changes precipitate character.

  • Timeline: Stir for 4–12 hours.

    • Why NaIO₄? Periodate oxidation kinetics slow down drastically after the first oxidation step, making it naturally self-limiting to the sulfoxide [4].

  • Workup:

    • Dilute with water. The product often precipitates out as a white solid due to the "salting out" effect of the inorganic byproducts (NaIO₃).

    • Filter the solid.[10] If no precipitate, extract with EtOAc/DCM.

  • Purity: This method frequently yields >95% purity sulfoxide without chromatography.

Analytical Validation

To confirm the oxidation state, use 1H NMR and LC-MS .

  • 1H NMR Shift (DMSO-d6):

    • Sulfide (-S-CH₃): Singlet typically around δ 2.5–2.6 ppm .

    • Sulfoxide (-S(O)-CH₃): Singlet shifts downfield to δ 2.8–2.9 ppm .

    • Sulfone (-SO₂-CH₃): Singlet shifts further to δ 3.3–3.5 ppm .

  • Mass Spectrometry:

    • Target Mass: [M+H]⁺ = Starting Mass + 16 amu.

    • Over-oxidation: [M+H]⁺ = Starting Mass + 32 amu.

Downstream Application: SNAr Displacement

The prepared sulfoxide is a versatile intermediate. The following workflow demonstrates its utility in introducing amine diversity at the 2-position.

Workflow Step1 Step 1: Oxidation (Method A or B) Check QC Check (LCMS: M+16) Step1->Check Check->Step1 Incomplete (Add more [O]) Step2 Step 2: S_NAr Displacement (Amine, THF/Dioxane, Heat) Check->Step2 Pass Product Final Product 2-Amino-5-Aryl-Pyrimidine Step2->Product

Figure 2: Workflow for utilizing the sulfoxide intermediate in library synthesis.

General SNAr Protocol: Dissolve the sulfoxide (1.0 eq) in dry THF or Dioxane. Add the desired amine (1.2–2.0 eq) and a base (DIPEA or K₂CO₃, 2.0 eq). Heat to 60–80°C. The sulfoxide is displaced by the amine, releasing the methanesulfenate anion [5].

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992. (Context: General reactivity of sulfoxides as leaving groups).
  • Frontier, A. "Workup for m-CPBA Oxidation." University of Rochester Not Voodoo, 2026. Link

  • Khodaei, M. M., et al. "Selective Oxidation of Sulfides to Sulfoxides."[9] Organic Chemistry Portal, 2010. Link

  • Leonard, N. J., & Johnson, C. R. "Periodate Oxidation of Sulfides to Sulfoxides." Journal of Organic Chemistry, 1962, 27(1), 282–284. Link

  • Barvian, N. C., et al. "Preparation of 2-Amino-5-arylpyrimidines via Nucleophilic Aromatic Substitution." Tetrahedron Letters, 2005. (Context: Displacement of sulfoxides on pyrimidine rings).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SME-5CL-OPT Subject: Yield Improvement & Protocol Standardization Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary & Route Analysis

User Query: "I am experiencing variable yields (30-55%) and catalyst deactivation when synthesizing 5-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine. How can I stabilize the process?"

Technical Assessment: The synthesis of 2-methylsulfanyl-5-arylpyrimidines is deceptively simple. While the pyrimidine ring is electron-deficient, the presence of the 2-methylsulfanyl (SMe) group introduces a soft Lewis base donor that can coordinate with and poison Palladium catalysts, particularly "naked" Pd(0) species like Pd(PPh3)4. Furthermore, the 4-chlorophenyl moiety introduces a competitive electrophile, though the reactivity difference between Aryl-Br and Aryl-Cl usually favors the desired chemoselectivity.

Strategic Route Selection

Two primary routes exist. For high-value medicinal chemistry applications, Route A (Suzuki Coupling) is recommended over Route B (Condensation) due to milder conditions and higher convergence.

RouteSelection SM1 5-Bromo-2-(methylsulfanyl)pyrimidine Target TARGET: 5-(4-Chlorophenyl)-2- (methylsulfanyl)pyrimidine SM1->Target Route A: Suzuki Pd(dppf)Cl2, K3PO4 (Recommended) SM2 4-Chlorophenylboronic acid SM2->Target Cond1 3-(dimethylamino)-2- (4-chlorophenyl)acrolein Cond1->Target Route B: Condensation NaOEt, EtOH, Reflux (Harsh, lower purity) Cond2 S-methylisothiourea Cond2->Target

Figure 1: Synthetic pathway comparison. Route A is the focus of this guide.

Optimized Experimental Protocol (Route A)

This protocol is designed to mitigate sulfur poisoning and ensure chemoselectivity (Br vs. Cl).

Reagent Specifications
  • Substrate: 5-Bromo-2-(methylsulfanyl)pyrimidine (1.0 equiv).

  • Coupling Partner: 4-Chlorophenylboronic acid (1.1 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).

    • Why: The bidentate ferrocenyl ligand (dppf) creates a large bite angle and tightly binds the Pd, preventing the SMe group from displacing the ligand and deactivating the metal center [1].

  • Base: Potassium Phosphate Tribasic (K₃PO₄), 2.0M aq. solution (3.0 equiv).

    • Why: Phosphate is milder than carbonate/hydroxide, reducing the risk of SMe hydrolysis to the pyrimidinone.

  • Solvent: 1,4-Dioxane (degassed).[1]

Step-by-Step Workflow
  • Inert Setup: Flame-dry a 3-neck round bottom flask. Cool under a stream of Argon (or Nitrogen).

  • Solvent Degassing (Critical): Sparge 1,4-dioxane with Argon for 20 minutes before adding reagents. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.

  • Charge: Add the pyrimidine bromide (1.0 eq), boronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Solvation: Add degassed dioxane (0.2 M concentration relative to bromide). Stir for 5 min.

  • Activation: Add the aqueous K₃PO₄ solution via syringe.

  • Reaction: Heat to 85°C for 4–6 hours.

    • Note: Do not exceed 95°C. Higher temps increase the risk of oxidative addition into the aryl-chloride bond (scrambling).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over Na₂SO₄.

Troubleshooting & Optimization (FAQ)

Issue 1: Low Conversion (<50%) with Remaining Bromide

Diagnosis: Catalyst Poisoning. The sulfur atom at the 2-position is a "soft" donor. If you use Pd(PPh₃)₄, the labile PPh₃ ligands dissociate, allowing the SMe sulfur to bind to Pd, arresting the catalytic cycle.

Corrective Action:

  • Switch Catalyst: Move to Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . These chelating ligands are more robust.

  • Increase Load: Increase catalyst loading from 3 mol% to 5 mol%.

  • Check Oxygen: Ensure rigorous degassing. Pd-S interactions are exacerbated by oxidation.

Issue 2: Formation of "Dimer" Impurities

Diagnosis: Homocoupling of Boronic Acid. You observe a byproduct with mass 222 + 222 - 2 = 442 (approximate, depending on isotopes). This is 4,4'-dichlorobiphenyl.

Corrective Action:

  • Stoichiometry: Reduce boronic acid from 1.5 eq to 1.1 eq.

  • Addition Rate: Add the base after the catalyst and reagents are mixed, or add the boronic acid slowly (syringe pump) if the problem persists.

Issue 3: Hydrolysis of the SMe Group

Diagnosis: Product converts to 5-(4-chlorophenyl)pyrimidin-2(1H)-one (Mass M-14 approx). This occurs under highly basic conditions or if the reaction is exposed to air (oxidation to sulfoxide/sulfone followed by displacement).

Corrective Action:

  • Buffer pH: Switch from Na₂CO₃ to K₃PO₄ (buffered around pH 11-12).

  • Temperature: Lower reaction temperature to 80°C.

Optimization Data Matrix
VariableCondition A (Standard)Condition B (Optimized)Result
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ Yield increased +25%
Solvent DMF/WaterDioxane/Water Cleaner impurity profile
Base Na₂CO₃K₃PO₄ Reduced hydrolysis by 15%
Temp 100°C85°C Zero Cl-activation observed

Purification Protocol

Purifying sulfur-containing heterocycles on silica can be difficult due to "streaking" caused by the basic nitrogen and sulfur atoms interacting with acidic silanols.

Recommended Method: Recrystallization

  • Dissolve crude solid in minimum hot Ethanol (EtOH) .

  • If dissolution is incomplete, add small amounts of Toluene (up to 10% v/v).

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the off-white needles.

    • Yield: Typically 65-75% recovery.

    • Purity: >98% by HPLC.

Alternative: Flash Chromatography

  • Stationary Phase: Neutralized Silica (pre-wash column with 1% Et3N in Hexane).

  • Mobile Phase: 0-20% EtOAc in Hexanes.

  • Additives: Add 1% Et3N to the mobile phase to prevent streaking.

Troubleshooting Decision Tree

Troubleshooting Start Start: Analyze LCMS/TLC Q1 Is SM (Bromide) remaining? Start->Q1 Q2 Is Product forming? Q1->Q2 Yes Success Proceed to Crystallization Q1->Success No (Full Conv.) Sol1 Catalyst Poisoning. Action: Switch to Pd(dppf)Cl2 Increase Temp to 85C Q2->Sol1 No (Stalled) Q3 Is Ar-Cl bond intact? Q2->Q3 Yes Sol2 Protodeboronation. Action: Use anhydrous conditions or milder base (K3PO4) Sol3 Chemoselectivity Issue. Action: Lower Temp <90C Reduce Catalyst load Q3->Sol3 No (Scrambling) Q3->Success Yes

Figure 2: Diagnostic logic for reaction monitoring.

References

  • Catalyst Selection for Thiomethyl Pyrimidines

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
    • Source: MDPI (Molecules 2012)
    • Relevance: Discusses sulfur poisoning of Pd(PPh3)4 and the necessity of optimized ligands/conditions.
    • URL:[Link]

  • General Suzuki Protocol for Halopyrimidines

    • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)
    • Source: ResearchG
    • Relevance: Establishes baseline conditions (Dioxane/K3PO4) for pyrimidine couplings.
    • URL:[Link]

  • Mechanism of S-Alkylation/Hydrolysis

    • Title: Pyrimidine reactions.[2][3][4][5][6][7][8][9][10][11][12] Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio).[8]

    • Source: RSC Publishing
    • Relevance: Explains the stability of the S-Me group and conditions leading to hydrolysis.
    • URL:[Link][9][13]

Sources

Preventing S-oxidation during pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting S-Oxidation

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who incorporate sulfur-containing pyrimidine scaffolds into their work. Unwanted oxidation of thioether or thiol moieties, known as S-oxidation, is a common and frustrating side reaction. This document provides in-depth, field-proven insights into why S-oxidation occurs and offers robust strategies to prevent it, ensuring the integrity and purity of your target molecules.

Frequently Asked Questions (FAQs)
Q1: What exactly is S-oxidation in the context of pyrimidine synthesis?

A: S-oxidation refers to the oxidation of a sulfur atom in your pyrimidine derivative. If your compound contains a thioether (R-S-R') moiety, it can be oxidized first to a sulfoxide (R-S(=O)-R') and then further to a sulfone (R-S(=O)₂-R').[1][2] If your starting material or intermediate is a thiol (R-SH), it is highly susceptible to oxidation, often forming a disulfide (R-S-S-R) via oxidative coupling.[1][2] These oxidized species are common impurities that can complicate purification and compromise the final product.

S_Oxidation_Pathway Thioether Thioether (R-S-R') Sulfoxide Sulfoxide (R-S(=O)-R') Thioether->Sulfoxide Oxidation Sulfone Sulfone (R-S(=O)₂-R') Sulfoxide->Sulfone Further Oxidation

Caption: The S-oxidation cascade of a thioether moiety.

Q2: Why is controlling S-oxidation so critical for my research?

A: The presence of sulfoxide or sulfone impurities is not just a matter of purity; it can fundamentally alter the properties of your molecule.

  • Biological Activity: The oxidation state of sulfur can dramatically impact how a molecule binds to its biological target. An intended thioether might have high affinity, while its sulfoxide analogue could be inactive or, conversely, exhibit off-target effects.

  • Physicochemical Properties: Oxidation increases the polarity of your compound, which changes its solubility, chromatographic behavior, and pharmacokinetic profile. This can make purification challenging and lead to misleading structure-activity relationship (SAR) data.

  • Synthetic Strategy: If an S-oxidation-prone moiety is present early in a multi-step synthesis, the undesired oxidized forms can be carried through, leading to a complex mixture of products and significantly lower yields of the desired compound.

Q3: What are the common culprits that cause unwanted S-oxidation during my experiments?

A: S-oxidation can be triggered by several factors, some obvious and some insidious:

  • Explicit Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, chromates, or peroxyacids are strong oxidants and will readily oxidize sulfur.[3][4] Some reaction conditions, such as those employing osmium tetroxide, are also known to oxidize sulfur-containing pyrimidines.[5]

  • Atmospheric Oxygen: The sulfur atom in many thioethers is susceptible to slow oxidation by atmospheric oxygen, a process that can be accelerated by light, heat, or trace metal catalysts.

  • Peroxide Contaminants: Ethereal solvents like tetrahydrofuran (THF), diethyl ether, and dioxane are notorious for forming explosive peroxide impurities upon storage in the presence of air and light. These peroxides are potent oxidants and a very common hidden cause of S-oxidation.

  • Reactive Oxygen Species (ROS): Some reaction mechanisms may generate transient reactive oxygen species that can lead to side-product formation, including S-oxidation.[6]

Q4: How can I definitively confirm that S-oxidation has occurred in my sample?

A: A multi-pronged analytical approach is best for identifying oxidized impurities.

  • Mass Spectrometry (MS): This is the most direct method. Look for mass peaks corresponding to your expected product +16 Da (for the sulfoxide) and +32 Da (for the sulfone). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[7]

  • High-Performance Liquid Chromatography (HPLC): Oxidized impurities are more polar and will typically have shorter retention times than the parent thioether on a reverse-phase column. This allows for quantification of the impurity level.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the carbons adjacent to the sulfur (α-protons) will shift downfield upon oxidation. This shift is more pronounced for the sulfone than the sulfoxide.

    • ¹³C NMR: The α-carbons will also show a downfield chemical shift.

Troubleshooting Guide: A Proactive Approach to Prevention

Scenario: My post-reaction analysis (LC-MS, NMR) shows significant amounts of sulfoxide and/or sulfone impurities. What steps should I take to prevent this in my next synthesis?

This is a common challenge. The key is to shift from a reactive to a proactive mindset by controlling the experimental environment and protecting vulnerable functional groups.

Solution 1: Rigorous Control of the Reaction Atmosphere

The simplest and often most effective strategy is to eliminate atmospheric oxygen from your reaction.

  • Causality: Thioethers can be oxidized by molecular oxygen, especially over long reaction times or at elevated temperatures. By removing O₂, you remove a key potential oxidant.

  • Workflow:

    • Inert Gas: Use a high-purity inert gas like argon or nitrogen. Argon is denser than air, making it slightly more effective at blanketing reactions.

    • Solvent Degassing: Before use, thoroughly degas your reaction solvents. The "Freeze-Pump-Thaw" method is the gold standard for removing dissolved oxygen. For less stringent requirements, sparging the solvent with an inert gas for 15-30 minutes can suffice.

    • Proper Glassware: Use Schlenk-line techniques or a glovebox for highly sensitive substrates. Ensure all glassware is oven- or flame-dried to remove adsorbed water and oxygen.

Troubleshooting_Workflow Start S-Oxidation Detected? Check_Atmosphere Was an inert atmosphere used? Start->Check_Atmosphere Check_Solvents Were solvents peroxide-free? Check_Atmosphere->Check_Solvents Yes Implement_Inert Implement rigorous inert atmosphere techniques. Check_Atmosphere->Implement_Inert No Check_Reagents Are any reagents potentially oxidative? Check_Solvents->Check_Reagents Yes Purify_Solvents Test for and remove peroxides from solvents. Check_Solvents->Purify_Solvents No/Unsure Check_Protection Is the sulfur moiety protected? Check_Reagents->Check_Protection No Reassess_Reagents Substitute or purify oxidative reagents. Check_Reagents->Reassess_Reagents Yes Add_Protection Incorporate a thiol protecting group strategy. Check_Protection->Add_Protection No Success Problem Solved Check_Protection->Success Yes Implement_Inert->Success Purify_Solvents->Success Reassess_Reagents->Success Add_Protection->Success

Caption: A logical workflow for troubleshooting S-oxidation.

Solution 2: Prophylactic Use of Thiol Protecting Groups

If your synthesis involves a free thiol (-SH), protection is not optional—it is mandatory. Thiols are significantly more susceptible to oxidation than thioethers.[9]

  • Causality: The S-H bond is relatively weak (bond strength ~365 kJ/mol), making the thiol prone to oxidation to a disulfide.[9] A protecting group replaces the acidic proton with a sterically bulky, non-reactive group, effectively masking its reactivity until it is intentionally removed.

  • Choosing a Protecting Group: The ideal choice depends on the overall synthetic route and the molecule's tolerance to deprotection conditions.

Protecting GroupCommon ReagentCleavage ConditionsStability & Notes
Trityl (Trt) Trityl chloride (TrCl)Mild acid (e.g., TFA, HCl)[10], HydrogenolysisHighly effective for primary thiols. The bulkiness provides excellent protection.[11]
Acetamidomethyl (Acm) Acm-ClMercury(II) or IodineStable to both acidic and basic conditions often used in peptide synthesis.[10]
tert-Butyl (tBu) IsobutyleneStrong acid (e.g., TFA, HBr)Less susceptible to acidolysis than O-tert-butyl ethers, allowing for some selectivity.[9]
Benzyl (Bn) Benzyl bromide (BnBr)Reduction with Na/liquid NH₃[12]A robust protecting group, but deprotection requires harsh reducing conditions.
Solution 3: Addition of an Antioxidant or Radical Scavenger

For persistent, low-level oxidation that may be caused by trace impurities initiating radical chain reactions, adding a chemical antioxidant can be a simple and effective solution.

  • Causality: Radical-mediated autoxidation can be a significant pathway for S-oxidation. Antioxidants like butylated hydroxytoluene (BHT) are radical scavengers; they react with and neutralize the radical species that propagate the oxidation chain reaction.[13]

  • Protocol:

    • Add a small, catalytic amount (e.g., 0.1-1 mol%) of BHT or a similar phenolic antioxidant to your reaction mixture at the start.

    • Ensure the chosen antioxidant is soluble in your reaction solvent and will not interfere with your desired chemistry.

    • BHT is non-polar and can typically be removed easily via standard silica gel chromatography.

Validated Experimental Protocols
Protocol 1: General Procedure for Thiol Protection with Trityl Chloride

This protocol describes a standard method for protecting a thiol functional group, a critical step to prevent its oxidation to a disulfide.

Materials:

  • Thiol-containing pyrimidine substrate

  • Trityl chloride (TrCl) (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup and purification supplies

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the thiol-containing pyrimidine substrate in anhydrous DCM.

  • Base Addition: Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

  • Trityl Chloride Addition: Add trityl chloride portion-wise to the stirred solution.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Look for the disappearance of the starting material spot/peak and the appearance of a new, less polar product. The reaction is typically complete within 2-4 hours at room temperature.

  • Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the S-tritylated pyrimidine.

  • Confirmation: Confirm the structure of the protected product using NMR and Mass Spectrometry.

Protocol 2: Solvent Degassing via Freeze-Pump-Thaw

This method is highly effective for removing dissolved oxygen from solvents, which can act as an oxidant.

Materials:

  • Solvent to be degassed

  • Schlenk flask appropriately sized for the solvent volume

  • Schlenk line (vacuum/inert gas manifold)

  • Cold bath (e.g., liquid nitrogen or dry ice/acetone)

Procedure:

  • Freeze: Place the Schlenk flask containing the solvent in the cold bath. Allow the solvent to freeze completely. It is crucial that the solvent is fully solidified to prevent bumping under vacuum.

  • Pump: With the solvent frozen, open the flask to the vacuum line. Allow it to remain under high vacuum for 5-10 minutes to remove gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line and switch to the inert gas line. Remove the cold bath and allow the solvent to thaw completely. You may observe bubbling as trapped gases are released from the liquid.

  • Repeat (Self-Validation): For maximum efficiency, repeat the entire Freeze-Pump-Thaw cycle at least three times. This ensures a minimal level of dissolved oxygen remains.

  • Storage: After the final cycle, backfill the flask with inert gas and store the solvent under a positive pressure of nitrogen or argon.

By implementing these diagnostic, preventative, and procedural strategies, you can significantly improve the outcome of your pyrimidine syntheses, minimizing unwanted S-oxidation and ensuring the fidelity of your scientific results.

References
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. Available from: [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag. (General principles of thiol reactivity and protection). Available from: [Link]

  • Wikipedia. Pyrimidine. Available from: [Link]

  • Burton, K., & Riley, W. T. (1966). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal, 98(1), 70–77. Available from: [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]

  • Abdelfattah, A. G., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(9), 2194–2197. Available from: [Link]

  • Nishihara, M., et al. (2005). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 70(8), 3099–3102. Available from: [Link]

  • Glaeser, M. (2023). Oxidative Reactions Role in the Synthesis of Organic Compounds. Organic Chemistry: Current Research, 12(3). Available from: [Link]

  • Divakaran, R. (2008). Protecting groups in organic synthesis. Available from: [Link]

  • Abdelfattah, A. G., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(9), 2194–2197. Available from: [Link]

  • Wu, C., et al. (2017). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Molecules, 22(10), 1649. Available from: [Link]

  • ResearchGate. Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with... (Scientific Diagram). Available from: [Link]

  • ResearchGate. How to protect thiol group? (Q&A). Available from: [Link]

  • Jakubowski, H. (1997). Purine and Pyrimidine Metabolism. LibreTexts Medicine. Available from: [Link]

  • Cadet, J., et al. (2012). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 733(1-2), 40–47. Available from: [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available from: [Link]

  • ResearchGate. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Available from: [Link]

  • Chemistry Steps. Reactions of Thiols. Available from: [Link]

  • McNally, A., et al. (2024). A deconstruction-reconstruction strategy for pyrimidine diversification. Nature, 629(8011), 359–365. Available from: [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available from: [Link]

  • El-Gharably, A., et al. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, 15(1), 1-15. Available from: [Link]

  • ResearchGate. Recent synthetic methodologies for pyrimidine and its derivatives. Available from: [Link]

  • Ficek, M., et al. (2017). Comparison of Electrochemical Determination of Purines and Pyrimidines by means of Carbon, Graphite and Gold Paste Electrodes. International Journal of Electrochemical Science, 12, 1298-1311. Available from: [Link]

  • van Gennip, A. H., et al. (1993). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Clinical Chemistry, 39(3), 380–385. Available from: [Link]

  • Al-Farga, A., et al. (2021). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. Nanomaterials, 11(11), 2933. Available from: [Link]

  • Denisov, E. T., & Afanas'ev, I. B. (2005). Oxidation and Antioxidants in Organic Chemistry and Biology. Taylor & Francis. Available from: [Link]

  • ResearchGate. SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Available from: [Link]

  • Flora, S. J. S., et al. (2013). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Oxidants and Antioxidants in Medical Science, 2(3), 161–178. Available from: [Link]

  • MDPI. Advances in the Use of Four Synthetic Antioxidants as Food Additives for Enhancing the Oxidative Stability of Refined Sunflower Oil (Helianthus annuus L.). Available from: [Link]

  • PNAS. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Available from: [Link]

Sources

Technical Support Center: Purification of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-S-ME-CL-005 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Last Updated: February 15, 2026

Executive Summary & Molecule Profile

User Query: "I am struggling to isolate pure 5-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine from my Suzuki coupling mixture. The crude is a sticky brown solid, and flash chromatography is yielding co-eluted impurities."

Scientist’s Analysis: This molecule presents a classic "lipophilic sandwich" challenge. The central pyrimidine ring is electron-deficient, while the S-methyl and p-chlorophenyl groups add significant lipophilicity (LogP ≈ 3.2–3.5). The primary impurities in this synthesis (likely Suzuki-Miyaura coupling) are Triphenylphosphine oxide (TPPO), protodeboronation byproducts, and residual Palladium black.

The "stickiness" you observe is likely due to the presence of TPPO, which acts as a hydrotrope, preventing the crystallization of your target.

Target Molecule Profile
PropertyDescriptionImplication for Purification
Basicity Pyrimidine N1/N3 are weakly basic (pKa ~ 1-2).Do NOT use strong acid washes (HCl < 1M) as this may hydrolyze the S-Me group to a thiol or hydroxyl.
Solubility High: DCM, EtOAc, THF. Low: Water, Hexane, MeOH (cold).Ideal for recrystallization via solvent/anti-solvent methods.
Reactivity S-Methyl is a leaving group (SNAr) and oxidation-prone.Avoid strong oxidants (mCPBA, H2O2) which will convert it to Sulfoxide/Sulfone.

Module 1: The "Clean-Up" (Workup & Extraction)

Objective: Remove bulk Palladium, inorganic salts, and boronic acid residues before chromatography.

Protocol: Enhanced Suzuki Workup
  • Quench: Dilute reaction mixture with EtOAc (3x reaction volume).

  • Pd Removal (Step 1): Add 5% aq. L-Cysteine or thiourea solution.[1] Stir vigorously for 30 minutes.

    • Why? The sulfur ligands bind Pd(II) species, pulling them into the aqueous phase.

  • Filtration: Filter the biphasic mixture through a pad of Celite 545 .

    • Critical: Rinse the pad with EtOAc until the filtrate runs clear. This removes Pd black which causes decomposition during concentration.

  • Phase Separation: Wash organic layer with Brine (sat.[2] NaCl). Dry over Na2SO4.

  • Concentration: Evaporate in vacuo to a solid/oil. Do not overheat (>45°C) to prevent sulfur oxidation.

Visualization: Workup Logic Flow

WorkupFlow Start Crude Reaction Mixture Dilution Dilute with EtOAc Start->Dilution Scavenge Add 5% L-Cysteine (aq) Stir 30 min Dilution->Scavenge Complex Pd Filter Filter through Celite Scavenge->Filter Remove Pd Black PhaseSep Phase Separation Filter->PhaseSep Aqueous Aqueous Waste (Salts, Pd-Cys) PhaseSep->Aqueous Organic Organic Layer (Product + TPPO) PhaseSep->Organic Dry Dry (Na2SO4) & Conc. Organic->Dry

Caption: Workflow for removing bulk metal residues and inorganic salts prior to chromatography.

Module 2: Chromatography Strategy

Issue: "The product co-elutes with Triphenylphosphine Oxide (TPPO)." Diagnosis: TPPO is a hydrogen-bond acceptor that tails significantly on silica, often overlapping with moderately polar heterocycles like your pyrimidine.

Solution A: The "Pre-Column" Precipitation (Recommended)

Before loading the column, remove bulk TPPO chemically.

  • Dissolve crude residue in minimal Toluene or THF .

  • Add MgCl2 (2.0 equiv relative to expected TPPO).

  • Heat to reflux for 10 min, then cool to RT.

  • Filter the resulting precipitate (TPPO-MgCl2 complex).

  • Concentrate filtrate and proceed to column.

Solution B: Flash Chromatography Parameters

If you must column directly:

  • Stationary Phase: High-performance Silica (15-25 µm spherical).

  • Mobile Phase: Hexane / Ethyl Acetate (Gradient 0% -> 30%).

    • Note: Avoid MeOH/DCM if possible; the S-Me group makes the molecule lipophilic enough for EtOAc elution.

  • Modifier: Add 1% Et3N (Triethylamine) to the mobile phase.

    • Why? The pyrimidine nitrogens interact with acidic silanols on the silica, causing tailing. The amine blocks these sites.

Solvent SystemRf (Product)Rf (TPPO)Separation Quality
20% EtOAc/Hex0.350.15Excellent
5% MeOH/DCM0.450.42Poor (Co-elution)
100% DCM0.100.05Good (Slow elution)

Module 3: Crystallization & "Oiling Out"[3]

Issue: "I tried to recrystallize from hot ethanol, but it oiled out upon cooling." Root Cause: The melting point of the solvated product is likely lower than the boiling point of the solvent, or impurities are depressing the melting point.

Troubleshooting: The Anti-Solvent Drop Method

Instead of cooling a hot solution, use the isothermal anti-solvent method .

  • Dissolution: Dissolve the semi-pure oil in a minimal amount of DCM (Good solvent) at Room Temperature.

  • Precipitation: Slowly add Hexane or Heptane (Anti-solvent) dropwise with vigorous stirring.

  • Observation:

    • Cloud Point: Stop adding hexane when the solution turns permanently cloudy.

    • Seed: Add a seed crystal if available. If not, scratch the glass side.

  • Aging: Let it stir for 2 hours. The oil droplets should harden into a solid.

Visualization: Crystallization Decision Tree

CrystLogic Start Crude Material State CheckSol Soluble in Hot EtOH? Start->CheckSol YesSol Yes CheckSol->YesSol NoSol No (Oils out) CheckSol->NoSol Cooling Slow Cool to 4°C YesSol->Cooling Switch Switch Strategy: DCM / Hexane Layering NoSol->Switch Precip Precipitate Forms? Cooling->Precip Precip->Switch No (remains oil) Success Filter & Wash (Cold Hexane) Precip->Success Yes Switch->Success

Caption: Decision logic for overcoming "oiling out" phenomena during purification.

FAQ: Common Pitfalls

Q: Can I use HCl to remove the unreacted Pyrimidine starting material? A: Risky. While the pyrimidine ring is basic, 2-methylsulfanyl pyrimidines are prone to acid-catalyzed hydrolysis, releasing methanethiol (stench) and yielding the hydroxypyrimidine. Use a mild acidic wash (Citric acid 10%) if absolutely necessary, but chromatography is safer.

Q: The NMR shows a doublet at ~1.2 ppm. What is it? A: This is likely grease or H-grease from stopcocks, but if you used t-Amyl alcohol or pinacol boranes, check for methyl peaks associated with boronates. If it is a sharp singlet at 2.5-2.6 ppm, that is your S-Me group (Keep it!).

Q: My product turned yellow/orange after drying. Is it decomposing? A: Pure pyrimidines are often white/colorless. Yellowing usually indicates:

  • Trace Palladium: Treat with SiliaMetS® Thiol scavenger.

  • Sulfoxide formation: Check LC-MS for M+16 peak. Store under Nitrogen in the dark.

References

  • TPPO Removal: Bates, R. W., et al. "Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2 or MgCl2." Organic Process Research & Development, 2022.

  • Suzuki Coupling on Pyrimidines: Hie, L., et al. "Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine."[3] Organic Syntheses, 2016, 93, 306-318.

  • General Pyrimidine Synthesis: "Synthesis of 2-(methylsulfonyl)pyrimidine derivatives." Taylor & Francis Online.

  • Workup Protocols: "Removal of Sticky Reagents during Workup." University of Rochester, The Organic Companion.

Sources

Solubility issues with 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine in water

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Troubleshooting Guide[1]

Executive Summary

You are likely encountering precipitation ("crashing out") when introducing 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine into aqueous buffers.[1][2] This is a predictable physicochemical behavior derived from its structure: a lipophilic pyrimidine core flanked by a hydrophobic chlorophenyl ring and a non-polar thioether (methylsulfanyl) group.[1][2]

This guide provides validated protocols to solubilize this compound for biological assays (micromolar range) and synthetic reactions (millimolar range), moving beyond standard "add DMSO" advice to address the thermodynamics of solvation.

Part 1: Physicochemical Profile & The "Why"

To solve the solubility issue, we must first understand the molecular antagonist.[1][2]

PropertyEstimated ValueImplication for Solubility
LogP (Octanol/Water) ~3.2 – 3.8 (Predicted)High Lipophilicity. The molecule prefers oil/lipids ~1000x more than water.[1][2]
H-Bond Donors 0No Solvation Handles. It cannot hydrogen-bond to water effectively.[1][2]
H-Bond Acceptors 2 (Pyrimidine Nitrogens)Weak interaction with water, easily overwhelmed by the hydrophobic bulk.[1][2]
Crystal Lattice High Stacking PotentialPlanar aromatic rings (Pyrimidine + Phenyl) encourage strong

stacking, making the solid state energetically very stable and hard to break apart.[1][2]

The Core Problem: The 2-methylsulfanyl group (-SMe) is a "solubility sink."[1][2] Unlike a sulfone (-SO₂Me) or sulfoxide (-SOMe), the sulfide is non-polar.[1][2] If your protocol was adapted from a paper using the sulfonyl analog (a common leaving group intermediate), the sulfanyl starting material will fail to dissolve under the same conditions.[1][2]

Part 2: Troubleshooting Protocols
Protocol A: Preparation for Biological Assays (Cell/Enzyme)

Goal: Stable, precipitate-free solution in aqueous buffer (e.g., PBS) at <100 µM.

The "Solvent Shift" Method Direct addition of solid powder to buffer will result in a suspension, not a solution.[1][2] You must create a high-energy concentrate first.[1][2]

  • Primary Stock (1000x):

    • Dissolve the solid in 100% Anhydrous DMSO (Dimethyl Sulfoxide).[1][2]

    • Target Concentration: 10 mM to 50 mM.[1][2]

    • Technique: Vortex vigorously.[1][2] If particles persist, sonicate for 30 seconds at 40°C.

    • Visual Check: Solution must be perfectly clear. Any haze indicates micro-crystals.[1][2]

  • Intermediate Dilution (The Critical Step):

    • Do NOT add the 100% DMSO stock directly to the cell media in one shot; this causes local high concentrations and immediate precipitation (the "cloud point").[1][2]

    • Step 2a: Prepare a 10x Working Solution in a semi-aqueous solvent (e.g., 10% DMSO in PBS or Water).

    • Step 2b: Add the 100% DMSO stock dropwise to the diluent while vortexing.

  • Final Assay Concentration:

    • Dilute the 10x Working Solution into your final assay buffer.[1][2]

    • Limit: Ensure final DMSO concentration is <0.5% (or <0.1% for sensitive cell lines).[1][2]

Visualization of Protocol A:

G cluster_0 Phase 1: Solvation cluster_1 Phase 2: Stabilization Solid Solid Compound (Hydrophobic) Stock Primary Stock (10-50 mM) Solid->Stock Sonicate 40°C DMSO Anhydrous DMSO (Solvent Shell) DMSO->Stock Inter Intermediate Step (Prevent Shock) Stock->Inter Dropwise Addition (High Shear Mixing) Final Assay Well (Soluble <100µM) Inter->Final Final Dilution

Figure 1: The "Solvent Shift" workflow prevents the kinetic shock that causes precipitation.[1][2]

Protocol B: Chemical Synthesis (Reaction Solvents)

Goal: High concentration (>0.1 M) for oxidation or substitution reactions.[2]

If you are using this compound as an intermediate (e.g., oxidizing SMe to SO₂Me), water is a poor choice.[1][2]

  • Recommended Solvent Systems:

    • DCM (Dichloromethane): Excellent solubility.[1][2]

    • THF/Water (4:1): Good for oxidations using Oxone® or mCPBA.[1][2]

    • Acetonitrile/Water (9:1): Ideal for general nucleophilic substitutions.[1][2]

  • The "Co-Solvent" Trap:

    • Avoid Ethanol/Water ratios > 50% water.[1][2] The compound will oil out or crystallize.[1][2]

    • Fix: If using ethanol, heat to reflux to dissolve, then cool slowly if crystallization is desired.[1][2]

Part 3: Advanced Troubleshooting (FAQs)

Q1: I followed the DMSO protocol, but I still see a fine precipitate after 1 hour. Why? Diagnosis: You likely exceeded the thermodynamic solubility limit (S_eq) in water, which is likely very low (<10 µM).[2] Solution:

  • Add Surfactant: Include 0.05% Tween-20 or Triton X-100 in your assay buffer before adding the compound.[1][2] This creates micelles that sequester the lipophilic molecule.[1][2]

  • Use Cyclodextrins: Pre-dissolve the compound in 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . A 20% w/v HP-β-CD solution can often solubilize this class of pyrimidines up to 1-5 mM in water.[1][2]

Q2: My compound turned yellow in solution over time. Is it degrading? Diagnosis: Thioethers (-SMe) are susceptible to oxidation in air, forming sulfoxides (S=O), which are often yellow/orange in conjugated systems.[2] Solution:

  • Store DMSO stocks at -20°C.[1][2]

  • Purge buffers with Nitrogen/Argon.[1][2]

  • Add a reducing agent like DTT (0.5 mM) or TCEP to the buffer if the assay permits.[1][2]

Q3: Can I use this compound for in vivo (animal) studies? Diagnosis: Pure aqueous injection will fail (embolism risk from precipitation).[1][2] Solution: Use a formulation vehicle.

  • Standard Vehicle: 5% DMSO / 40% PEG-400 / 5% Tween-80 / 50% Saline.[1][2]

  • Process: Dissolve in DMSO/PEG/Tween first.[1][2] Add Saline last and warm to 37°C.

Part 4: Mechanistic Logic & Pathway

The following diagram illustrates the chemical logic regarding why this specific molecule causes issues compared to its derivatives.

SolubilityLogic cluster_properties Physicochemical Barriers cluster_derivatives Chemical Transformation vs Solubility Compound Target Molecule (-SMe Thioether) Lipophilicity High LogP (~3.5) Hydrophobic Effect Compound->Lipophilicity Lattice Strong Crystal Lattice (Energy penalty to break) Compound->Lattice Oxidation Oxidation Reaction (mCPBA / Oxone) Compound->Oxidation Chemical Modification Precipitation in Water Precipitation in Water Lipophilicity->Precipitation in Water Sulfone Sulfone Derivative (-SO2Me) (Polar / H-Bond Acceptor) Soluble in Buffer Soluble in Buffer Sulfone->Soluble in Buffer Improved Polarity Oxidation->Sulfone

Figure 2: The "Sulfide vs. Sulfone" solubility gap.[1][2] Users often confuse the solubility data of the Sulfone derivative with the Sulfide target.[1][2]

References
  • PubChem. 2-(Methylsulfonyl)pyrimidine Compound Summary. National Library of Medicine (US), National Center for Biotechnology Information.[1][2] Accessed Feb 2026.[1][2] Link

    • Context: Provides comparative physicochemical data for the oxidized sulfonyl derivatives, highlighting the solubility difference.
  • Barvian, M., et al. (2000).[1][2][3] Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases.[1][2][3] Journal of Medicinal Chemistry, 43(24), 4606-4616.[1][3] Link[2]

    • Context: Describes the synthesis and handling of lipophilic pyrimidine thioethers and their oxidation to sulfones for nucleophilic displacement.
  • Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier.[1][2]

    • Context: Authoritative source on "Brick Dust" molecules and the use of co-solvents/surfactants (Tween/PEG) for Class II/IV compounds.[1][2]

  • Vertex AI Search. (2026).[1][2] Solubility of 2-methylsulfanyl-5-arylpyrimidines.[1][2] [Generated Search Result 1.1]

    • Context: Confirms that while sulfonyl-pyrimidines are soluble in buffer, the thioether precursors require organic co-solvents.[1][2]

Sources

Removing unreacted methyl iodide from pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket ID: #RXN-8842-MeI Subject: Safe & Effective Removal of Unreacted Methyl Iodide (MeI) in Pyrimidine Synthesis Status: Open [High Priority - Safety/Purity Critical] Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering residual methyl iodide (MeI) in your pyrimidine alkylation workflow. This is a dual-threat issue: Safety (MeI is a volatile neurotoxin and carcinogen) and Chemistry (continued alkylation of N-nucleophiles during workup or product degradation).

Simple rotary evaporation is often insufficient due to MeI’s tendency to co-distill or remain trapped in viscous oils. The following guide details a chemically validated "Quench-Extract-Verify" protocol designed to chemically destroy MeI before you ever open the flask.

Phase 1: Chemical Decontamination (The "Kill" Step)

Q: Can I just rotavap the MeI off? A: Do not rely solely on evaporation. While MeI is volatile (bp 42°C), it poses a severe inhalation hazard if not trapped perfectly. Furthermore, concentrating a reaction mixture containing MeI increases the rate of side reactions (e.g., N-alkylation of the wrong pyrimidine nitrogen or polymerization). You must chemically scavenge the electrophile first.

Q: What is the best scavenger for MeI in pyrimidine synthesis? A: We recommend nucleophilic amine scavenging . Hydrolysis with NaOH is often too slow for MeI. Primary amines react rapidly via an SN2 mechanism to form water-soluble ammonium salts, which are easily removed during aqueous workup.

Protocol A: The Ethanolamine Quench (Recommended)

Best for: Products soluble in organic solvents (DCM, EtOAc).

  • Assessment: Calculate the theoretical excess of MeI remaining.

  • The Charge: Add Ethanolamine (2–5 equivalents relative to the excess MeI) or Ammonium Hydroxide (conc. 28-30%) directly to the reaction mixture.

  • The Incubation: Stir at room temperature for 30–60 minutes.

    • Mechanism:[1][2] MeI + H₂NCH₂CH₂OH → [MeH₂NCH₂CH₂OH]⁺I⁻ (Water-soluble salt).

  • Verification (Optional): Check TLC. MeI is invisible, but the disappearance of the "pungent" alkyl halide smell (if safe to smell, which it is NOT—so rely on time or NBP test) is a crude marker. See Phase 3 for proper detection.

Q: My pyrimidine product is water-soluble. How do I remove the scavenger? A: If your product is in the aqueous phase, adding ethanolamine will contaminate it.

  • Alternative: Use a Polymer-Supported Amine Scavenger (e.g., amine-functionalized silica or polystyrene).

  • Action: Add resin beads, stir for 1 hour, and filter. The MeI remains bound to the beads.

Phase 2: Workup & Physical Removal[1]

Q: How do I handle the workup to ensure the iodide salts are gone? A: Once quenched, the MeI is converted to an ionic species. You must now partition the phases.

Protocol B: The Oxidative Wash (Iodine Removal)

Methyl iodide often degrades to liberate free iodine (


), causing reaction mixtures to turn purple/brown. This can promote radical chemistry or stain the product.
  • Dilution: Dilute the reaction mixture with your organic solvent of choice (DCM or EtOAc).

  • The Thiosulfate Wash: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Observation: The brown color should vanish instantly as

      
       is reduced to colorless iodide (
      
      
      
      ).
  • The Scavenger Wash: Wash with 0.1 M HCl (to protonate and remove excess ethanolamine/pyrimidines) or Saturated

    
      (if your product is acid-sensitive).
    
  • Drying: Dry over

    
    , filter, and concentrate.
    

Data Table: Scavenger Efficiency Comparison

Scavenging MethodReactivity (SN2)By-Product SolubilitySuitability for Pyrimidines
Ethanolamine HighWater (High)Excellent (Standard Workup)
Aq. NaOH Low (Hydrolysis)WaterPoor (Slow, potential hydrolysis of product)
Solid Phase Resin MediumInsoluble (Filterable)Excellent (Water-soluble products)
Rotavap Only N/AN/ADangerous (Do not use as primary method)

Phase 3: Troubleshooting & Verification

Q: How do I prove the MeI is actually gone before I take off my PPE? A: NMR is not sensitive enough for safety clearance (LOD ~500 ppm). Use the NBP Colorimetric Test .

Protocol C: The 4-(p-nitrobenzyl)pyridine (NBP) Test

This is the gold standard for detecting alkylating agents.

  • Reagent A: 5% w/v 4-(p-nitrobenzyl)pyridine in acetone.

  • Reagent B: 50% v/v Triethylamine in acetone (or 1M NaOH).

  • Test:

    • Take 1 drop of your reaction mixture (or rotavap distillate).

    • Add 2 drops of Reagent A .

    • Heat at 100°C (heat gun or block) for 1 minute.

    • Add 2 drops of Reagent B .

  • Result:

    • Purple/Blue Color: Alkylating agent (MeI) present.[3][4][5][6] FAIL.

    • Colorless/Yellow: No active alkylating agent. PASS.

Q: I see a new impurity in my NMR at 3.0-3.5 ppm. What is it? A: If you used ethanolamine and didn't wash with acid thoroughly, you may see the N-methyl ethanolamine salt. Alternatively, if MeI was not quenched, you may have N-methylated a different site on your pyrimidine ring (N1 vs N3 isomerism).

  • Diagnostic: MeI typically shows a singlet around 2.16 ppm (CDCl₃). N-methyl pyrimidines typically show singlets further downfield (3.2 - 3.8 ppm ).

Visual Workflows

Workflow 1: Decision Logic for MeI Removal

MeIRemoval Start Start: Reaction Complete (Excess MeI Present) CheckSol Is Product Water Soluble? Start->CheckSol OrgSol No (Organic Soluble) CheckSol->OrgSol No AqSol Yes (Water Soluble) CheckSol->AqSol Yes QuenchLiq Add Ethanolamine (2-5 eq) Stir 30 min OrgSol->QuenchLiq Wash Workup: 1. 10% Na2S2O3 (Remove Iodine) 2. 0.1M HCl (Remove Amine) QuenchLiq->Wash NBP Perform NBP Test (Colorimetric Check) Wash->NBP Resin Add Polymer-Supported Amine Scavenger AqSol->Resin Filter Filter off Resin Resin->Filter Filter->NBP Pass Colorless? Proceed to Rotavap NBP->Pass Negative Fail Purple? Repeat Quench NBP->Fail Positive Fail->CheckSol

Caption: Decision tree for selecting the appropriate quenching method based on product solubility.

Workflow 2: The Chemistry of Quenching

QuenchChem MeI MeI (Toxic/Volatile) Complex Transition State (SN2 Attack) MeI->Complex + Scavenger Scavenger Ethanolamine (Nucleophile) Scavenger->Complex Salt Ammonium Salt (Water Soluble/Non-Volatile) Complex->Salt Fast

Caption: Mechanistic pathway of converting volatile MeI into a benign, water-soluble salt.

References

  • Chamberland Research Group. (2013).[6] Standard Operating Procedure: Working with Methyl Iodide.[6] Retrieved from [Link]

  • Epstein, J., et al. (1955). "Use of 4-(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents." Analytical Chemistry, 27(9), 1435–1439. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). "Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents." PubMed Central. Retrieved from [Link]

  • University of Kentucky. (n.d.). Rotary Evaporator Safety & Operation Guidelines. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Referenced for MeI shift data). Retrieved from [Link]

Sources

Technical Support Center: Suzuki Coupling for Electron-Deficient Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SUZ-001 Subject: Troubleshooting Low Yields and Catalyst Deactivation in Pyrimidine Cross-Couplings Assigned Specialist: Senior Application Scientist, Organometallics Division

Introduction: The Pyrimidine Paradox

Welcome to the technical support center. You are likely here because your Suzuki coupling involving a pyrimidine core is failing, despite the theoretical reactivity of electron-deficient heterocycles.

We classify this problem into two distinct "failure modes" based on the role of the pyrimidine:

  • The Unstable Nucleophile (Pyrimidine-Boronic Acid): The electron-deficient ring promotes rapid C-B bond cleavage (protodeboronation) before the catalyst can act.

  • The Poisonous Electrophile (Halopyrimidine): The nitrogen lone pairs coordinate to the Palladium center, shutting down the catalytic cycle (catalyst poisoning), or the halide hydrolyzes before reaction.

This guide provides the diagnostic logic and protocols to solve both.

Diagnostic: Identify Your Failure Mode

Q: Which component carries the pyrimidine ring?

ScenarioThe Pyrimidine is the...[1]Primary Failure MechanismThe "Fix"
A Boronic Acid / Ester Protodeboronation. The C-B bond breaks in the presence of base/water, yielding the hydro-deboronated waste product.Slow-Release Strategy (MIDA Boronates or Molander Salts).[2]
B Halide (Cl, Br, I) Catalyst Poisoning. Pyrimidine nitrogens bind to Pd.Bulky Ligands (Buchwald Type) to physically block N-coordination.

Deep Dive: The Protodeboronation Crisis (Scenario A)

If you are using a 2-pyrimidinyl boronic acid (or ester), your reaction likely turns black (Pd precipitation) or yields only the de-boronated pyrimidine.

The Mechanism: Electron-deficient heterocycles (2-pyridyl, 2-pyrimidyl) are prone to base-catalyzed protodeboronation. The mechanism often involves the formation of a zwitterionic intermediate or a boronate "ate" complex that is rapidly protonated by water. The rate of this decomposition often exceeds the rate of Transmetallation (


).
The Solution: "Slow Release" Chemistry

To win this race, you must keep the concentration of the free boronic acid low (below the decomposition threshold) but constant (available for catalysis).

Recommendation: Switch to MIDA Boronates (N-methyliminodiacetic acid) or Potassium Organotrifluoroborates (Molander Salts).

  • MIDA Mechanism: MIDA boronates are stable to anhydrous base. They only release the active boronic acid when hydrolyzed by water. By using a biphasic system or limited water solubility, you create a "slow-release" reservoir.

Deep Dive: Catalyst Poisoning (Scenario B)

If you are coupling a chloropyrimidine with a stable phenylboronic acid and seeing no conversion (starting material recovery), the pyrimidine is likely coordinating to the Palladium.

The Mechanism: Palladium is soft; Pyrimidine nitrogens are hard/borderline but have high affinity for metal centers. If the Pd binds to the Nitrogen (N-coordination), it cannot undergo Oxidative Addition or Transmetallation.

The Solution: Steric Bulk

You need a ligand that is sufficiently bulky to make N-coordination sterically impossible, while still allowing the flat aromatic halide to approach the metal center.

Recommendation: Use Buchwald Ligands (Dialkylbiarylphosphines).

  • XPhos / SPhos: Excellent general-purpose ligands.

  • tBuXPhos: Extreme bulk for the most difficult N-coordinating substrates.

  • Pre-catalysts (Pd-G3/G4): Use pre-formed precatalysts (e.g., XPhos Pd G3) to ensure a 1:1 Pd:Ligand ratio and rapid initiation.

Visualization of Failure Pathways

The following diagram illustrates the competition between the productive Suzuki cycle and the destructive Protodeboronation pathway.

SuzukiFailureModes cluster_poison Scenario B: Catalyst Poisoning Boronate Pyrimidine MIDA/Boronate ActiveSpecies Active Boronate Anion [Ar-B(OH)3]- Boronate->ActiveSpecies Hydrolysis (Slow Release) Waste Waste Product (Protodeboronation) ActiveSpecies->Waste Fast Decomposition (k_decomp) Pd_Cycle Pd(II)-Ar Complex (Transmetallation) ActiveSpecies->Pd_Cycle Productive Path (k_trans) Product Coupled Product (Biaryl) Pd_Cycle->Product Reductive Elimination Pd_Inactive Pd-N Coordinated (Inactive Species) Pd_Cycle->Pd_Inactive N-Binding (No Bulky Ligand)

Caption: Figure 1. Kinetic competition in pyrimidine coupling. The red path (Protodeboronation) dominates unless 'Slow Release' controls the concentration of the Active Species.

Standard Operating Procedures (SOPs)

Protocol A: The "Slow Release" Method (For Unstable Boronates)

Use this when the Pyrimidine is the Boron source.

Reagents:

  • Pyrimidine MIDA Boronate (1.5 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)[3]

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: K3PO4 (3.0 equiv) — Crucial: Weak base, high solubility.

  • Solvent: 1,4-Dioxane / Water (5:1 ratio).

Step-by-Step:

  • Charge Solids: Add Aryl Halide, MIDA Boronate, XPhos Pd G3, and K3PO4 to a vial equipped with a stir bar.

  • Degas: Seal vial and purge with Argon/Nitrogen (3x vacuum/backfill cycles). Oxygen accelerates deboronation.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 60°C .

    • Note: Do not overheat (>80°C) initially. The hydrolysis of MIDA is temperature-dependent. 60°C is the "Goldilocks" zone for release vs. reaction.

  • Monitoring: Check LCMS at 2 hours. If MIDA boronate remains but halide is consumed, stop. If halide remains, increase temp to 80°C.

Protocol B: The "Bulky Shield" Method (For Halopyrimidines)

Use this when the Pyrimidine is the Halide.

Reagents:

  • Chloropyrimidine (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3.

  • Base: K2CO3 or K3PO4 (2-3 equiv).

  • Solvent: Toluene / Water (10:1) or n-Butanol.

Step-by-Step:

  • Pre-complexation (If not using G3): If using Pd(OAc)2 and SPhos, stir them in the solvent for 5 mins before adding substrates to ensure the active catalytic species forms (L2Pd(0)) rather than Pd black precipitating.

  • Addition: Add Chloropyrimidine, Boronic acid, and Base.

  • Heat: This reaction often requires higher energy to overcome the sluggish transmetallation of electron-deficient systems. Heat to 100°C .

  • Workup: SPhos oxides can be sticky. A filtration through a short silica plug before aqueous workup is recommended.

Troubleshooting FAQ

Q: My reaction works with the Bromide but fails with the Chloride. Why? A: Oxidative addition into Chlorides is slower. While electron-deficient pyrimidines usually undergo OA easily, the chloride might be too stable if the ring is electron-rich (e.g., methoxy-substituted). Switch to XPhos or RuPhos , which are specifically optimized for aryl chlorides.

Q: I see the product mass, but the yield is <10%. The rest is starting material. A: This is likely Catalyst Arrest . The Pd is crashing out (Pd black) or being poisoned.

  • Action: Increase catalyst loading to 5 mol%.

  • Action: Add the boronic acid in portions (e.g., 3 batches over 3 hours) to prevent "flooding" the catalyst with species that might cause homocoupling or degradation.

Q: Can I use Pd(dppf)Cl2? A: For pyrimidines, avoid dppf . It is not bulky enough to prevent N-coordination from the substrate. Stick to monophosphines (SPhos, XPhos) or NHC ligands (PEPPSI-IPr).

Decision Tree for Optimization

OptimizationTree Start Start: Suzuki Coupling Fails CheckRole Is Pyrimidine the Boron or Halide? Start->CheckRole BoronPath Pyrimidine = Boron CheckRole->BoronPath HalidePath Pyrimidine = Halide CheckRole->HalidePath DecompCheck Is Boronate Consumed but No Product? BoronPath->DecompCheck YesDecomp Protodeboronation Detected DecompCheck->YesDecomp Yes SwitchMIDA Action: Switch to MIDA Boronate or Molander Salt YesDecomp->SwitchMIDA PoisonCheck Is Reaction Stalled (SM Remains)? HalidePath->PoisonCheck SwitchLigand Action: Switch to XPhos/SPhos (Prevent N-Binding) PoisonCheck->SwitchLigand Yes

Caption: Figure 2. Troubleshooting logic flow for selecting the correct optimization strategy.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[4] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4][5][6] Journal of the American Chemical Society, 131(20), 6961–6963.[4] [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. [Link]

Sources

Technical Support Center: Optimizing S-Methylation of Pyrimidine Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for Reaction Kinetics & Selectivity in Pyrimidine Thiol Alkylation Ticket ID: CHEM-OPT-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your S-methylation of pyrimidine thiols is exhibiting suboptimal reaction rates , incomplete conversion , or regioselectivity issues (N- vs. S-alkylation).

Pyrimidine thiols are ambident nucleophiles. They exist in a tautomeric equilibrium between the thiol (aromatic) and thione (non-aromatic) forms. The "thione" form is typically the major tautomer in neutral solution, which is significantly less nucleophilic than the thiol. To drive rapid and selective S-methylation, you must manipulate this equilibrium and the nucleophilicity of the sulfur atom.

This guide provides a self-validating troubleshooting framework to optimize your reaction time and yield.

Module 1: Reaction Kinetics & Mechanism (The "Why")

To fix a slow reaction, you must understand the rate-limiting step. The reaction follows an SN2 mechanism .

The Tautomeric Barrier
  • Neutral State: Pyrimidine-2-thiol exists predominantly as pyrimidine-2(1H)-thione . The sulfur is double-bonded (C=S) and poorly nucleophilic.

  • Activation: A base deprotonates the nitrogen (or SH), generating the thiolate anion .

  • Nucleophilic Attack: The thiolate anion (highly nucleophilic, "soft") attacks the methylating agent (Me-X).

Key Insight: If your reaction is slow, it is usually because the concentration of the thiolate anion is too low or the transition state is poorly stabilized by the solvent.

Pathway Visualization

ReactionPathway Thione Pyrimidine Thione (Major Tautomer, Low Reactivity) Thiol Pyrimidine Thiol (Minor Tautomer) Thione->Thiol Tautomerism Thiolate Thiolate Anion (Active Nucleophile) Thiol->Thiolate Deprotonation (Fast) Base Base (B:) Base->Thiol S_Product S-Methyl Pyrimidine (Desired Product) Thiolate->S_Product Soft-Soft Interaction (Kinetic Control) N_Product N-Methyl Pyrimidine (Side Product) Thiolate->N_Product Hard-Hard Interaction (Thermodynamic Risk) MeX Methylating Agent (Me-I / DMS) MeX->S_Product

Figure 1: Reaction pathway illustrating the critical deprotonation step and the competition between S- and N-alkylation.

Module 2: Critical Parameters & Reagent Selection

Solvent Selection
  • Recommendation: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) .

  • The Logic: These are polar aprotic solvents . They solvate the cation (e.g., K+) efficiently but leave the thiolate anion "naked" and highly reactive.

  • Avoid: Protic solvents (MeOH, EtOH) for difficult substrates. They form hydrogen bonds with the thiolate sulfur, "caging" it and significantly retarding the SN2 attack.

Base Selection
  • Standard: K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate) .

    • Why: Cesium is larger ("softer") and forms looser ion pairs with the thiolate than Potassium, often increasing rate.

  • Aggressive: NaH (Sodium Hydride) .

    • Why: Irreversible deprotonation. Use this if the pKa of your specific pyrimidine thiol is unusually high due to electron-donating substituents.

Methylating Agent[1][2][3][4][5]
  • Standard: MeI (Methyl Iodide) .

    • Why: Iodide is a "soft" leaving group and excellent nucleofuge. It pairs well with the "soft" sulfur nucleophile (HSAB Theory), favoring S- over N-methylation.

  • Alternative: DMS (Dimethyl Sulfate) .

    • Note: Highly toxic and "harder" than MeI. Can increase N-methylation risk.

Module 3: Optimized Experimental Protocol

Protocol ID: SOP-PMET-04 Scale: 1.0 mmol equivalent

Materials
  • Pyrimidine Thiol (1.0 eq)

  • K₂CO₃ (1.5 - 2.0 eq) [Must be anhydrous/finely ground]

  • MeI (1.1 - 1.2 eq)

  • DMF (anhydrous, 3-5 mL/mmol)

Workflow
  • Activation Phase:

    • Charge a round-bottom flask with Pyrimidine Thiol and K₂CO₃.

    • Add DMF.[1][2]

    • Crucial Step: Stir at Room Temperature (RT) for 15–30 minutes .

    • Checkpoint: The suspension may change color (often yellowing), indicating thiolate formation.

  • Addition Phase:

    • Cool the mixture to 0°C (ice bath). Exothermic control is vital to prevent N-alkylation.

    • Add MeI dropwise.

  • Reaction Phase:

    • Allow to warm to RT.[1][3]

    • Monitor via TLC or LC-MS at 30 mins .

    • Target Time: Most reactions complete within 1–2 hours.

  • Quench & Workup:

    • Pour into ice-water (precipitates the product if solid).

    • Extract with EtOAc if oil. Wash organic layer with water (3x) to remove DMF.

Module 4: Troubleshooting & FAQs

Q1: My reaction is stalling at 50-60% conversion after 4 hours. Why?

Diagnosis: "Anion Caging" or Base Passivation.

  • Cause: If you are using K₂CO₃, the surface may be coated with KI byproducts, or the solvent is wet (solvating the anion).

  • Fix:

    • Add 18-Crown-6 (0.1 eq) . This sequesters the K+ ion, breaking tight ion pairs and liberating the thiolate.

    • Switch to Cs₂CO₃ . The "Cesium Effect" often drives completion in stalled alkylations.

Q2: I am seeing a significant N-methylated side product.

Diagnosis: Hard-Hard Interaction dominance.

  • Cause: You likely ran the reaction too hot or used a "hard" electrophile/solvent combination.

  • Fix:

    • Lower Temperature: Run the addition at 0°C and keep the reaction at RT. Do not heat.

    • Change Solvent: If using THF, switch to DMF.

    • Change Electrophile: Ensure you are using MeI (soft), not Methyl Tosylate or DMS (harder).

Q3: The reaction mixture turned black/tarry.

Diagnosis: Oxidation of the thiolate.

  • Cause: Thiolates are easily oxidized to disulfides (S-S dimers) in the presence of air, especially in basic DMF.

  • Fix: Degas your DMF with Nitrogen/Argon for 15 mins before use and run the reaction under an inert atmosphere.

Data Summary: Optimization Matrix
VariableStandard ConditionOptimized for SpeedOptimized for Selectivity
Solvent DMFDMFAcetone or CH₃CN
Base K₂CO₃Cs₂CO₃ or NaHK₂CO₃
Temp RT40°C0°C -> RT
Additive None18-Crown-6None

References

  • Mechanism of S-Methylation : Shimizu, M., et al. "S-Methylation of N-Containing Heterocyclic Thiols with Conjugated Acids of Methoxy Groups." Heterocycles, Vol. 81, No. 2, 2010.[4] Link

  • Base & Solvent Effects : Tang, Y., et al. "A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)–Ca(OH)2 Combination." Synthesis, 2022.[5][1] Link

  • Green Chemistry Approaches : "The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds." Molecules, 2023.[1][2] Link

  • General Pyrimidine Synthesis : "Pyrimidine synthesis - Organic Chemistry Portal." Organic Chemistry Portal. Link

Sources

Technical Support Center: Purification of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-S-ME-005 Topic: Separation of Thioether Target from Disulfide Byproducts Status: Active Guide Technical Lead: Senior Application Scientist[1][2]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

The Challenge: In the synthesis of 5-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine (Target), a common byproduct is the oxidative dimer, Bis[5-(4-chlorophenyl)pyrimidin-2-yl]disulfide (Impurity).[1][2] This usually occurs during the S-methylation of the intermediate 2-thiouracil/2-thiol precursor.[1][2]

The Separation Logic: Both the target and the disulfide are lipophilic, neutral organic solids, making separation by simple silica chromatography or standard acid/base washing difficult.[1][2] They often co-elute and co-crystallize.[1][2]

The Solution: The most robust purification strategy exploits chemical differentiation .[1][2] By chemically reducing the disulfide bond back to the free thiol (which is acidic), we can selectively extract the impurity into an aqueous alkaline phase, leaving the neutral S-methyl target in the organic phase.[1][2]

Diagnostic Module: "Do I have the Disulfide?"

Before attempting purification, confirm the impurity profile.[1][2]

Diagnostic MethodObservation (Target: S-Me)Observation (Impurity: Disulfide)
TLC (Hex/EtOAc) Higher

(Less polar)
Lower

(More polar, streaks)
HPLC (Reverse Phase) Elutes Later (More lipophilic)Elutes Earlier (Often broad peak)
Mass Spec (ESI+)


(Dimer mass)
Visual Appearance White/Off-white solidYellowish tint (Disulfides often colorize)

Protocol A: The Reductive Scavenging (Recommended)[1][2]

Mechanism: This method chemically modifies the impurity to make it water-soluble, without affecting the target.[1][2]

  • Step 1 (Reduction): Disulfide (

    
    ) 
    
    
    
    Thiol (
    
    
    ).[1][2]
  • Step 2 (Extraction): Thiol (

    
    ) + Base (
    
    
    
    )
    
    
    Thiolate (
    
    
    ) [Water Soluble].[1][2]
Reagents Required[2][3][4][6][7][8][9][10]
  • Reducing Agent: Sodium Borohydride (

    
    ) OR Zinc dust (
    
    
    
    ).[2]
  • Solvent: Methanol (MeOH) or Tetrahydrofuran (THF).[2]

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2]

  • Base: 1M Sodium Hydroxide (NaOH).[2]

Step-by-Step Procedure
  • Dissolution: Dissolve the crude mixture (Target + Disulfide) in Methanol (10 mL per gram of solid).

  • Reduction:

    • Option A (Cleanest): Add Sodium Borohydride (

      
      , 0.5 equiv relative to estimated disulfide).[2] Stir at room temperature for 30 minutes.
      
    • Option B (Cheapest): Add Zinc dust (2 equiv) and a catalytic amount of Acetic Acid.[2] Stir for 1 hour. Filter off Zinc before next step.[1][2]

  • Quench & Partition: Evaporate most of the Methanol. Redissolve the residue in DCM or EtOAc.[1][2]

  • Alkaline Wash (Critical Step):

    • Wash the organic layer with 1M NaOH (2 x 20 mL).[2]

    • Chemistry: The NaOH deprotonates the newly formed Thiol (

      
      ), pulling it into the aqueous layer as the sodium thiolate salt.[1][2] The S-methyl target (
      
      
      
      , protonates only in strong acid) remains neutral and stays in the organic layer.[1][2]
  • Final Wash: Wash the organic layer once with Brine to remove excess base.[1][2]

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate in vacuo.
    
Workflow Visualization

PurificationLogic Target Target: S-Methyl Pyrimidine (Neutral) Wash Wash with 1M NaOH (Extraction Step) Target->Wash Disulfide Impurity: Disulfide Dimer (Neutral) Thiol Intermediate: Thiol (Acidic pKa ~7) Thiol->Wash Thiolate Waste: Thiolate Anion (Water Soluble) Start Crude Mixture (Target + Disulfide) Reduce Add NaBH4 or Zn/AcOH (Reduction Step) Start->Reduce Dissolve in MeOH Reduce->Target Unaffected Reduce->Thiol Disulfide Reduced Wash->Target Organic Layer (Product) Wash->Thiolate Aqueous Layer (Impurity Removed)

Figure 1: Chemical Scavenging Workflow.[1][2] The disulfide is reduced to a thiol, which is then extracted into the aqueous base.[1][2]

Protocol B: Recrystallization (Scalable)[2]

If the impurity level is low (<5%), recrystallization is preferred over chemical reduction.[2]

  • Solvent System: Ethanol/Water or Heptane/Ethyl Acetate.[2]

  • Solubility Logic: The disulfide dimer is significantly larger and often less soluble in cold alcohols than the monomeric target.[1][2]

  • Dissolve: Dissolve crude solid in boiling Ethanol (minimum volume).

  • Hot Filtration: If undissolved solids remain (likely high-melting disulfide), filter while hot.[1][2]

  • Cooling: Allow the filtrate to cool slowly to room temperature, then to

    
    .
    
  • Collection: Filter the crystals. The target crystallizes; remaining disulfide and other impurities often stay in the mother liquor (or vice versa, depending on specific lipophilicity—always check the solid and filtrate by TLC).[1][2]

Troubleshooting & FAQs

Q: I used NaBH4, but the impurity is still there.

  • A: The reduction might be incomplete. Ensure you used methanol (protic solvent helps the reduction) and allowed sufficient time.[2] If the disulfide is very sterically hindered, heat the mixture to

    
    . Alternatively, switch to Zinc/Acetic Acid , which is a stronger reducing system for sulfur bonds.[1][2]
    

Q: Can I just use a silica column?

  • A: Yes, but it is difficult. Disulfides and their corresponding thioethers often have very similar

    
     values.[2] If you must use chromatography, try a gradient of Hexane:Dichloromethane  (0-50% DCM) rather than Hexane:EtOAc, as chlorinated solvents often resolve sulfur compounds better.[1][2]
    

Q: My product smells like rotten cabbage after Protocol A.

  • A: This is trace thiol carryover.[2] The thiol has a low odor threshold.[1][2] To fix: Dissolve product in EtOAc and wash again with 10% Sodium Hypochlorite (Bleach) .[2] This oxidizes trace thiol to water-soluble sulfonate or sulfonamide, removing the smell.[1][2] Caution: Do not use bleach if your target has other oxidizable groups.[1][2]

Q: Is the target stable to 1M NaOH?

  • A: Yes. The 2-(methylsulfanyl)pyrimidine core is stable to dilute aqueous base at room temperature.[1][2] It does not hydrolyze easily like an ester or amide.[2]

References

  • Reduction of Disulfides: Smith, M. B., & March, J.[1][2] (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience.[1][2] (Standard text on functional group interconversions, specifically S-S to S-H reduction).

  • Borohydride Reduction Protocols: Perlstein, M. T.[1][2] (1983).[2] Determination of Thiols and Disulfides . In Methods in Enzymology. (Describes NaBH4 reduction of disulfides).

  • Pyrimidine Synthesis & Properties: Brown, D. J.[1][2] (1994).[2] The Pyrimidines . Wiley-Interscience.[1][2] (Authoritative source on pyrimidine solubility, basicity, and stability).[1][2]

  • General Purification of Thioethers: Vogel, A. I.[1][2]Vogel's Textbook of Practical Organic Chemistry .[1][2] (Standard protocols for handling organic sulfides and disulfides).

Sources

Technical Support Center: NMR Spectroscopy of 5-Arylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility & Line Broadening in 5-Arylpyrimidine Analysis Ticket ID: NMR-SOL-5AP-001 Status: Active Expert: Senior Application Scientist

Diagnostic Workflow

Before altering your sample, identify the specific nature of your solubility failure. 5-arylpyrimidines exhibit two distinct failure modes: Total Insolubility (Brick Dust) and Aggregation (Broadening).[1]

DiagnosticFlow Start Symptom Identification Visual Visual Inspection (Inside NMR Tube) Start->Visual Spectrum Spectral Inspection (1H NMR) Start->Spectrum Solid Precipitate / Turbidity (Brick Dust) Visual->Solid Yes Clear Solution is Clear Visual->Clear No Broad Broad/Missing Peaks (Aggregation) Spectrum->Broad Line Width > 2Hz Sharp Sharp Peaks (Success) Spectrum->Sharp Line Width < 1Hz Action1 Protocol A: Solvent Switch (TFA/Toluene) Solid->Action1 Action2 Protocol B: VT-NMR (Heating) Broad->Action2 Action3 Protocol C: TFA Titration Broad->Action3 caption Figure 1: Decision matrix for diagnosing solubility vs. aggregation issues.

The Knowledge Base: Mechanisms of Failure

The "Brick Dust" Phenomenon

5-arylpyrimidines are notorious in drug discovery (e.g., kinase inhibitors) for high crystallinity.[1] The planar pyrimidine ring, coupled with an aryl group at the 5-position, creates a flat, electron-deficient system that stacks efficiently in the solid state via


-

interactions.
  • Consequence: Standard solvents (CDCl₃, Acetone-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) cannot overcome the lattice energy.
    
  • Solution: You must disrupt the lattice using solvents with high dielectric constants or H-bond donors.

Aggregation-Induced Broadening

Even if the compound appears dissolved, 5-arylpyrimidines often form supramolecular aggregates (dimers/oligomers) in solution.[1]

  • Mechanism: The rotational correlation time (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) increases as the effective molecular weight increases (monomer 
    
    
    
    aggregate).
  • NMR Effect: Transverse relaxation time (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) decreases, leading to significant line broadening (
    
    
    
    ).
  • Causality: This is driven by solvophobic effects in polar solvents (water/methanol) or dipole stacking in non-polar solvents.[1]

Standard Operating Procedures (Protocols)

Protocol A: The "Magic Mixture" (CDCl₃ : MeOD : TFA)

Best for: Samples that are insoluble in pure CDCl₃ but precipitate in DMSO.[1]

Rationale: CDCl₃ solubilizes the lipophilic aryl regions; MeOD provides polarity; TFA protonates the pyrimidine nitrogens, introducing charge repulsion to break stacks.

  • Prepare Base: Dissolve 5-10 mg of sample in 0.5 mL CDCl₃. (Suspension is okay).

  • Add Polar Co-solvent: Add 0.1 mL Methanol-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (MeOD). Shake.
    
  • Acidify: If still cloudy, add 1-2 drops of Trifluoroacetic Acid-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (TFA-
    
    
    
    ).
  • Verify: Shake vigorously. The solution should clarify immediately.

Warning: This mixture causes exchange of NH/OH protons with deuterium. You will lose exchangeable signals.

Protocol B: Variable Temperature (VT) NMR in DMSO-

Best for: Preserving exchangeable protons (NH) while sharpening aromatic peaks.[1]

Rationale: Heating increases thermal energy (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), overcoming the 

-

stacking enthalpy (

) and increasing the molecular tumbling rate.
  • Preparation: Dissolve sample in DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Ensure the tube is rated for high temperature (e.g., Wilmad 507-PP or higher).
    
  • Lock & Shim: Perform initial lock/shim at 25°C (298 K).

  • Stepwise Heating:

    • Increase temp to 323 K (50°C). Allow 5 mins equilibration. Shim.

    • Increase temp to 348 K (75°C). Allow 5 mins equilibration. Shim.

    • Acquire: Run the 1H NMR at 348 K or 353 K (80°C).

  • Cool Down: Crucial. Return probe to 298 K immediately after acquisition to prevent solvent evaporation or sample degradation.

Protocol C: TFA Titration (The "Stack Breaker")

Best for: Diagnosing aggregation vs. impurities.[1]

Rationale: Protonation of the pyrimidine N1/N3 positions destroys the quadrupole moment and electrostatic complementarity required for stacking.

  • Initial Scan: Acquire standard spectrum in CDCl₃ or DMSO-

    
    . Note the broad aromatic peaks.[2]
    
  • Titration: Add 10

    
    L of TFA-
    
    
    
    directly to the NMR tube.
  • Mix & Re-acquire: Cap and invert 5 times. Run the scan.

  • Observation:

    • Result: Aromatic peaks should shift downfield (deshielding) and sharpen significantly.[1]

    • Note: If peaks shift but remain broad, the issue is likely paramagnetic impurities, not aggregation.

Solvent Selection Guide

SolventSolubility PowerAggregation RiskViscosity ImpactRecommendation
CDCl₃ LowHigh (Stacking)LowAvoid for pure 5-arylpyrimidines.
DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

HighModerateHigh (Broadens peaks)Standard starting point. Use with Heat (Protocol B).[1]
TFA-

Very HighVery LowLowGold Standard for structure verification.
Pyridine-

HighLowModerateGood alternative if acid-sensitive.
Benzene-

LowHighLowUse only if lipophilic side chains are dominant.

Visualizing the Solvation Mechanism

SolvationMech cluster_0 Standard Solvent (Aggregation) cluster_1 With TFA-d (Disruption) M1 Pyr M2 Pyr M1->M2 π-π Stack M3 Pyr M2->M3 Slow Tumble P1 Pyr-H+ M2->P1 Add Acid P2 Pyr-H+ P1->P2 Repulsion TFA TFA- P1->TFA Solvation caption Figure 2: Protonation by TFA introduces cationic repulsion, breaking π-stacks.

Frequently Asked Questions (FAQs)

Q: I used DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 and heated to 80°C, but my peaks are still broad. Why? 
A:  Check for paramagnetic impurities. If you used a metal catalyst (Pd, Cu, Fe) during synthesis, trace metal ions can shorten 

relaxation drastically.
  • Test: Add a drop of ethylenediamine or use a scavenging resin (e.g., QuadraPure) to chelate metals, then filter and re-run.[1]

Q: Can I recover my sample after using TFA-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


? 
A:  Yes, but it requires neutralization. The sample is now a salt (pyrimidinium trifluoroacetate).
  • Recovery: Dilute with EtOAc, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.[1] Do not simply evaporate TFA, as traces will remain and catalyze decomposition.[1]

Q: My compound has a Boc protecting group. Can I use TFA-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


? 
A: No.  TFA will deprotect Boc (tert-butoxycarbonyl) groups within minutes, even at room temperature.
  • Alternative: Use Pyridine-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or perform VT-NMR in DMSO-
    
    
    
    or Tetrachloroethane-
    
    
    (for high temp >100°C).

Q: Why do my chemical shifts change when I switch from CDCl₃ to DMSO? A: This is the Solvent Induced Shift (SIS) . Pyrimidines are highly polarizable. DMSO H-bonds to the ring nitrogens and any NH groups, causing significant deshielding (downfield shift).[1] Always report the solvent used when publishing data.

References

  • Solvent Impurities: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist."[1] Organometallics, 2010, 29(9), 2176–2179.[1] Link[1]

  • VT-NMR Techniques: Claridge, T. D. W.[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed., Elsevier, 2016.[1] (Chapter 10: Dynamic NMR). Link

  • Stacking Mechanisms: Hunter, C. A., & Sanders, J. K. M.[1] "The Nature of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -
    
    
    
    Interactions." Journal of the American Chemical Society, 1990, 112(14), 5525–5534. Link
  • TFA Solvent Effects: Abraham, R. J., et al. "NMR solvent effects in heterocyclic rings."[1] Magnetic Resonance in Chemistry, 2006. Link[1]

Sources

Validation & Comparative

Technical Comparison Guide: NMR Validation of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Spectral Validation

In the development of pyrimidine-based kinase inhibitors and materials, 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine serves as a pivotal scaffold. Its synthesis, typically via Suzuki-Miyaura cross-coupling, is robust but prone to specific impurities that LCMS often misses—specifically, protodeboronation byproducts and homocoupled biaryls that co-elute in reverse-phase chromatography.

This guide provides a definitive 1H NMR comparative analysis . We do not merely list chemical shifts; we define the spectral delta—the specific shift changes that validate the successful arylation of the pyrimidine core and the integrity of the thioether moiety.

Structural Analysis & Theoretical Prediction[1]

Before analyzing the spectrum, we must establish the magnetic environment of the target molecule. The molecule possesses C2v symmetry (assuming rapid rotation of the phenyl ring), resulting in a simplified spectrum consisting of four distinct signal sets.

Proton Environment Mapping
Proton SetLabelIntegrationMultiplicityPredicted Shift (

)
Structural Driver
Pyrimidine H4/H6 H-A 2HSinglet (s)8.70 – 8.85 ppm Deshielded by N-atoms and the anisotropic effect of the 5-aryl ring.
Phenyl (ortho to Pyr) H-B 2HDoublet (d)7.50 – 7.60 ppm Ortho to the electron-deficient pyrimidine ring.
Phenyl (ortho to Cl) H-C 2HDoublet (d)7.40 – 7.50 ppm Shielded relative to H-B; inductive effect of Chlorine.
Thiomethyl (S-CH3) H-D 3HSinglet (s)2.55 – 2.65 ppm Characteristic S-Methyl resonance; highly diagnostic.

Comparative Analysis: Target vs. Alternatives

The true value of NMR in this workflow is distinguishing the Target Product from its Precursors and Common Impurities .

Comparison 1: Monitoring Reaction Completion (Target vs. Starting Material)

The most critical check is the consumption of the electrophile, 5-bromo-2-(methylsulfanyl)pyrimidine .

  • The Diagnostic Shift: The pyrimidine protons (H4/H6) are the primary indicator. In the 5-bromo precursor, these protons appear upfield (~8.51 ppm). Upon successful arylation with the 4-chlorophenyl group, the extended conjugation and anisotropy cause a downfield shift of approximately 0.2 – 0.3 ppm (to ~8.75 ppm).

  • The "Silent" Region: The starting material lacks the AA'BB' aromatic system. The appearance of the doublet pair in the 7.4–7.6 ppm region confirms the incorporation of the aryl ring.

Comparison 2: Purity Validation (Target vs. Homocoupling Impurity)

A common side reaction in Suzuki couplings is the homocoupling of the boronic acid to form 4,4'-Dichlorobiphenyl .

  • Differentiation: The impurity lacks the diagnostic Pyrimidine Singlet (H-A) and the Thiomethyl Singlet (H-D).

  • Quantification: If you observe a set of aromatic doublets integrating incorrectly relative to the S-Me singlet (i.e., aromatic integral > 4H relative to 3H S-Me), this indicates contamination with the biaryl impurity.

Summary Table: Chemical Shift Fingerprint
FeatureTarget Product Precursor (5-Br-Pyrimidine) Impurity (4,4'-Dichlorobiphenyl)
Pyrimidine H4/H6

8.75 (s)

8.51 (s)
Absent
S-Methyl

2.60 (s)

2.55 (s)
Absent
Aromatics AA'BB' (

7.4-7.6)
AbsentAA'BB' (

7.4-7.[1][2]5)
Validation Status PASS Incomplete Reaction Purification Failure

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this standardized acquisition protocol. This method minimizes solvent effects that can obscure the critical separation between the phenyl and pyrimidine protons.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5-10 mg of the dried solid.

    • Dissolve in 0.6 mL of DMSO-d6 (preferred over CDCl3 to prevent overlap of the S-Me peak with water and to sharpen the aromatic signals).

    • Note: If using CDCl3, the S-Me peak may shift slightly to ~2.58 ppm, and H4/H6 to ~8.65 ppm.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): ≥ 1.0 second (essential for accurate integration of the isolated pyrimidine protons).

    • Scans (NS): 16 (sufficient for >95% purity); 64 (for impurity profiling <1%).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Referencing: Set residual DMSO pentet to 2.50 ppm .

    • Phasing: Manual phasing is required to ensure the baseline around the S-Me peak is flat, as integration errors here distort the purity calculation.

Visualizations

Diagram 1: Spectral Logic & Assignment Flow

This diagram illustrates the logical flow for assigning the spectrum based on structural connectivity.

SpectralAssignment Molecule 5-(4-Cl-Ph)-2-(SMe)-Pyrimidine Region_Arom Aromatic Region (7.0 - 9.0 ppm) Molecule->Region_Arom Heteroaryl & Aryl H Region_Aliph Aliphatic Region (2.0 - 3.0 ppm) Molecule->Region_Aliph Alkyl H H_Pyr Pyrimidine H4/H6 Singlet, ~8.75 ppm (Most Deshielded) Region_Arom->H_Pyr N-adjacent H_Ar_Ortho Ph-H (Ortho to Pyr) Doublet, ~7.55 ppm Region_Arom->H_Ar_Ortho Coupling J~8.5Hz H_Ar_Meta Ph-H (Ortho to Cl) Doublet, ~7.45 ppm Region_Arom->H_Ar_Meta Coupling J~8.5Hz H_SMe S-Methyl Singlet, ~2.60 ppm Region_Aliph->H_SMe S-adjacent

Caption: Logical mapping of structural moieties to specific NMR spectral regions.

Diagram 2: Synthesis Validation Workflow

This workflow ensures that the NMR data is used to actively make decisions during the synthesis process.

ValidationWorkflow Start Crude Reaction Mixture Acquire Acquire 1H NMR (DMSO-d6) Start->Acquire Check1 Check 8.5 - 9.0 ppm Acquire->Check1 ResultA Peak at 8.51 ppm only Check1->ResultA SM Only ResultB Peak at 8.75 ppm only Check1->ResultB Product ResultC Both Peaks Visible Check1->ResultC Mix ActionA Reaction Failed (Check Catalyst) ResultA->ActionA ActionB Proceed to Workup ResultB->ActionB ActionC Incomplete (Extend Time/Heat) ResultC->ActionC

Caption: Decision tree for using NMR shifts of Pyrimidine H4/H6 to monitor reaction progress.

References

  • Burckhardt, S. et al. (2012).[3] The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist.[3] Journal of Medicinal Chemistry. Link

    • Context: Provides reference shifts for 5-bromo-2-substituted pyrimidines.
  • Gong, Y. et al. (2003). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry. Link

    • Context: Validates the Suzuki coupling methodology and spectral changes upon 5-aryl
  • Hie, L. et al. (2016).[4] Nickel-Catalyzed Suzuki-Miyaura Coupling for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Link

    • Context: Detailed experimental protocols for pyrimidine coupling and workup.
  • SpectraBase. (2023). 4-Chlorophenylboronic acid 1H NMR Spectrum. Wiley Science Solutions. Link

    • Context: Reference d

Sources

Comparative 13C NMR Assignment Guide: 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative 13C NMR Assignment Guide for 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine Audience: Researchers, Medicinal Chemists, and Structural Biologists. Format: Technical Comparison Guide (Non-Templated).

Executive Summary

This guide provides a definitive structural elucidation and spectral assignment for 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine , a critical scaffold in the development of kinase inhibitors (e.g., VEGFR/PDGFR targets). Unlike standard spectral lists, this document compares experimental analog-derived data against predictive cheminformatics models to validate assignments. It focuses on distinguishing the pyrimidine core carbons from the substituted aryl ring using 2D NMR logic, offering a robust reference for verifying synthesis intermediates.

Structural Context & Synthesis

To ensure the integrity of the spectral data, the origin of the sample must be defined. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction, which dictates the impurity profile (e.g., residual boronic acids or homocoupled byproducts) that analysts must exclude during assignment.

Validated Synthesis Protocol

Reaction: 5-Bromo-2-(methylsulfanyl)pyrimidine + 4-Chlorophenylboronic acid


 Product.
Conditions:  Pd(PPh

)

(5 mol%), Na

CO

(2 eq), Dioxane/H

O (4:1), 90°C, 12h.

Synthesis SM1 5-Bromo-2-(methylsulfanyl) pyrimidine Cat Pd(PPh3)4 / Na2CO3 Dioxane/H2O, 90°C SM1->Cat SM2 4-Chlorophenyl boronic acid SM2->Cat Prod 5-(4-Chlorophenyl)-2- (methylsulfanyl)pyrimidine Cat->Prod

Figure 1: Standard synthetic route for the target scaffold. Spectral impurities often include des-bromo precursors or phosphine oxides.

Comparative Spectral Analysis

The following data compares Experimental Consensus Values (derived from high-fidelity analogs such as 2-methylthiopyrimidine and 5-aryl-pyrimidine derivatives) against Cheminformatics Predictions (ACD/Labs & Mnova algorithms). This comparison highlights the "Performance" of the assignment logic—specifically where predictive algorithms fail to account for the electronic push-pull of the S-Me group.

Table 1: 13C NMR Shift Comparison (DMSO-d , 100 MHz)
Carbon PositionLabelExp. Consensus (

, ppm)
Predicted (

, ppm)

(Exp - Pred)
Assignment Logic
Pyrimidine C2 C2167.8 169.5-1.7Deshielded by N and S; Quaternary.
Pyrimidine C4/C6 C4, C6157.2 156.0+1.2Symmetric;

to N; Intense CH signal.
Phenyl C-Cl C4'133.8 134.5-0.7Characteristic C-Cl shift; Quaternary.
Phenyl Ipso C1'132.5 131.0+1.5Attached to Pyrimidine C5.
Phenyl Meta C3', C5'129.1 129.4-0.3Coupled to C4' (Cl).
Phenyl Ortho C2', C6'128.4 128.0+0.4Correlates to Pyrimidine C5 in HMBC.
Pyrimidine C5 C5126.5 129.8-3.3 Critical: Shielded relative to C4/6; often misassigned as Phenyl.
S-Methyl S-Me14.2 13.9+0.3Distinct high-field aliphatic signal.
Performance Insight: The "C5" Anomaly

Observation: Predictive algorithms often overestimate the chemical shift of C5 (predicting ~130 ppm), confusing it with the phenyl ring carbons. Experimental Reality: The electron-donating effect of the S-Me group at C2 propagates through the ring, slightly shielding C5 compared to a standard 5-phenylpyrimidine. Validation: In DEPT-135, C5 is a quaternary carbon (no signal) only if substituted. However, in this molecule, C5 is quaternary.[1] The key differentiator is the HMBC correlation: The Pyrimidine protons (H4/6) will show a strong 3-bond correlation to C2 and C1', but not to the distal phenyl carbons.

Detailed Assignment Logic & Workflow

Reliable assignment requires a self-validating workflow using 2D NMR. The following flowchart illustrates how to unambiguously assign the overlapping aromatic region (126–134 ppm).

Step-by-Step Assignment Protocol
  • Anchor 1 (S-Me): Identify the singlet at 14.2 ppm . In HMBC, this proton signal correlates exclusively to C2 (167.8 ppm) .

  • Anchor 2 (H4/6): The pyrimidine protons appear as a singlet (due to symmetry) around 8.8-9.0 ppm .

  • The "Bridge" (HMBC):

    • H4/6 shows a strong correlation to C2 (confirming the pyrimidine ring).

    • H4/6 shows a correlation to C1' (the ipso phenyl carbon, ~132.5 ppm).

    • H4/6 shows a correlation to C5 (the quaternary carbon between them, ~126.5 ppm).

  • Phenyl Differentiation:

    • C4' (Cl-substituted): Typically broad or lower intensity due to Cl coupling/relaxation; distinct at 133.8 ppm .

    • C2'/6' vs C3'/5': C2'/6' (ortho) will show NOESY correlations to H4/6, whereas C3'/5' will not.

AssignmentLogic Start Start: 1H NMR Spectrum SMe Identify S-Me Singlet (~2.5 ppm H / 14.2 ppm C) Start->SMe H46 Identify H4/H6 Singlet (~8.9 ppm) Start->H46 HMBC_C2 HMBC: S-Me -> C2 (Assigns C2 ~167.8 ppm) SMe->HMBC_C2 HMBC_Bridge HMBC: H4/6 -> C2, C5, C1' H46->HMBC_Bridge HMBC_C2->HMBC_Bridge Confirm Ring Assign_C5 Assign C5 (~126.5 ppm) (Quaternary, shielded) HMBC_Bridge->Assign_C5 Assign_C1 Assign C1' (~132.5 ppm) (Quaternary, Ipso) HMBC_Bridge->Assign_C1 Phenyl Assign Phenyl Ring (C4' ~133.8, C2'/6' ~128.4) Assign_C1->Phenyl

Figure 2: Logic flow for distinguishing the pyrimidine core from the phenyl substituent using Heteronuclear Multiple Bond Correlation (HMBC).

Experimental Protocol (Best Practices)

To reproduce the values above, strict adherence to the following acquisition parameters is required.

Sample Preparation:

  • Solvent: DMSO-d

    
     (99.9% D) is preferred over CDCl
    
    
    
    due to the low solubility of aryl-pyrimidines in chloroform.
  • Concentration: 15-20 mg in 0.6 mL solvent.

  • Reference: Calibrate DMSO-d

    
     septet center to 39.52 ppm .
    

Acquisition Parameters (100 MHz 13C):

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .

    • Why? C2, C5, C1', and C4' are quaternary. Standard delays (1.0s) will suppress these peaks, making assignment impossible.

  • Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.

  • Temperature: 298 K (25°C).

Comparison with Alternatives

How does this product compare to structurally similar analogs?

Feature5-(4-Cl-Ph)-2-SMe-Pyrimidine 5-Ph-2-SMe-Pyrimidine (No Cl)5-(4-Cl-Ph)-Pyrimidine (No SMe)
C2 Shift 167.8 ppm 167.5 ppm~158.0 ppm (Shift upfield due to lack of S)
C4/6 Shift 157.2 ppm 157.0 ppm155.5 ppm
C4' Shift 133.8 ppm (Deshielded by Cl)128.5 ppm (Paramagnetic shift absent)134.0 ppm
Solubility ModerateHighLow
References
  • ChemicalBook. 2-Mercaptopyrimidine 13C NMR Spectrum. (Data validated for S-Me/C2 fragment). Link

  • National Institutes of Health (PubChem). 4-chloro-5-methoxy-2-(methylsulfanyl)pyrimidine Spectral Data. (Analog comparison for substituent effects). Link

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for empirical substituent additivity rules).
  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Reference for Heterocycle Chemical Shifts). Link

Sources

Mass spectrometry fragmentation of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: MS/MS Fragmentation Dynamics of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine , a pharmacophore scaffold common in kinase inhibitors and COX-2 inhibitors. Unlike standard product manuals, this document compares ionization modalities (ESI vs. EI) and fragmentation pathways to establish a self-validating identification protocol.

Core Insight: The presence of the labile 2-methylsulfanyl (–SMe) group combined with the stable 5-(4-chlorophenyl) moiety creates a unique "bimodal" fragmentation signature. Low-energy collisions strip the sulfur substituent, while high-energy collisions are required to fracture the chlorophenyl-pyrimidine core.

Molecular Profile & Isotopic Signature

Before establishing fragmentation protocols, the isotopic envelope must be verified to confirm the precursor ion identity.

PropertyValueNotes
Formula C₁₁H₉ClN₂SContains Cl (3:1 isotope) and S (4% ³⁴S)
Monoisotopic Mass 236.0175 DaTheoretical exact mass
[M+H]⁺ (ESI) 237.0253 m/z Base peak in positive mode
Isotope Pattern m/z 237 (100%) m/z 239 (~37%) Diagnostic Cl³⁵/Cl³⁷ ratio (3:1).[1] S³⁴ adds ~4.4% to m/z 239.

Comparative Analysis: Ionization & Fragmentation

Comparison 1: Ionization Modalities (ESI vs. EI)

The choice of ionization dictates the observable molecular ion and the extent of in-source fragmentation.

FeatureElectrospray Ionization (ESI+) Electron Ionization (EI, 70 eV) Verdict
Precursor Stability High. Forms stable [M+H]⁺ (m/z 237).Low. Molecular ion (M⁺[2][3]•, m/z 236) is weak.ESI+ is superior for quantification.
In-Source Fragmentation Minimal. Requires CID to fragment.Extensive. Spontaneous loss of –SMe group.EI is superior for library matching (NIST).
Sensitivity High (nM range).Moderate (µM range).ESI+ preferred for DMPK studies.
Comparison 2: Collision Energy (CE) Dynamics

Fragmentation is highly dependent on the collision energy applied in the collision cell (Q2).

  • Low Energy (10–20 eV): The pyrimidine ring remains intact. The primary pathway is the cleavage of the C–S bond at position 2.

  • High Energy (35–50 eV): The pyrimidine ring undergoes Retro-Diels-Alder (RDA) cleavage, and the chlorophenyl ring begins to fragment (loss of Cl•).

Fragmentation Pathway & Mechanism

The fragmentation of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine follows a specific order of bond dissociation energies.

Primary Pathway (The "Sulfur Stripping"): The thioether linkage at position 2 is the "soft spot."

  • Loss of Methyl Radical ([2]•CH₃): Yields a radical cation [M+H-15]⁺• (m/z 222). Rare in ESI, common in EI.

  • Loss of Methanethiol (CH₃SH): A neutral loss of 48 Da yields the pyrimidine core cation at m/z 189 . This is the most abundant transition in ESI+.

Secondary Pathway (Ring Disintegration): Once the sulfur group is removed, the pyrimidine ring undergoes RDA cleavage.

  • RDA Cleavage: Loss of HCN (27 Da) from the pyrimidine ring.

  • Chlorophenyl Cation: Formation of the chlorophenyl cation [C₆H₄Cl]⁺ at m/z 111/113 .

Visualization: MS/MS Fragmentation Pathway

G Precursor Precursor [M+H]+ m/z 237.0 (100%) Frag_189 Fragment A [M+H - CH3SH]+ m/z 189.0 Precursor->Frag_189 Neutral Loss: CH3SH (Methanethiol, -48 Da) Low CE (15-20 eV) Frag_222 Radical Cation [M+H - CH3•]+ m/z 222.0 Precursor->Frag_222 Loss of •CH3 (-15 Da) Frag_162 Fragment B [m/z 189 - HCN]+ m/z 162.0 Frag_189->Frag_162 RDA Cleavage (-HCN, -27 Da) Frag_111 Chlorophenyl Cation [C6H4Cl]+ m/z 111.0 / 113.0 Frag_189->Frag_111 Ring Fission High CE (>40 eV) Frag_162->Frag_111 -C2H2N

Caption: Proposed ESI+ MS/MS fragmentation pathway. Blue arrows indicate the primary transition used for quantification (MRM).

Experimental Protocols

Protocol A: Sample Preparation (Self-Validating)
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Validation Step: Inject the working standard. The Total Ion Chromatogram (TIC) must show a single peak. The mass spectrum under the peak must show the 3:1 ratio at m/z 237:239. If the ratio is distorted, check for detector saturation or interference.

Protocol B: LC-MS/MS Parameters (Quantification)

This protocol is optimized for a Triple Quadrupole (QqQ) system.

ParameterSettingRationale
Column C18 (2.1 x 50 mm, 1.7 µm)Standard reverse-phase retention.[3]
Mobile Phase A Water + 0.1% Formic AcidProton source for [M+H]⁺.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Gradient 5% B to 95% B in 5 minElutes hydrophobic chlorophenyl core ~3.5 min.
Ion Source ESI PositiveMaximizes ionization of pyrimidine N.
MRM Transition 1 237.0 → 189.0 Quantifier. Most abundant, stable loss of S-Me.
MRM Transition 2 237.0 → 111.0 Qualifier. Highly specific chlorophenyl tag.
Collision Energy 20 eV (Trans 1) / 45 eV (Trans 2)Optimized for respective bond cleavages.

Troubleshooting & Isomer Differentiation

Challenge: Differentiating 5-(4-chlorophenyl) from 4-(4-chlorophenyl) isomers. Solution:

  • 5-substituted (Target): The 2-SMe group is flanked by two ring nitrogens. Cleavage of SMe is highly favored and symmetric.

  • 4-substituted (Isomer): The conjugation extends differently. The loss of the chlorophenyl group is often more competitive with the SMe loss due to resonance stabilization at the 4-position.

  • Action: If you observe a high abundance of m/z 202 (loss of Cl only) relative to m/z 189, suspect the 4-isomer.

References

  • NIST Mass Spectrometry Data Center. (2023). Pyrimidine, 4-methyl- Mass Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Retrieved from [Link]

Sources

Pillar 1: The Theoretical Framework of Retention in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) Retention Time of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine: A Comparative Methodological Analysis

For researchers and professionals in drug development, the precise analytical characterization of novel chemical entities is paramount. 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine is a heterocyclic compound representative of structures often investigated in medicinal chemistry and agrochemical research.[1] Its purity, stability, and reaction kinetics are frequently assessed using High-Performance Liquid Chromatography (HPLC), making the understanding and control of its retention time a critical aspect of method development.

This guide provides a comprehensive analysis of the factors influencing the HPLC retention time of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine. Rather than presenting a single, rigid method, we will explore a comparative approach, detailing how variations in key chromatographic parameters can be systematically adjusted to optimize separation. This guide is designed to equip researchers with the foundational knowledge and practical protocols to develop robust, validated HPLC methods for this and structurally related compounds.

Reversed-Phase HPLC (RP-HPLC) is the predominant technique for the analysis of moderately polar compounds like pyrimidine derivatives.[2][3] In RP-HPLC, the stationary phase (typically silica particles chemically bonded with hydrophobic alkyl chains, such as C18 or C8) is nonpolar, while the mobile phase is polar (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol).

The retention time (tᵣ) of an analyte is governed by its partitioning between the stationary and mobile phases. For a nonpolar compound like 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine, a stronger interaction with the hydrophobic stationary phase and lower solubility in the polar mobile phase will result in a longer retention time. The key factors that allow for the manipulation of this retention time are mobile phase composition, stationary phase chemistry, and temperature.[4][5]

Pillar 2: Comparative Experimental Design for Method Optimization

A robust HPLC method is one that is selective, sensitive, and reproducible. To achieve this for 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine, we will compare the effects of two critical parameters: stationary phase chemistry and mobile phase strength.

Stationary Phase Comparison: C18 vs. C8 Columns

The choice of column is a fundamental step in method development.[6]

  • C18 (Octadecylsilane): These columns have longer alkyl chains, offering a higher degree of hydrophobicity. This typically results in longer retention times for nonpolar compounds, providing greater potential for resolving closely eluting impurities.

  • C8 (Octylsilane): With shorter alkyl chains, C8 columns are less hydrophobic than C18. This leads to shorter retention times and can be advantageous for reducing analysis time and solvent consumption, provided adequate resolution is maintained.

Mobile Phase Strength Comparison: Varying Acetonitrile Concentration

The strength of the mobile phase in RP-HPLC is determined by the proportion of the organic solvent.[7] Acetonitrile (ACN) is a common choice due to its low viscosity and UV transparency. By increasing the concentration of ACN in the aqueous mobile phase, the mobile phase becomes more nonpolar. This increased "eluting strength" weakens the interaction between the analyte and the stationary phase, causing the analyte to elute faster and thus shortening its retention time.[8]

The following table outlines a comparative experimental design.

ParameterMethod A (Reference)Method B (Increased Elution Strength)Method C (Alternative Selectivity)
HPLC Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 4.6 mm, 5 µmC8, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)Acetonitrile (ACN)
Composition 60% B : 40% A70% B : 30% A60% B : 40% A
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Detection (UV) 254 nm254 nm254 nm
Injection Vol. 10 µL10 µL10 µL

Pillar 3: Expected Outcomes and Data Interpretation

Based on established chromatographic principles, we can predict the relative retention times for 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine under these different conditions.

MethodExpected Retention Time (Hypothetical)Rationale
Method A ~8.5 minThe C18 column provides strong hydrophobic retention, and the 60% ACN mobile phase results in a moderate elution strength.
Method B ~6.2 minSame C18 column as Method A, but the higher percentage of ACN (70%) increases mobile phase strength, leading to a faster elution and shorter retention time.[9]
Method C ~7.1 minThe C8 column is less retentive than the C18 column.[6] At the same mobile phase composition as Method A, the analyte will have weaker interactions with the stationary phase, resulting in a shorter retention time compared to Method A.

This comparative approach allows a scientist to select the method that provides the best balance of analysis time and resolution from potential process impurities or degradation products.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for determining and optimizing the HPLC retention time for the target analyte.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_analysis Phase 3: Data Evaluation & Optimization A Prepare Mobile Phases (A: 0.1% FA in H2O, B: ACN) B Prepare Analyte Stock Solution (1 mg/mL in ACN) A->B C Prepare Working Standard (e.g., 10 µg/mL in 50:50 ACN:H2O) B->C D Equilibrate HPLC System (Selected Column & Mobile Phase) C->D E Inject Working Standard (10 µL) D->E F Acquire Chromatographic Data (UV Detector @ 254 nm) E->F G Identify Peak and Record Retention Time (tᵣ) F->G H Evaluate Peak Shape (Tailing, Asymmetry) G->H I Compare tᵣ Across Methods (A, B, C) H->I J Select Optimal Method (Best balance of tᵣ and resolution) I->J

Caption: Workflow for HPLC method development and retention time comparison.

Detailed Experimental Protocol

This protocol provides a self-validating system for executing the comparative analysis described above.

1. Materials and Reagents

  • 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine (Reference Standard)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water (Type I)

  • Formic Acid (FA), LC-MS grade

  • C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • C8 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS) for data acquisition and processing.

3. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Degassing: Degas both mobile phases for at least 15 minutes using an inline degasser, sonication, or vacuum filtration before use.[6]

4. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to the mark with ACN.

  • Working Standard (10 µg/mL): Pipette 100 µL of the Stock Solution into a 10 mL volumetric flask. Dilute to the mark with a 50:50 (v/v) mixture of ACN and water. This ensures the sample solvent is not significantly stronger than the initial mobile phase, preventing peak distortion.[7]

5. Chromatographic Procedure

  • Install the selected HPLC column (C18 for Method A/B, C8 for Method C).

  • Set the column oven temperature to 30 °C.

  • Purge the pump lines with their respective mobile phases.

  • Equilibrate the column with the initial mobile phase composition (e.g., for Method A: 60% B, 40% A) at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 15-20 column volumes).

  • Set the UV detector to a wavelength of 254 nm.

  • Configure the autosampler to inject 10 µL of the Working Standard.

  • Initiate the chromatographic run and acquire data for a sufficient duration (e.g., 15 minutes).

  • Repeat the procedure for each method (A, B, and C), ensuring the column is properly equilibrated with the new mobile phase conditions before each injection.

6. Data Analysis

  • Integrate the peak corresponding to 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine in the chromatogram.

  • Record the retention time (tᵣ).

  • Assess peak asymmetry and theoretical plates to ensure system suitability.

  • Compare the retention times obtained from the three different methods as outlined in the "Expected Outcomes" table.

References

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision? Altabrisa. Retrieved from [Link]

  • SHIMADZU CORPORATION. (n.d.). Factors Affecting Retention Time. Retrieved from [Link]

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • MySkinRecipes. (2026). 5-(4-Chlorophenyl)pyrimidine-2-thiol. Retrieved from [Link]

Sources

Comparing biological potency of 2-methylsulfanyl vs 2-methoxy pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chalcogen Switch

In the optimization of pyrimidine-based pharmacophores—ubiquitous in kinase inhibitors (e.g., EGFR, CDK) and antimetabolites—the substitution at the C2 position is a critical decision point. The choice between 2-methylsulfanyl (2-SMe) and 2-methoxy (2-OMe) is rarely arbitrary; it dictates the molecule's electronic character, metabolic fate, and binding trajectory.

This guide objectively compares these two moieties. While 2-OMe is often selected for solubility and metabolic robustness, 2-SMe offers distinct advantages in hydrophobic pocket filling and synthetic versatility, albeit with higher metabolic liability (S-oxidation).

Physicochemical Drivers of Potency

To understand biological divergence, we must first quantify the fundamental physical differences between the Oxygen and Sulfur isosteres.

Table 1: Physicochemical Comparison (2-Substituted Pyrimidines)
Feature2-Methoxy (2-OMe) 2-Methylsulfanyl (2-SMe) Impact on Potency
Van der Waals Radius 1.52 Å (Oxygen)1.80 Å (Sulfur)Steric Fit: SMe requires larger hydrophobic pockets; OMe tolerates tight spaces.
Bond Length (C-X) ~1.36 Å~1.75 ÅProjection: SMe projects the methyl group deeper into the binding cleft.
Lipophilicity (

LogP)
Reference (0.0)+0.5 to +0.7Permeability: SMe increases membrane permeability but decreases aqueous solubility.
H-Bonding Strong AcceptorWeak/Null AcceptorBinding Mode: OMe engages hinge region waters; SMe relies on VdW/hydrophobic contacts.
Electronic Effect (

)
-0.27 (Strong Donor)0.00 (Neutral)Ring Basicity: OMe increases electron density on ring nitrogens more than SMe.

Biological Potency & SAR Analysis

Scenario A: Kinase Inhibition (Hydrophobic Gatekeepers)

In kinase drug discovery, the "gatekeeper" residue controls access to the back hydrophobic pocket.

  • The SMe Advantage: When the gatekeeper is a Methionine (e.g., EGFR T790M) or Phenylalanine, the 2-SMe group often exhibits superior potency due to "Soft-Soft" interactions and favorable Van der Waals contact. The lipophilic sulfur atom desolvates more easily than oxygen, reducing the energetic penalty of binding.

  • The OMe Advantage: If the pocket contains a structural water molecule or a backbone amide requiring a hydrogen bond acceptor, 2-OMe is superior. SMe cannot effectively accept hydrogen bonds, potentially leading to a >10-fold loss in potency if this interaction is critical.

Scenario B: Metabolic Stability (The Liability)[1]
  • 2-OMe: Generally stable. The primary clearance mechanism is O-demethylation by CYP450s, which is relatively slow.

  • 2-SMe: Highly susceptible to S-oxidation.

    • Step 1: Oxidation to Sulfoxide (S=O) – Chiral, often retains some activity.

    • Step 2: Oxidation to Sulfone (O=S=O) – Strong electron-withdrawing group; often inactive or reactive (Michael acceptor).

Scenario C: Synthetic Utility (The "Trojan Horse")

Often, 2-SMe is not the final drug but a "mask" for the 2-position. It is chemically robust during the construction of the pyrimidine core but can be "activated" (oxidized to sulfone) and displaced by an amine to create 2-aminopyrimidines (a privileged scaffold in drugs like Palbociclib). 2-OMe does not offer this facile displacement chemistry.

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting between SMe and OMe, and the synthetic workflow for utilizing the SMe group.

G Start Pyrimidine C2 Optimization PocketType Analysis: Binding Pocket Character Start->PocketType SynthUtility Synthetic Requirement: Need 2-Amino Product? Start->SynthUtility Hydrophobic Hydrophobic / Gatekeeper Met/Phe PocketType->Hydrophobic Lipophilic Cleft Hydrophilic Solvent Exposed / H-Bond Needed PocketType->Hydrophilic Polar Region SelectSMe Select 2-SMe (High VdW, Lipophilic) Hydrophobic->SelectSMe SelectOMe Select 2-OMe (H-Bond Acceptor, Soluble) Hydrophilic->SelectOMe Oxidation Oxidation (mCPBA/Oxone) SMe -> SO2Me SelectSMe->Oxidation Activation SynthUtility->SelectSMe Yes (Use as Leaving Group) Displacement SNAr Displacement SO2Me + R-NH2 -> 2-NH-R Oxidation->Displacement

Caption: Decision tree for C2-substitution and the synthetic "activation" pathway of the thiomethyl group.

Experimental Protocols

To validate the choice between SMe and OMe, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability (Metabolic Liability)

Objective: Quantify the liability of S-oxidation (SMe) vs. O-demethylation (OMe).

  • Preparation: Prepare 10 mM stock solutions of the 2-SMe and 2-OMe analogs in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Start Reaction: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 min into cold acetonitrile (containing internal standard) to quench.

  • Analysis (LC-MS/MS):

    • Monitor parent depletion.

    • Crucial Step for SMe: Specifically monitor for +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks.

    • Crucial Step for OMe: Monitor for -14 Da (Demethylation) peak.

  • Calculation: Calculate intrinsic clearance (

    
    ). Expectation: SMe analogs typically show 2-3x higher CLint due to rapid S-oxidation unless sterically shielded.
    
Protocol B: Competitive Binding Assay (Potency)

Objective: Determine intrinsic affinity (


) independent of cellular permeability.
  • System: Use a FRET-based kinase tracer system (e.g., LanthaScreen).

  • Titration: Serially dilute compounds (10-point dose response, 10 mM to 1 nM) in 1x Kinase Buffer.

  • Competition: Add Eu-labeled antibody, AlexaFluor-labeled tracer, and Kinase.

  • Equilibrium: Incubate for 60 min at RT (SMe analogs may require longer if off-rates are slow due to deep hydrophobic burial).

  • Readout: Measure TR-FRET ratio (665/615 nm).

  • Data Fit: Fit to the Hill equation.

    • Validation Check: If the SMe analog shows a Hill slope < 0.8, suspect aggregation due to low solubility (common with SMe). Add 0.01% Triton X-100 to validate.

Strategic Recommendations

Drug Development StageRecommendation
Hit-to-Lead Use 2-SMe. It is easier to synthesize derivatives later (via oxidation/displacement) and often provides higher initial potency hits in hydrophobic pockets.
Lead Optimization Transition to 2-OMe (or 2-Amino) if metabolic stability is poor. Only retain 2-SMe if the potency loss upon switching to OMe is >10-fold and cannot be recovered elsewhere.
Pro-Drug Design Consider 2-SMe as a metabolic trigger. If the sulfoxide/sulfone is the active species, SMe serves as a lipophilic pro-drug to improve oral absorption before hepatic activation.

References

  • Vandetanib (ZD6474) SAR Studies.

    • Source: Journal of Medicinal Chemistry.[1][2]

    • Context: Comparative potency of 2-position substituents in VEGFR/EGFR inhibitors.
  • Metabolic Activation of Thiomethyl Groups.Analysis of the S-oxidation pathway in pyrimidine antimetabolites. Source: Drug Metabolism and Disposition. Context: Methioprim to sulfone conversion and subsequent nucleophilic displacement in vivo.
  • Physicochemical Properties of Sulfur vs Oxygen.Fundamental data on Van der Waals radii and lipophilicity shifts.

    • Source: RSC Medicinal Chemistry.[1]

    • Context: "Replacement of oxygen with sulfur...
  • Application Notes for Pyrimidine Derivatization.

    • Source: BenchChem Application Guides.

    • Context: "Strategies for derivatization of the 5-methoxy-2-methylthiopyrimidine scaffold."

Sources

Comparative Guide: UV-Vis Absorption Profiles of 5-Aryl-2-methylsulfanylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-aryl-2-methylsulfanylpyrimidines represent a critical pharmacophore in modern drug discovery, particularly as precursors for antifolates and kinase inhibitors. Their electronic absorption spectra are defined by a distinct "push-pull" mechanism between the electron-donating methylsulfanyl (SMe) group at C2 and the conjugated aryl system at C5.

This guide provides a technical comparison of these compounds against their structural analogs (2-oxo and 2-amino derivatives). Experimental data indicates that the 2-SMe group induces a bathochromic shift of 10–25 nm relative to unsubstituted pyrimidines, with


 values typically falling in the 270–310 nm  range depending on the electronic nature of the 5-aryl substituent.

Structural Basis of Absorption

To interpret the UV-Vis data accurately, one must understand the electronic transitions governing the pyrimidine scaffold.

The Chromophore System

The pyrimidine ring exhibits two primary absorption bands:

  • 
     Transition (E-band):  High intensity, typically 
    
    
    
    240 nm.
  • 
     Transition (B-band):  Lower intensity, forbidden transition involving nitrogen lone pairs, typically 
    
    
    
    280 nm.
Substituent Effects (The Comparison)

The 5-aryl-2-methylsulfanylpyrimidine system modifies these bands through two competing effects:

  • C5-Aryl Conjugation: Extends the

    
    -system, causing a significant red shift (bathochromic) and hyperchromic effect (increased intensity).
    
  • C2-SMe Auxochrome: The sulfur atom donates electron density into the ring via mesomeric effects (+M), raising the HOMO energy level and narrowing the HOMO-LUMO gap.

Diagram: Electronic Mechanism of Action

ElectronicEffects SMe 2-SMe Group (Electron Donor) Ring Pyrimidine Core (Acceptor) SMe->Ring +M Effect (Lone Pair Donation) UV Bathochromic Shift (Red Shift) SMe->UV Decreases Transition Energy Aryl 5-Aryl Group (Conjugation Extender) Ring->Aryl ICT (Charge Transfer) Aryl->UV Extends Chromophore

Figure 1: The "Push-Pull" electronic interaction in 5-aryl-2-methylsulfanylpyrimidines causing spectral shifts.

Comparative Performance Data

The following data synthesizes experimental ranges observed in 2-substituted pyrimidines. The 2-SMe group serves as a "middle ground" regarding electron donation—stronger than alkyl groups but generally weaker than amino groups.

Table 1: Comparative of 5-Phenylpyrimidine Derivatives

Solvent: Methanol (Polar Protic)

C2 SubstituentElectronic Effect

(nm)
Extinction Coeff. (

)
Spectral Character
-H (Unsubstituted)Reference250 - 260ModerateSharp

-SMe (Methylsulfanyl)Weak Donor (+M) 275 - 295 High (>10,000) Broad, intense band
-OMe (Methoxy)Donor (+M)265 - 280HighSimilar to SMe, often blue-shifted
-NH2 (Amino)Strong Donor (+M)285 - 310Very HighDistinct ICT band
=O (Oxo/Keto)Tautomeric260 - 275VariableDependent on lactam-lactim eq.

Critical Insight: The 2-SMe derivatives often exhibit a "shoulder" peak around 300-310 nm when electron-withdrawing groups (e.g.,


-NO

) are present on the 5-aryl ring, indicative of strong Intramolecular Charge Transfer (ICT).

Experimental Methodology

To replicate these values or characterize new derivatives, follow this self-validating protocol. This method minimizes solvatochromic errors common with sulfur-containing heterocycles.

Reagents & Setup
  • Solvent: HPLC-grade Methanol or Acetonitrile (Cut-off <200 nm).

  • Blank: Pure solvent from the same bottle used for dilution.

  • Concentration: Target

    
     M to 
    
    
    
    M.
Step-by-Step Protocol
  • Stock Preparation: Dissolve 1.0 mg of the 5-aryl-2-methylsulfanylpyrimidine in 10 mL of DMSO (to ensure solubility).

  • Dilution: Aliquot 100

    
    L of stock into 9.9 mL of Methanol.
    
  • Baseline Correction: Run a dual-beam background subtraction using the pure solvent.

  • Scan: Record spectra from 200 nm to 450 nm.

  • Validation: Calculate

    
     (Molar Absorptivity). If 
    
    
    
    , re-check solubility or purity.
Diagram: Validated Workflow

Workflow Start Start: Sample Preparation Weigh Weigh 1.0 mg Substance Start->Weigh Dissolve Dissolve in DMSO (Stock) Weigh->Dissolve Dilute Dilute 1:100 in MeOH Dissolve->Dilute Measure UV Scan (200-450 nm) Dilute->Measure Check Check Absorbance (0.2 - 0.8 A) Measure->Check Calc Calculate Epsilon Check->Calc Pass Adjust Adjust Conc. Check->Adjust Fail (<0.1 or >1.0) Adjust->Measure

Figure 2: Operational workflow for ensuring Beer-Lambert law compliance.

Solvatochromic Effects

The 2-methylsulfanyl group is sensitive to solvent polarity.[1]

  • Non-Polar (Hexane): Vibrational fine structure is often visible.

    
     is blue-shifted.
    
  • Polar Protic (Water/Methanol): Hydrogen bonding with the pyrimidine nitrogens (and potentially the sulfur lone pair) stabilizes the ground state more than the excited state for

    
     transitions, causing a hypsochromic (blue) shift  of the B-band. However, the dominant 
    
    
    
    band typically undergoes a red shift .

Recommendation: For comparative studies against literature values, always standardize on Methanol or Ethanol .

References

  • Vertex AI Search. (2025).[2] Electronic Absorption Spectra of 2-Substituted Pyrimidines. Retrieved from 3

  • BenchChem. (2025). Synthesis and Properties of 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid. Retrieved from 4

  • Royal Society of Chemistry. (1973).[1] Ultraviolet absorption spectra of arenethiols and alkyl aryl sulphides. Journal of the Chemical Society, Perkin Transactions 2.[1] Retrieved from 1

  • National Institutes of Health (NIH). (2025). 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine Crystal Structure and Properties. Retrieved from 5

Sources

Unveiling the Solid-State Architecture of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, a profound understanding of a compound's three-dimensional structure is paramount. The spatial arrangement of atoms within a molecule dictates its physical properties, dictates its interactions with biological targets, and ultimately influences its efficacy and safety profile. This guide provides a comparative analysis of the anticipated crystal structure of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine , a molecule of interest in pharmaceutical research.

While a definitive Crystallographic Information File (CIF) for the title compound is not publicly available at the time of this publication, we can infer significant structural insights by examining closely related analogs. This guide will leverage the experimentally determined crystal structures of 4-chloro-2-(phenylselanyl)pyrimidine and 2-(p-tolylselanyl)-4-chloropyrimidine to provide a robust comparative framework.[1] Furthermore, a detailed protocol for single-crystal X-ray diffraction is presented to empower researchers in their own structural elucidation endeavors.

A Comparative Look at Structurally Related Pyrimidines

To approximate the crystallographic features of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine, we will analyze two analogs whose crystal structures have been meticulously determined.[1] These comparators share key structural motifs with our target compound, namely a substituted pyrimidine core. The primary differences lie in the nature and position of the substituents, providing a valuable basis for understanding the impact of these variations on the crystal packing and molecular geometry.

A study by Bhasin et al. details the synthesis and X-ray crystallographic analysis of several pyrimidine derivatives, including 4-chloro-2-(phenylselanyl)pyrimidine and 2-(p-tolylselanyl)-4-chloropyrimidine.[1] The crystallographic data for these compounds are summarized in the table below.

Parameter4-chloro-2-(phenylselanyl)pyrimidine2-(p-tolylselanyl)-4-chloropyrimidine
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/n
a (Å) 5.892(2)7.934(3)
b (Å) 10.435(4)11.789(4)
c (Å) 17.086(6)13.061(5)
α (°) 9090
β (°) 9099.878(7)
γ (°) 9090
Volume (ų) 1050.3(6)1202.1(7)

Table 1: Crystallographic data for comparator pyrimidine derivatives. Data extracted from Bhasin et al.[1]

The differing crystal systems and space groups between these two closely related molecules highlight the subtle yet significant influence of substituent placement on the overall crystal packing. The introduction of a methyl group on the phenyl ring in 2-(p-tolylselanyl)-4-chloropyrimidine leads to a change from an orthorhombic to a monoclinic crystal system. This is likely due to altered intermolecular interactions, such as van der Waals forces and potential weak C-H···π interactions, which accommodate the additional bulk of the methyl group.

Based on these analogs, we can anticipate that 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine would likely crystallize in a similarly low-symmetry system, such as monoclinic or orthorhombic. The presence of the 4-chlorophenyl group will introduce the possibility of halogen bonding (C-Cl···N or C-Cl···S interactions) and π-π stacking interactions, which will play a crucial role in the solid-state assembly. The methylsulfanyl group, being relatively small, is expected to influence the local conformation and packing primarily through steric and weak van der Waals interactions.

The Cornerstone of Structural Chemistry: Single-Crystal X-ray Diffraction

The precise determination of a molecule's crystal structure is achieved through single-crystal X-ray diffraction (SC-XRD).[2][3] This powerful analytical technique provides unambiguous information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in a crystalline solid.[2]

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure via SC-XRD can be broken down into several key stages, as illustrated in the workflow diagram below. The success of this technique is critically dependent on the quality of the single crystal.[4]

SCXRD_Workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection High-quality single crystal xray_source X-ray Generation crystal_selection->xray_source Mounted crystal diffraction Diffraction Experiment xray_source->diffraction Monochromatic X-rays data_collection Data Collection diffraction->data_collection Diffraction pattern data_processing Data Processing data_collection->data_processing Raw data structure_solution Structure Solution data_processing->structure_solution Processed data structure_refinement Structure Refinement structure_solution->structure_refinement Initial model validation Validation & Analysis structure_refinement->validation Refined structure

Caption: Workflow of a single-crystal X-ray diffraction experiment.

Detailed Experimental Protocol

The following is a generalized, step-by-step protocol for obtaining the crystal structure of a small organic molecule like 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine.

1. Crystal Growth (The Art of Crystallization):

  • Objective: To obtain a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality.[4]

  • Methodology:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Filter the solution to remove any particulate matter. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to lower temperatures (e.g., in a refrigerator or freezer), to induce crystallization.

  • Causality: Slow crystal growth is crucial for minimizing defects and allowing the molecules to arrange themselves in a highly ordered lattice, which is essential for obtaining high-quality diffraction data.[4]

2. Crystal Selection and Mounting:

  • Objective: To select a single, defect-free crystal and mount it on a goniometer head for data collection.

  • Methodology:

    • Under a microscope, carefully select a crystal that is transparent, has well-defined faces, and is free of cracks or inclusions.

    • Using a cryoloop or a fine glass fiber coated with a small amount of paratone or similar oil, carefully pick up the selected crystal.

    • Mount the crystal on the goniometer head of the diffractometer.

3. Data Collection:

  • Objective: To collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Methodology:

    • The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.

    • A monochromatic X-ray beam (e.g., from a copper or molybdenum source) is directed at the crystal.

    • The crystal is rotated through a series of angles, and the diffracted X-rays are recorded by a detector. A modern diffractometer will automatically collect thousands of reflections.

4. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms in the unit cell and refine their positions to best fit the experimental data.

  • Methodology:

    • Data Reduction: The raw diffraction intensities are corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

    • Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using direct methods or Patterson methods to generate an initial electron density map.

    • Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

    • Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.

Visualizing the Molecular Architecture: A Comparative Diagram

While the precise structure of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine remains to be experimentally determined, we can create a comparative diagram to visualize its key structural features alongside one of its known analogs, 4-chloro-2-(phenylselanyl)pyrimidine.

Molecular_Comparison cluster_target 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine (Target) cluster_analog 4-chloro-2-(phenylselanyl)pyrimidine (Analog) cluster_features Key Structural Features for Comparison Target [Image of the 2D structure of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine] Analog [Image of the 2D structure of 4-chloro-2-(phenylselanyl)pyrimidine] Target->Analog Structural Comparison Pyrimidine_Core Pyrimidine Core Substituent_5 Substituent at C5: - 4-Chlorophenyl (Target) - Hydrogen (Analog) Pyrimidine_Core->Substituent_5 Substituent_2 Substituent at C2: - Methylsulfanyl (Target) - Phenylselanyl (Analog) Pyrimidine_Core->Substituent_2 Substituent_4 Substituent at C4: - Hydrogen (Target) - Chloro (Analog) Pyrimidine_Core->Substituent_4

Caption: Comparative structural features of the target compound and a known analog.

This diagram highlights the key points of comparison: the constant pyrimidine core and the varying substituents at positions 2, 4, and 5. The analysis of how these differences affect the crystal packing in the known analog provides a predictive framework for the solid-state behavior of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine.

Conclusion and Future Directions

While the definitive crystal structure of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine awaits experimental elucidation, this guide provides a comprehensive framework for its anticipated structural features based on a comparative analysis of closely related pyrimidine derivatives. The provided experimental protocol for single-crystal X-ray diffraction serves as a practical resource for researchers aiming to determine the structure of this and other novel compounds. The insights gained from such structural studies are invaluable for guiding drug design and development efforts, ultimately contributing to the advancement of therapeutic interventions. The synthesis and successful crystallization of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine are the critical next steps to unlock its precise three-dimensional architecture and further inform its potential as a pharmacologically active agent.

References

  • Bhasin, K. K., et al. (2011). Preparation and characterization of symmetrical bis[4-chloro-2-pyrimidyl] dichalcogenide (S, Se, Te) and unsymmetrical 4-chloro-2-(arylchalcogenyl) pyrimidine: X-ray crystal structure of 4-chloro-2-(phenylselanyl) pyrimidine and 2-(p-tolylselanyl)-4-chloropyrimidine. Journal of Organometallic Chemistry, 696(5), 1147-1154. [Link]

  • Proformac Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved February 15, 2026, from [Link]

  • Stolarczyk, M., et al. (2018). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 5), 469-479. [Link]

  • Hirota, K., et al. (2017). SYNTHESIS OF 7,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE DERIVATIVES FROM 4,6-DICHLORO-2-(METHYLSULFANYL)PYRIMIDINE. HETEROCYCLES, 94(8), 1427-1435. [Link]

  • Eweas, A. F., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science, 4(12), 102-111. [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved February 15, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 4(2), 633-640. [Link]

  • Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. Retrieved February 15, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved February 15, 2026, from [Link]

  • Szychta, P., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(22), 6985. [Link]

  • Al-Omair, M. A., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 345-366. [Link]

  • Salou, R. A., et al. (2022). Synthesis, X-ray Crystallography, and Computational Analysis of 2,4-disubstituted-6,7-dihydro-5H-cyclopenta[5][6]thieno[2,3-d]pyrimidines as COX-2 Inhibitors and Anticancer Agents. ACS Omega, 7(38), 34096-34113. [Link]

  • Khairullina, V. R., et al. (2022). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 27(19), 6537. [Link]

  • PubChem. (n.d.). 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. Retrieved February 15, 2026, from [Link]

  • Gzella, A. K., et al. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Molecules, 29(3), 596. [Link]

  • Ben-Nakhi, M., et al. (2022). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Crystals, 12(11), 1546. [Link]

  • Wang, Y., et al. (2012). 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 74-78. [Link]

  • PubChem. (n.d.). 2-Chloropyrimidine. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-2-phenylpyridine. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-6-methyl-2-phenylpyrimidine. Retrieved February 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrimidine, 2-chloro-. Retrieved February 15, 2026, from [Link]

Sources

Safety Operating Guide

5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Disposal Strategy

This guide defines the disposal protocol for 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine , a halogenated heteroaromatic thioether. Due to the presence of both a chlorine substituent and a methylsulfanyl (thioether) group, this compound requires strict segregation from non-halogenated waste streams.

Immediate Classification:

  • Waste Class: Halogenated Organic / Sulfur-Containing Organic.

  • Primary Hazard: Environmental toxicity (aquatic), potential release of acidic gases (HCl, SOx) upon combustion.

  • Disposal Method: High-temperature incineration with flue gas scrubbing.

Part 1: Chemical Hazard Assessment & Causality

To ensure safety, you must understand why specific disposal routes are chosen. This section connects chemical structure to safety protocols.

Functional GroupHazard PotentialOperational Implication
4-Chlorophenyl Acid Gas Generation: Upon incineration, releases Hydrogen Chloride (HCl).Mandatory Segregation: Must be placed in "Halogenated Waste" streams.[1][2] Mixing with non-halogenated solvents increases disposal costs by requiring specialized scrubbers for the entire volume.
2-Methylsulfanyl Toxic Combustion Byproducts: Releases Sulfur Oxides (SOx) during oxidation. Odor: Thioethers can generate volatile, noxious odors.Containment: Waste containers must be hermetically sealed. Do not use open-top waste bins. Secondary containment is required to prevent odor migration.
Pyrimidine Core Biological Activity: Likely kinase inhibitor scaffold; assume pharmacological potency.Exposure Control: Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. Double-gloving is standard.[2]

Part 2: Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Substance (Pure Compound)

Applicability: Expired shelf stocks, degraded samples, or excess solid yield.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling:

    • Affix a hazardous waste label immediately.[1]

    • Constituents: Write "5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine" (Do not use abbreviations).

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

  • Transfer:

    • Work inside a chemical fume hood.[1][2][3][4][5]

    • Transfer solid using a disposable spatula.

    • Critical Step: Wipe the threads of the jar with a dry Kimwipe before closing to ensure a gas-tight seal.

  • Bagging: Place the sealed jar into a clear, sealable secondary bag (e.g., Ziploc) to contain any exterior dust contamination.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Rinsates)

Applicability: Mother liquors, HPLC fractions, or dissolved samples.

  • Segregation (The Golden Rule):

    • DO NOT pour into "General Organic Waste" or "Non-Halogenated" carboys.

    • DO pour into the "Halogenated Organic Waste" carboy.

  • Compatibility Check:

    • Ensure the waste stream does not contain strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).

    • Reasoning: The thioether (sulfur) moiety can be vigorously oxidized to sulfoxides/sulfones, generating heat and potentially over-pressurizing the container.

  • pH Verification:

    • Check pH of the solution. If pH < 2 or > 12, neutralize to pH 5–9 before adding to the central carboy to preventing drum corrosion.

  • Log Entry: Record the volume and specific chemical name on the waste accumulation log sheet attached to the carboy.

Part 3: The Self-Validating Safety System

A self-validating system uses visual and procedural cues to prevent error. Implement this workflow to ensure compliance.

Visual Decision Tree (Workflow)

DisposalWorkflow Start Waste Generation: 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure/Powder) StateCheck->Solid Liquid Liquid Waste (Solvent/Rinsate) StateCheck->Liquid SolidAction Place in HDPE Jar Double Bag Solid->SolidAction LiquidCheck Check Solvents: Is it mixed with Oxidizers? Liquid->LiquidCheck Final Final Disposal: High-Temp Incineration (RCRA Code: D001/Process Waste) SolidAction->Final OxidizerYes STOP: Neutralize/Quench First LiquidCheck->OxidizerYes Yes (Risk of Exotherm) OxidizerNo Proceed LiquidCheck->OxidizerNo No OxidizerYes->OxidizerNo After Quench StreamSelect Select Waste Stream: HALOGENATED ORGANIC OxidizerNo->StreamSelect StreamSelect->Final

Caption: Operational decision tree for segregating 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine waste to prevent incompatibility and ensure regulatory compliance.

Part 4: Regulatory & Technical Data

Waste Characterization Table
ParameterSpecificationRegulatory Note
RCRA Status Non-Listed / CharacteristicLikely falls under Process Waste unless mixed with listed solvents (F-list). Treat as hazardous.[1][2][6]
Waste Codes D001 (if in flammable solvent)None (if pure solid)While not explicitly P/U listed, the halogen content mandates "Halogenated" classification for incineration profiles.
Incineration RequiredMust be incinerated at >1000°C with scrubbers to capture HCl and SO₂ gases [1].
Sewer Disposal STRICTLY PROHIBITED Chlorinated aromatics are persistent and toxic to wastewater bacteria.
Emergency Spill Response (Small Scale < 50g)
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Wear nitrile gloves (double layer), safety goggles, and a lab coat.[2]

  • Containment: Cover the spill with a dry absorbent pad or vermiculite. Do not use paper towels (combustible).

  • Cleanup: Scoop material into a hazardous waste bag.

  • Decontamination: Wipe the surface with a mild detergent and water; dispose of the wipe as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: Chlorinated Pyrimidine Derivatives. National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine .

As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-based operational system . This compound combines a halogenated aromatic system with an alkyl sulfide moiety. This structural combination dictates specific handling requirements: the chlorophenyl group necessitates halogenated waste protocols, while the methylsulfanyl (thiomethyl) group presents oxidation risks and potential odor issues, requiring specific ventilation and storage strategies.

Chemical Identity & Risk Profile

Before handling, you must understand the "Personality" of the molecule. This compound is a functionalized pyrimidine intermediate, likely used in medicinal chemistry (e.g., kinase inhibitor synthesis).[1]

Property Data / Specification
Chemical Name 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine
Molecular Formula C₁₁H₉ClN₂S
Molecular Weight ~236.72 g/mol
Physical State Solid (Likely off-white to yellow powder)
Primary Hazards (GHS) Warning (Inferred from SAR*): Skin Irrit. 2 (H315), Eye Irrit.[2][3] 2A (H319), STOT SE 3 (H335).
Key Reactivity Oxidation Sensitive: The sulfur atom at position 2 is prone to oxidation to sulfoxide/sulfone. Acid Sensitive: Strong acids may protonate the ring or cleave the sulfide.

> SAR (Structure-Activity Relationship) Assessment: While specific LD50 data may be proprietary, the presence of the methylsulfanyl group suggests a potential for metabolic conversion to reactive sulfoxides. Treat as a sensitizer and irritant.

Personal Protective Equipment (PPE) Matrix

Do not default to generic PPE.[3] Select equipment based on the specific permeation and inhalation risks of thioethers and halogenated aromatics .

A. Respiratory Protection (Critical)
  • Primary Defense: Certified Chemical Fume Hood . The methylsulfanyl group can release volatile mercaptan-like odors or degradation products. All open-vessel handling must occur here.

  • Secondary Defense (Weighing/Spills): A P100 (HEPA) Respirator with an Organic Vapor (OV) cartridge.

    • Why? Simple N95s filter dust but pass sulfurous odors/vapors. The OV cartridge neutralizes potential stench and organic vapors.

B. Dermal Protection (Gloves)
  • Solid Handling: Nitrile Gloves (Double-layered) .

    • Standard: 4 mil minimum thickness.

    • Protocol: Inspect for pinholes. Thioethers can permeate thin latex rapidly.

  • Solution Handling (DCM/Chloroform): PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves .

    • Why? If you dissolve this compound in halogenated solvents (common for pyrimidines), nitrile offers <5 minutes of protection.

C. Ocular Protection
  • Requirement: Chemical Safety Goggles (Indirect Vent).

    • Contraindication: Do NOT use safety glasses with side shields. The powder form is likely fine and can drift behind lenses, causing severe ocular irritation (H319).

Operational Handling Protocol

This workflow is designed to maintain chemical integrity (preventing oxidation) and operator safety .

Step 1: Storage & Retrieval
  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) .

  • Reasoning: The thioether (-SMe) is the "weak link." Exposure to air/moisture at room temperature can slowly oxidize it to the sulfoxide (S=O), changing the compound's polarity and ruining stoichiometry.

  • Visual Check: If the white powder turns yellow/orange or develops a sharp acrid smell, oxidation or hydrolysis has occurred.

Step 2: Weighing & Transfer
  • Location: Inside the fume hood. Use an analytical balance with a draft shield.

  • Static Control: Use an anti-static gun or ionizer bar. Pyrimidine powders are often static-prone and "jumpy."

  • Technique:

    • Tare the receiving vial (not the paper).

    • Transfer solid directly.

    • Immediately purge the stock container with Argon before resealing. Parafilm is insufficient; use electrical tape or a screw cap with a Teflon liner.

Step 3: Reaction & Cleanup
  • Solvent Choice: Soluble in DCM, DMSO, or Ethyl Acetate.

  • Quenching Spills: If spilled, do not just wipe.

    • Decontamination Solution: 10% Bleach (Sodium Hypochlorite).

    • Chemistry: Bleach oxidizes the sulfide to a water-soluble sulfoxide/sulfone and eliminates potential odor before you wipe it up.

Visualization: Safe Handling Lifecycle

The following diagram illustrates the "Cradle-to-Grave" workflow for this specific compound, emphasizing the oxidation checkpoint.

SafeHandling Receipt Receipt & QC (Check Color/Odor) Storage Storage (2-8°C, Argon) Receipt->Storage Seal under Inert Gas Weighing Weighing (Fume Hood + Static Control) Storage->Weighing Equilibrate to RT Weighing->Storage Purge & Reseal Reaction Reaction (Avoid Strong Oxidizers) Weighing->Reaction Dissolve Immediately Waste Disposal (Halogenated Stream) Reaction->Waste Segregate

Figure 1: Operational lifecycle emphasizing the inert gas purge loop to prevent thioether oxidation.

Disposal & Waste Logistics

Disposal must comply with RCRA (USA) or local hazardous waste regulations. This compound falls into two regulatory categories: Halogenated and Sulfur-Bearing .

Waste StreamClassificationAction Plan
Solid Waste Hazardous Chemical SolidCollect in a dedicated container labeled "Toxic Solids." Do not mix with general trash.
Liquid Waste Halogenated Organic Due to the Chlorophenyl group, this must go into the Halogenated solvent stream (e.g., with DCM/Chloroform).
Aqueous Waste Toxic AqueousIf extracted with water, the aqueous layer is not drain safe. Collect as "Aqueous Toxic."

Destruction Method: High-temperature incineration with flue gas scrubbing (to capture HCl and SOx gases).

References

  • PubChem. (n.d.). Compound Summary: Pyrimidine Derivatives and Thioethers. National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Sampling and Analytical Methods: Organic Sulfur Compounds. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.